molecular formula C26H33NO9 B607491 Fmoc-aminooxy-PEG4-acid

Fmoc-aminooxy-PEG4-acid

Numéro de catalogue: B607491
Poids moléculaire: 503.5 g/mol
Clé InChI: QJSNUHJABIFADD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fmoc-aminooxy-PEG4-acid is an Aminooxy PEG Linker. Aminooxy-PEGs may be useful in bioconjugation experiments.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO9/c28-25(29)9-10-31-11-12-32-13-14-33-15-16-34-17-18-36-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSNUHJABIFADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-aminooxy-PEG4-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile tool for the covalent modification of biomolecules. This guide offers a comprehensive overview of its chemical structure, properties, and key applications, complete with detailed experimental methodologies.

Chemical Structure and Properties

This compound is characterized by three key functional components:

  • Fmoc-Protected Aminooxy Group: This functionality allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone group. The Fmoc protecting group is base-labile, offering a convenient method for deprotection under mild conditions to unmask the reactive aminooxy group.

  • PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the solubility of the molecule and its conjugates in aqueous media, which is crucial for biological applications. The PEG linker also provides spatial separation between the conjugated molecules.

  • Carboxylic Acid: The terminal carboxylic acid group can be activated to form a stable amide bond with primary amine functionalities present in biomolecules such as proteins, peptides, and antibodies.

The chemical structure of this compound is depicted below:

mol Fmoc Fmoc-NH-O- PEG4 (CH2CH2O)4 Fmoc->PEG4 Acid -CH2CH2-COOH PEG4->Acid

Chemical Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C26H33NO9[1][2]
Molecular Weight 503.54 g/mol [1][2]
CAS Number 1895922-70-9[1][2]
Appearance White to off-white solid
Purity Typically ≥95%[3]
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term stability[1]
Analytical Data

The identity and purity of this compound are typically confirmed by a suite of analytical techniques. A representative Certificate of Analysis would confirm the structure and purity with the following methods[3]:

Analytical MethodResult
¹H NMR Conforms to structure
Mass Spectrometry Conforms to molecular weight
HPLC Purity ≥95%

Applications

The bifunctional nature of this compound makes it a valuable reagent in several advanced applications:

  • Bioconjugation: This linker is ideal for conjugating molecules with orthogonal functionalities. For instance, a protein's lysine (B10760008) residues can be coupled to the carboxylic acid end, and after Fmoc deprotection, a molecule with an aldehyde or ketone can be attached to the aminooxy end.

  • Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drug conjugates by increasing their solubility and circulation time. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs).

  • Peptide Synthesis: It can be used to introduce an aminooxy functionality into a peptide sequence, enabling subsequent ligation to other molecules.

  • PROTACs: this compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins.[4]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound.

Fmoc Deprotection

The removal of the Fmoc group is a critical step to unmask the aminooxy functionality for subsequent conjugation. This is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent.

Workflow for Fmoc Deprotection:

A Dissolve this compound conjugate in DMF B Add 20% piperidine in DMF A->B C Incubate at room temperature for 30 minutes B->C D Monitor reaction by TLC or LC-MS C->D E Purify the deprotected product D->E A Dissolve this compound in anhydrous DMF B Add EDC/NHS or HATU A->B C Stir for 15-30 minutes to activate the acid B->C D Add the amine-containing molecule C->D E Stir at room temperature for 2-4 hours D->E F Monitor reaction by TLC or LC-MS E->F G Purify the amide conjugate F->G A Dissolve the deprotected aminooxy-PEG4 conjugate in a suitable buffer (pH 4.5-7) B Add the aldehyde or ketone-containing molecule A->B C Aniline can be added as a catalyst B->C D Incubate at room temperature for 2-16 hours C->D E Monitor reaction by LC-MS D->E F Purify the oxime conjugate E->F

References

Solubility Profile of Fmoc-aminooxy-PEG4-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-aminooxy-PEG4-acid, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in various experimental workflows. This document outlines its expected solubility in a range of common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts: Structure and Solubility

This compound is an amphiphilic molecule, possessing both hydrophobic and hydrophilic regions that dictate its solubility. The presence of the bulky, aromatic fluorenylmethyloxycarbonyl (Fmoc) group imparts significant hydrophobicity. Conversely, the polyethylene (B3416737) glycol (PEG) linker, a flexible chain of four ethylene (B1197577) glycol units, is hydrophilic and known to enhance aqueous solubility.[1][2][3][4] The terminal carboxylic acid group can also contribute to aqueous solubility, particularly at neutral or basic pH where it can be deprotonated.

The interplay of these structural features results in a molecule with nuanced solubility. While the PEG chain promotes solubility in water, the Fmoc group favors dissolution in polar aprotic organic solvents. This dual nature makes this compound soluble in a variety of solvents and solvent mixtures.

Expected Solubility of this compound

SolventChemical ClassExpected SolubilityRationale
Water Polar ProticSparingly Soluble to SolubleThe hydrophilic PEG chain and carboxylic acid group promote aqueous solubility, but the hydrophobic Fmoc group may limit it. Solubility is expected to increase with pH.
Dimethylformamide (DMF) Polar AproticSolubleCommonly used for dissolving Fmoc-protected amino acids and PEGylated compounds.[6][7][8][9]
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleAn excellent solvent for a wide range of organic molecules, including those with both polar and nonpolar character.[6][7][8]
N-Methyl-2-pyrrolidone (NMP) Polar AproticSolubleAnother common solvent for peptide synthesis and related applications, known to effectively dissolve Fmoc-protected compounds.[9]
Acetonitrile (ACN) Polar AproticSolubleOften used in reversed-phase chromatography and can be a good solvent for PEGylated molecules.[10]
Methanol (B129727) (MeOH) Polar ProticSolubleThe polarity of methanol can accommodate both the PEG and, to some extent, the Fmoc group.
Ethanol (B145695) (EtOH) Polar ProticSolubleSimilar to methanol, ethanol is a good general-purpose solvent for many organic compounds.[10]
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleThe high polarity of the PEG chain and carboxylic acid will likely limit solubility in this nonpolar solvent.
Hexanes NonpolarInsolubleThe compound's polarity is too high for it to be soluble in a nonpolar alkane solvent.
Diethyl Ether NonpolarInsolubleSimilar to hexanes, the polarity mismatch will prevent dissolution.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in a given solvent. This method is based on the principle of adding a solute to a fixed volume of solvent until saturation is reached.[11][12]

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMF, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with caps (B75204) (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Temperature-controlled environment (e.g., incubator, water bath)

Procedure:

  • Solvent Dispensing: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into a pre-weighed vial.

  • Initial Solute Addition: Weigh a small, known amount of this compound (e.g., 1 mg) and add it to the vial containing the solvent.

  • Dissolution: Cap the vial securely and vortex for 1-2 minutes to facilitate dissolution. Visually inspect the solution for any undissolved solid.

  • Incremental Solute Addition: If the initial amount of solute completely dissolves, continue to add small, pre-weighed increments of this compound to the vial. After each addition, repeat the vortexing step.

  • Reaching Saturation: Continue adding the solute until a small amount of solid material remains undissolved even after vigorous and prolonged vortexing.

  • Equilibration: Place the vial in a temperature-controlled environment (e.g., 25 °C) and allow it to equilibrate for a set period (e.g., 24 hours) with gentle agitation. This ensures that the solution has reached thermodynamic equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of this compound in the supernatant. This can be achieved through various analytical techniques such as UV-Vis spectroscopy (measuring absorbance at the characteristic wavelength for the Fmoc group), HPLC, or by evaporating the solvent from the collected supernatant and weighing the residue.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dissolved solute in supernatant (mg)) / (Volume of supernatant analyzed (mL))

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A 1. Add Known Volume of Solvent to Vial B 2. Add Weighed Amount of this compound A->B C 3. Vortex to Dissolve B->C D 4. Visually Inspect for Undissolved Solid C->D E 5. Solid Dissolved? D->E F 6. Add More Weighed Solute E->F Yes G 7. Equilibrate at Constant Temperature E->G No (Saturation Reached) F->C H 8. Centrifuge to Pellet Undissolved Solid G->H I 9. Collect Supernatant H->I J 10. Quantify Solute Concentration in Supernatant I->J K 11. Calculate Solubility J->K

Solubility Determination Workflow

References

An In-depth Technical Guide to Fmoc-aminooxy-PEG4-acid: Mechanism of Action in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-aminooxy-PEG4-acid, a heterobifunctional linker widely utilized in the field of bioconjugation. We will delve into its core mechanism of action, detailing the roles of its constituent functional groups and providing structured data and protocols to aid in the design and execution of conjugation experiments. This guide is intended for researchers and professionals in drug development, offering insights into the chemistry and application of this versatile linker in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a chemical linker designed for the covalent attachment of molecules to biomolecules. Its structure consists of four key components, each with a specific function in the bioconjugation process:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy functionality. Its removal is a critical step to enable the subsequent ligation reaction.

  • Aminooxy group (-ONH2): A highly reactive nucleophile that specifically reacts with aldehyde or ketone moieties to form a stable oxime bond.

  • PEG4 (tetraethylene glycol) spacer: A hydrophilic linker that enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. It also provides spatial separation between the conjugated molecules, minimizing steric hindrance. The defined length of the PEG4 spacer is approximately 1.4 nm.[1]

  • Carboxylic acid group (-COOH): Enables the conjugation of the linker to primary amine groups on biomolecules through the formation of a stable amide bond.

This strategic combination of functional groups allows for a sequential and controlled conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular constructs.[2][3][4]

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from a two-step process involving the sequential reaction of its terminal functional groups.

Step 1: Amide Bond Formation

The initial step typically involves the reaction of the terminal carboxylic acid with a primary amine on a biomolecule (e.g., the lysine (B10760008) residue of a protein or a payload molecule with a free amine). This reaction forms a stable amide bond and is usually mediated by a coupling agent.

The carboxylic acid group is activated by coupling reagents such as carbodiimides (e.g., EDC) or peptide coupling agents (e.g., HATU, HBTU).[5][6] EDC, often used in combination with N-hydroxysuccinimide (NHS), activates the carboxyl group to form a more stable NHS-ester intermediate, which then readily reacts with a primary amine.[7]

Logical Relationship: Amide Bond Formation

Amide_Bond_Formation linker Fmoc-aminooxy-PEG4-COOH activated_linker Activated Linker (e.g., NHS-ester) linker->activated_linker + Activator activator EDC/NHS or HATU conjugate Fmoc-aminooxy-PEG4-CO-NH-Biomolecule activated_linker->conjugate + Biomolecule-NH2 biomolecule Biomolecule-NH2 (e.g., Protein, Payload) Bioconjugation_Workflow cluster_amide Step 1: Amide Bond Formation cluster_deprotection Step 2: Fmoc Deprotection cluster_oxime Step 3: Oxime Ligation Fmoc-Linker-COOH Fmoc-aminooxy-PEG4-COOH Activated_Linker Activated Linker Fmoc-Linker-COOH->Activated_Linker + EDC/NHS Molecule_A Molecule A (with -NH2) Intermediate_Conjugate Fmoc-Linker-Molecule_A Activated_Linker->Intermediate_Conjugate + Molecule A Deprotection Deprotection Intermediate_Conjugate->Deprotection Deprotected_Conjugate H2N-O-Linker-Molecule_A Deprotection->Deprotected_Conjugate + Piperidine Final_Conjugate Molecule_B=N-O-Linker-Molecule_A Deprotected_Conjugate->Final_Conjugate + Molecule B Molecule_B Molecule B (with -CHO or C=O) Molecule_B->Final_Conjugate

References

An In-depth Technical Guide to Fmoc Protecting Group Chemistry and Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This orthogonality is critical for the synthesis of complex peptides and other organic molecules.[1] This technical guide provides a comprehensive overview of the chemistry of the Fmoc group, detailing the mechanisms of both protection and deprotection, quantitative comparisons of common reagents, and step-by-step experimental protocols for its application. Furthermore, it addresses common side reactions and showcases the utility of the Fmoc chromophore for real-time reaction monitoring.

The Chemistry of the Fmoc Group

The Fmoc group (9-fluorenylmethoxycarbonyl) is an amine protecting group that forms a carbamate (B1207046) linkage with the target amine.[2] Its structure, featuring a large, aromatic fluorenyl system, is key to its function.

Key Properties:

  • Base-Lability: The Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[]

  • Acid Stability: It is exceptionally stable to acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) groups, without affecting the Fmoc-protected amine.[4]

  • UV Absorbance: The fluorenyl system possesses a strong chromophore, which allows for the spectrophotometric monitoring of the deprotection step, a significant advantage in automated and manual synthesis.[2]

Fmoc Protection of Amines

The introduction of the Fmoc group is typically achieved by reacting a primary or secondary amine with an activated Fmoc reagent under basic conditions. The two most prevalent reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[5]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent. Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable, easier to handle, and its use generally results in fewer side reactions, such as the formation of di- and tripeptides, leading to higher purity and more consistent yields.[4][6]

G Amine R-NH₂ (Amine) Protected Fmoc-NH-R (Protected Amine) Amine->Protected + Fmoc-X FmocX Fmoc-X (X = Cl or OSu) FmocX->Protected Byproduct H-X Base Base (e.g., NaHCO₃)

Figure 1: General workflow for the Fmoc protection of an amine.
Data Presentation: Comparison of Fmoc-Protecting Reagents

The choice of reagent for introducing the Fmoc group can significantly impact the reaction's success. The following table summarizes a yield comparison for the protection of glycine.

Protective ReagentYield (After Crystallization)Product Mole FractionKey Characteristics
Fmoc-Cl 74.9%97.66%Highly reactive, but prone to causing dipeptide/tripeptide side products.[7]
Fmoc-Cl + TMS-Cl 82.1%99.35%Addition of TMS-Cl significantly reduces side product formation.[7]
Fmoc-OSu 84.6%99.99% More stable, easier to handle, and provides the highest purity product with minimal side reactions.[5][7]

Fmoc Deprotection

The removal of the Fmoc group is its most defining characteristic. The process is a base-catalyzed elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring (pKa ≈ 23 in DMSO).[8]

  • β-Elimination: The resulting carbanion is stabilized by the aromatic system and undergoes elimination, cleaving the C-O bond to form the highly reactive dibenzofulvene (DBF) intermediate and a carbamic acid.

  • Decarboxylation & Trapping: The carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. The nucleophilic base (piperidine) simultaneously traps the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[]

G cluster_0 cluster_1 A Fmoc-Protected Amine B Fluorenyl Carbanion A->B 1. Proton Abstraction (Piperidine) C Free Amine + CO₂ + Dibenzofulvene (DBF) B->C 2. β-Elimination D DBF-Piperidine Adduct C->D 3. Trapping of DBF (Piperidine) Base1 Piperidine Base1->A Base2 Piperidine Base2->C

Figure 2: The E1cB mechanism of Fmoc deprotection by piperidine.
Data Presentation: Kinetics of Fmoc Deprotection

The speed of Fmoc deprotection is critical for efficient synthesis cycles in SPPS. While 20% piperidine in DMF is the standard, other bases and combinations have been developed to address specific challenges.

Deprotection Reagent (in DMF)ConcentrationHalf-life (t₁/₂) of Fmoc-ValNotes
Piperidine 20%~7 sThe industry standard; very rapid and efficient.[6]
Piperazine + DBU 5% + 2%~7 sA safer and equally rapid alternative to piperidine.[6][9]
4-Methylpiperidine 20%Similar to PiperidineBehaves similarly to piperidine in terms of efficiency.[]
DBU 2%FastNon-nucleophilic; requires a scavenger (like piperidine) to trap DBF.

Orthogonality in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc chemistry is in SPPS. Its success hinges on the principle of orthogonality : the ability to remove one class of protecting groups under a specific set of conditions while leaving other classes of protecting groups intact.[1]

In a typical Fmoc-SPPS strategy:

  • The N-terminal α-amino group is protected with the base-labile Fmoc group.

  • Reactive amino acid side chains are protected with acid-labile groups (e.g., tBu, Boc, Trt).

  • The C-terminal carboxyl group is anchored to the solid support via an acid-labile linker.

This allows for the selective deprotection of the N-terminus at each cycle using a piperidine solution, without disturbing the side-chain protection or the linkage to the resin. The side-chain protecting groups are only removed at the final step using a strong acid cocktail (e.g., Trifluoroacetic acid - TFA).

G cluster_cycle SPPS Cycle cluster_final Final Cleavage FullPeptide Fully Protected Peptide on Resin (Fmoc-NH-...-AA(PG)-...-Linker-Resin) Fmoc_Removal Fmoc Removal FullPeptide->Fmoc_Removal Treat with Base (e.g., Piperidine) Side_Chain_Deprotection Side-Chain Deprotection & Resin Cleavage FullPeptide->Side_Chain_Deprotection Treat with Strong Acid (e.g., TFA) Peptide_Chain Peptide Chain (H₂N-...-AA(PG)-...-Linker-Resin) Fmoc_Removal->Peptide_Chain Final_Peptide Final Deprotected Peptide Side_Chain_Deprotection->Final_Peptide

Figure 3: Orthogonal deprotection strategy in Fmoc-based SPPS.

Common Side Reactions and Mitigation

While robust, Fmoc chemistry is not without potential side reactions, particularly during the basic deprotection step.

  • Aspartimide Formation: Peptides containing aspartic acid (Asp) are prone to intramolecular cyclization to form a five-membered aspartimide ring. This can lead to racemization and the formation of β-peptide impurities. This side reaction can be minimized by adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution or by using specialized side-chain protecting groups on the Asp residue.

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, especially with Proline or Glycine as the second residue, the newly deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP. Using sterically hindered resins (like 2-chlorotrityl chloride resin) can suppress this side reaction.

  • Racemization: Although the urethane (B1682113) nature of the Fmoc group suppresses racemization during coupling, some sensitive amino acids can still be at risk, especially with certain activation methods or prolonged exposure to base.

Experimental Protocols

The following protocols provide detailed, practical methodologies for key procedures in Fmoc chemistry.

Protocol 1: Fmoc Protection of an Amino Acid (e.g., L-Alanine) using Fmoc-OSu

This protocol describes a general procedure for the synthesis of an Fmoc-protected amino acid in the solution phase.[7]

Materials:

  • L-Alanine (1.0 equivalent)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.0 equivalent)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • In a round-bottom flask, dissolve L-Alanine in the 10% aqueous sodium carbonate solution.

  • In a separate flask, dissolve an equivalent amount of Fmoc-OSu in dioxane.

  • While stirring the L-Alanine solution vigorously at room temperature, slowly add the Fmoc-OSu solution dropwise.

  • Allow the reaction to stir overnight at room temperature.

  • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Wash the aqueous phase three times with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ≈ 2 using 1 M HCl. A white precipitate (Fmoc-Ala-OH) will form.

  • Extract the product into diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. A typical yield is >90%.[7]

Protocol 2: Manual Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a peptide-resin in a manual synthesis vessel.[5][7]

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

Methodology:

  • Place the peptide-resin in a suitable reaction vessel (e.g., a fritted glass funnel).

  • Wash the resin thoroughly with DMF (5 x 1-minute washes) to swell the resin and remove any residual reagents from the previous step.

  • Drain the final DMF wash.

  • Add the 20% piperidine in DMF solution to completely cover the resin.

  • Agitate the resin gently (e.g., by bubbling nitrogen from below or manual shaking) for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% piperidine in DMF solution and continue to agitate for 10-15 minutes to ensure complete deprotection.[7]

  • Drain the solution completely.

  • Wash the resin extensively with DMF (at least 7 x 1-minute washes) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Protocol 3: UV Quantification of Resin Loading

This protocol allows for the determination of the substitution level (loading) of the first Fmoc-amino acid on the resin by quantifying the amount of DBF-piperidine adduct released upon deprotection.

Materials:

  • Accurately weighed sample of dry Fmoc-amino acid-resin (~1-2 mg)[5]

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • DMF, spectroscopic grade

  • UV-Vis Spectrophotometer and quartz cuvettes (1 cm path length)

  • Volumetric flasks

Data Presentation: Molar Extinction Coefficients for DBF-Adduct

Wavelength (λ)Molar Extinction Coefficient (ε) in DMF
301 nm 7800 M⁻¹cm⁻¹
290 nm 5800 M⁻¹cm⁻¹
267 nm 17500 M⁻¹cm⁻¹
Note: The value at 301 nm is the most commonly cited for this calculation.

Methodology:

  • Accurately weigh a small sample (1-2 mg) of the dry Fmoc-protected resin into a vial.[5]

  • Add a precise volume of 20% piperidine in DMF (e.g., 3.0 mL) to the resin.[5]

  • Allow the deprotection to proceed for at least 5 minutes with agitation to ensure complete Fmoc removal.[5]

  • Transfer the supernatant to a volumetric flask of known volume (e.g., 10 mL or 25 mL). Wash the resin with additional DMF and add the washings to the flask. Dilute to the mark with DMF. This dilution step is crucial to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Set the spectrophotometer to zero (blank) using a sample of the diluted piperidine/DMF solution used for the dilution.

  • Measure the absorbance (A) of the sample solution at 301 nm.

  • Calculate the resin loading using the Beer-Lambert law:

    • Concentration (c) (mol/L) = A / (ε * l)

      • Where: A = measured absorbance, ε = 7800 L·mol⁻¹cm⁻¹, l = 1 cm

    • Total moles of Fmoc = c * V

      • Where V = total volume of the solution in Liters

    • Loading (mmol/g) = (Total moles of Fmoc * 1000) / m

      • Where m = mass of the dry resin sample in grams

G cluster_SPPS The SPPS Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Repeat n times Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Repeat n times Wash2 4. DMF Wash Coupling->Wash2 Repeat n times Wash2->Deprotection Repeat n times

Figure 4: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

The Fmoc protecting group remains an indispensable tool in modern organic and medicinal chemistry due to its unique combination of acid stability and mild, base-catalyzed removal. This orthogonality enables the efficient and reliable synthesis of complex molecules, most notably peptides via SPPS. A thorough understanding of the underlying mechanisms of protection and deprotection, awareness of potential side reactions, and adherence to optimized experimental protocols are paramount for leveraging the full potential of this powerful synthetic strategy. The quantitative methods available for monitoring its removal further enhance its utility, making Fmoc chemistry a robust and controllable process for both research and industrial applications.

References

An In-depth Technical Guide to the Reactivity of the Aminooxy Group with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between aminooxy-functionalized molecules and carbonyl compounds, specifically aldehydes and ketones. This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity, the stability of the resulting oxime linkage, and its ability to proceed under mild, aqueous conditions. This document details the reaction mechanism, kinetics, stability factors, and catalytic strategies, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this versatile chemistry.

Core Principles of Aminooxy-Carbonyl Reactivity

The reaction between an aminooxy group (R-ONH₂) and an aldehyde or ketone proceeds via a nucleophilic addition-elimination mechanism to form a stable oxime bond (R-O-N=CR'R''). This process is highly chemoselective, as the aminooxy group shows exceptional reactivity towards aldehydes and ketones over other functional groups typically present in biological systems.[1][2]

The reaction rate is significantly influenced by the pH of the medium.[3][4] Generally, slightly acidic conditions (pH ~4.5) are optimal for uncatalyzed reactions.[3][5] This is because the reaction involves two key steps: the nucleophilic attack of the aminooxy group on the carbonyl carbon and the subsequent acid-catalyzed dehydration of the resulting hemiaminal intermediate.[3] At low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, slowing the reaction.[3][4] Conversely, at neutral or basic pH, the dehydration step is slow.[4][5]

Reaction Mechanism

The formation of an oxime involves a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate is then protonated, and a molecule of water is eliminated to form the stable C=N double bond of the oxime.

dot

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminooxy R-O-NH₂ Hemiaminal R-O-NH-C(OH)(R')-R'' Aminooxy->Hemiaminal Nucleophilic Attack Carbonyl R'-C(=O)-R'' Carbonyl->Hemiaminal Oxime R-O-N=C(R')-R'' Hemiaminal->Oxime Dehydration (-H₂O) Water H₂O

Caption: General mechanism of oxime formation.

Reactivity: Aldehydes vs. Ketones

Aldehydes are generally more reactive towards aminooxy groups than ketones.[5] This is attributed to two main factors:

  • Steric Hindrance: The single hydrogen atom attached to the carbonyl carbon in aldehydes presents less steric bulk compared to the two R groups in ketones, allowing for easier nucleophilic attack.

  • Electronic Effects: The two alkyl or aryl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation can be quantified by reaction rates and equilibrium constants. The following tables summarize key quantitative data from the literature.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Various Aldehydes and Ketones with ArylhydrazinesNone-Varies (e.g., 4-nitrobenzaldehyde (B150856) is 4.5-fold faster than 4-methoxybenzaldehyde)[3]
Aldehyde/Ketone with α-effect nucleophilesNone6.0Up to 4.2[3]
Aldehyde/Ketone with α-effect nucleophilesNone7.0Typically ≤ 0.01[3]
Citral with Aminooxy-dansylAniline (B41778) (25 mM)7.0- (k_obs provided)[6]
Citral with Aminooxy-dansylmPDA (25 mM)7.0- (k_obs provided, ~2-fold faster than aniline)[6]
2-Pentanone with Aminooxy-dansylAniline (50 mM)7.3- (k_obs provided)[6]
2-Pentanone with Aminooxy-dansylmPDA (50 mM)7.3- (k_obs provided, faster than aniline)[6]

Table 1: Reaction Rate Constants for Oxime Ligation

Oxime/Hydrazone TypeEquilibrium Constant (K_eq) (M⁻¹)Reference
Oximes>10⁸[3]
Hydrazones10⁴ - 10⁶[3]

Table 2: Equilibrium Constants for Imine Formation

Catalysis of Oxime Ligation

To overcome the slow reaction rates at neutral pH, which is often required for biological applications, various catalysts have been developed.[3][5]

Aniline and its Derivatives

Aniline and its derivatives are effective nucleophilic catalysts for oxime ligation.[3][7][8] The mechanism involves the formation of a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the aminooxy nucleophile.[9] Substituted anilines, such as p-phenylenediamine (B122844) and m-phenylenediamine, have been shown to be even more effective catalysts than aniline itself, offering significantly enhanced reaction rates.[6][7][8] For instance, p-phenylenediamine at a low concentration of 2 mM was found to be highly effective at neutral pH.[7][8] m-Phenylenediamine (mPDA) is also a potent catalyst, and its high aqueous solubility allows for its use at higher concentrations, leading to more efficient catalysis.[6]

dot

CatalysisWorkflow Start Start with Aldehyde/Ketone and Aminooxy Compound AddCatalyst Add Aniline or Derivative (e.g., mPDA) Start->AddCatalyst Reaction Reaction at or near Neutral pH (e.g., pH 7.3) AddCatalyst->Reaction Product Formation of Stable Oxime Product Reaction->Product

Caption: Catalyzed oxime ligation workflow.

Other Catalytic Strategies

Recent research has explored other catalytic systems, including the use of arginine, which can act as a nucleophilic catalyst and also prevent protein aggregation during ligation.[10] Additionally, it has been observed that the reaction rate can be accelerated by freezing the aqueous reaction mixture at neutral pH.[11]

Stability of the Oxime Linkage

A key advantage of oxime ligation is the high stability of the resulting C=N bond, especially when compared to other imine linkages like hydrazones.[3][12][13] Oximes are significantly more resistant to hydrolysis in aqueous environments at physiological pH.[12][13][14] The stability of the oxime linkage is influenced by several factors:

  • Electronic Effects: Electron-withdrawing groups near the C=N bond can increase its stability.[3]

  • Steric Factors: Generally, oximes derived from ketones are more stable than those derived from aldehydes.[3]

  • pH: Hydrolysis of the oxime bond is acid-catalyzed. The linkage is most stable at neutral or slightly basic pH and becomes more labile under acidic conditions.[3][14] This property can be exploited for controlled release applications in acidic environments like endosomes or lysosomes.[3]

Experimental Protocols

The following are generalized protocols for performing oxime ligation, which should be optimized for specific reactants and applications.

General Protocol for Uncatalyzed Oxime Ligation
  • Reactant Preparation: Dissolve the aldehyde or ketone-containing molecule and the aminooxy-functionalized molecule in a suitable buffer. A slightly acidic buffer (e.g., 100 mM sodium acetate, pH 4.5) is recommended for optimal reaction rates.

  • Reaction Incubation: Mix the reactant solutions at the desired concentrations. The reaction can be performed at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC, LC-MS, or NMR spectroscopy.

  • Purification: Once the reaction is complete, the desired oxime conjugate can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol for Aniline-Catalyzed Oxime Ligation at Neutral pH

This protocol is particularly useful for bioconjugation reactions involving sensitive biomolecules that require neutral pH.

  • Reactant and Catalyst Preparation:

    • Dissolve the aldehyde or ketone-functionalized biomolecule in a neutral buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.3).

    • Prepare a stock solution of the aminooxy reagent in a compatible solvent like DMSO or DMF.[15]

    • Prepare a stock solution of the aniline catalyst (e.g., aniline, m-phenylenediamine) in the reaction buffer.

  • Reaction Setup:

    • To the buffered solution of the biomolecule, add the aminooxy reagent to the desired final concentration (e.g., 50 molar equivalents).[15]

    • Initiate the reaction by adding the aniline catalyst to a final concentration of 10-100 mM.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C with gentle agitation.[16] Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the catalyst concentration.[15]

  • Monitoring and Purification:

    • Monitor the reaction progress using methods appropriate for the biomolecule, such as SDS-PAGE, mass spectrometry, or FPLC.

    • Purify the final conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted reagents and the catalyst.

dot

ExperimentalWorkflow A Prepare Aldehyde/Ketone and Aminooxy Solutions C Mix Reactants and Catalyst in Buffered Solution (pH 7) A->C B Prepare Catalyst Stock Solution (e.g., Aniline) B->C D Incubate at Room Temperature or 37°C C->D E Monitor Reaction Progress (e.g., HPLC, MS) D->E F Purify the Oxime Conjugate (e.g., Chromatography) E->F

Caption: Generalized experimental workflow for catalyzed oxime ligation.

Applications in Research and Drug Development

The robust and chemoselective nature of oxime ligation has made it a valuable tool in various scientific disciplines:

  • Bioconjugation: Site-specific modification of proteins, peptides, nucleic acids, and carbohydrates for applications in diagnostics, therapeutics, and basic research.[7][17]

  • Drug Delivery: Development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems where the oxime linkage can be designed to be stable in circulation but cleavable in the target environment.[3]

  • Polymer Chemistry and Materials Science: Synthesis of well-defined polymer architectures, hydrogels, and functionalized surfaces.[9][18]

  • Chemical Biology: Probing biological processes through the labeling of biomolecules with fluorescent dyes, biotin, or other reporter molecules.[15]

References

CAS number 1895922-70-9 properties and suppliers

Author: BenchChem Technical Support Team. Date: December 2025

No Publicly Available Information for CAS Number 1895922-70-9

An extensive search for scientific and commercial data associated with CAS number 1895922-70-9 has yielded no publicly available information. This suggests that the provided CAS number may be incorrect, assigned to a proprietary compound not in the public domain, or is a newly registered substance for which data has not yet been disseminated.

Consequently, the requested in-depth technical guide, including properties, supplier information, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational data.

Researchers, scientists, and drug development professionals are advised to verify the CAS number for accuracy. If the number is confirmed to be correct, the lack of public information may indicate that the compound is part of a confidential research and development program. In such cases, information would only be available through direct contact with the originating entity.

We recommend the following steps for users seeking information on this compound:

  • Verify the CAS Number: Double-check the number for any typographical errors.

  • Consult Internal Documentation: If this number was obtained from internal research, refer to internal databases or contact the relevant research group.

  • Monitor Public Databases: Periodically check major chemical and scientific databases for future updates or publications related to this CAS number.

A Comprehensive Technical Guide to Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutic modalities like PROTACs (PROteolysis TArgeting Chimeras).[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental applications, and a conceptual workflow for its use.

Core Properties and Specifications

This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This architecture allows for sequential and specific conjugation reactions. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.[4][5]

Table 1: Quantitative Data for this compound

PropertyValueReferences
Molecular Formula C₂₆H₃₃NO₉[1][4][6][7]
Molecular Weight 503.55 g/mol [1][6][7]
Exact Mass 503.2155[2][7]
CAS Number 1895922-70-9[1][4][6][7]
Purity >96-98%[4][6][8]
Appearance Solid[2]

Experimental Protocols and Methodologies

The utility of this compound lies in its ability to link two different molecules through distinct chemical reactions. The terminal carboxylic acid can be coupled with an amine-containing molecule, while the Fmoc-protected aminooxy group can be deprotected to react with a carbonyl group (aldehyde or ketone).

1. Amide Coupling via the Carboxylic Acid Group

The carboxylic acid moiety is typically activated to facilitate reaction with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

  • Objective: To form a stable amide bond between this compound and an amine-containing molecule.

  • Materials:

    • This compound

    • Amine-containing molecule of interest

    • Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Anhydrous aprotic solvent (e.g., DMF or DMSO)

    • Tertiary amine base (e.g., DIPEA)

  • Protocol:

    • Dissolve this compound in the chosen anhydrous solvent.

    • Add the activating agent (e.g., 1.1 equivalents of EDC or HATU) and a base like DIPEA to the solution.

    • Allow the activation to proceed for a few minutes at room temperature.

    • Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for several hours to overnight.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, the product can be purified using standard chromatographic methods.

2. Fmoc Deprotection

The Fmoc group is a base-labile protecting group. Its removal unmasks the aminooxy functionality for subsequent conjugation.

  • Objective: To remove the Fmoc protecting group to yield a free aminooxy group.

  • Materials:

    • Fmoc-protected conjugate from the previous step

    • A solution of piperidine (B6355638) in an aprotic solvent (e.g., 20% piperidine in DMF)

  • Protocol:

    • Dissolve the Fmoc-protected molecule in the piperidine/DMF solution.

    • Incubate the reaction at room temperature, typically for 30 minutes to a few hours.

    • Monitor the deprotection by LC-MS.

    • Once the reaction is complete, the solvent and excess piperidine are typically removed under vacuum. The resulting product with the free aminooxy group can be used directly or after purification.

3. Oxime Ligation

The newly exposed aminooxy group can readily react with an aldehyde or ketone on a second molecule of interest to form a stable oxime linkage.

  • Objective: To conjugate the aminooxy-functionalized molecule with a carbonyl-containing molecule.

  • Materials:

    • Aminooxy-functionalized molecule from the deprotection step

    • Aldehyde or ketone-containing molecule

    • A slightly acidic buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer, pH 4.5-5.5)

  • Protocol:

    • Dissolve the aminooxy-functionalized molecule in the acidic buffer.

    • Add the carbonyl-containing molecule to the solution.

    • Allow the reaction to proceed at room temperature for a few hours. The reaction is often self-catalyzing at this pH.

    • Monitor the formation of the oxime conjugate by LC-MS.

    • Purify the final conjugate using chromatography (e.g., HPLC).

Logical and Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound to synthesize a bifunctional conjugate, such as a PROTAC, where one part binds to a target protein and the other to an E3 ligase.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Oxime Ligation A This compound C Fmoc-Linker-Molecule 1 A->C EDC/HATU B Molecule 1 (e.g., E3 Ligase Ligand with Amine) B->C D Aminooxy-Linker-Molecule 1 C->D Piperidine F Final Conjugate (Molecule 2-Linker-Molecule 1) D->F pH 4.5-5.5 E Molecule 2 (e.g., Target Protein Ligand with Aldehyde) E->F

References

Stability of Fmoc-aminooxy-PEG4-acid at Diverse pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stability of Fmoc-aminooxy-PEG4-acid across a range of pH values. Understanding the stability profile of this heterobifunctional linker is critical for its effective application in bioconjugation, drug delivery, and proteomics. This document outlines the inherent stability of the core components of the molecule, presents qualitative and semi-quantitative stability data, and provides a detailed experimental protocol for assessing its stability.

Introduction to this compound

This compound is a versatile linker molecule widely used in chemical biology and drug development. Its structure comprises three key functional components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the aminooxy moiety, enabling orthogonal protection strategies in complex syntheses.

  • Aminooxy group: A functional group that reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction commonly employed in bioconjugation.

  • PEG4 (tetraethylene glycol) spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation between conjugated molecules.

  • Carboxylic acid: A terminal functional group that allows for conjugation to primary amines via amide bond formation.

The utility of this linker is intrinsically linked to its stability under various experimental conditions, particularly pH.

pH-Dependent Stability Profile

The overall stability of this compound is dictated by the individual stabilities of its constituent functional groups. The following sections detail the expected stability at acidic, neutral, and basic pH.

Acidic Conditions (pH < 7)

Under acidic conditions, the this compound molecule is generally stable.

  • Fmoc Group: The Fmoc protecting group is known to be stable in acidic conditions, allowing for the selective deprotection of other acid-labile protecting groups like Boc (tert-butyloxycarbonyl) in the presence of the Fmoc group.

  • PEG Linker: Polyethylene glycol chains are generally resistant to hydrolysis in acidic media, although very harsh acidic conditions (e.g., concentrated strong acids) and elevated temperatures can lead to ether bond cleavage over extended periods.

  • Aminooxy Group: The aminooxy group itself is stable in acidic solutions. Its reactivity towards carbonyl compounds to form an oxime bond is often optimal under slightly acidic to neutral conditions (pH 4.5-7.5).

  • Amide and Carbamate (B1207046) Bonds: The carbamate linkage of the Fmoc group and any formed amide bonds are stable to acidic hydrolysis under typical experimental conditions.

Neutral Conditions (pH ≈ 7)

At neutral pH, this compound exhibits good stability, making it suitable for many bioconjugation reactions.

  • Fmoc Group: The Fmoc group is stable at neutral pH.

  • PEG Linker: The PEG spacer is highly stable at neutral pH.

  • Aminooxy Group: The aminooxy group is stable, and its reaction with aldehydes and ketones proceeds efficiently at or near neutral pH, typically between pH 6.5 and 7.5.

Basic Conditions (pH > 7)

Basic conditions represent the primary liability for the this compound molecule due to the base-sensitivity of the Fmoc group.

  • Fmoc Group: The Fmoc group is readily cleaved by bases, most commonly secondary amines like piperidine, via an E1cB elimination mechanism. The rate of deprotection is dependent on the base strength and concentration. Even milder bases can cause gradual deprotection.

  • PEG Linker: While generally stable, prolonged exposure to strong bases at elevated temperatures can cause some degradation of the PEG chain.

  • Aminooxy Group: The aminooxy group is generally stable under basic conditions.

  • Carbamate Bond: The carbamate linkage of the Fmoc group is the site of base-catalyzed cleavage.

Quantitative Stability Data Summary

pH RangeConditionFmoc Group StabilityPEG Linker StabilityAminooxy Group StabilityOverall Molecular StabilityPrimary Degradation Pathway
< 4 Strongly AcidicStableGenerally Stable (potential for slow hydrolysis under harsh conditions)StableHighSlow hydrolysis of PEG chain (extreme conditions)
4 - 6 Mildly AcidicStableStableStableHighMinimal to no degradation
6 - 8 NeutralStableStableStableHighMinimal to no degradation
8 - 10 Mildly BasicLabile (slow to moderate deprotection)StableStableModerateFmoc deprotection
> 10 Strongly BasicVery Labile (rapid deprotection)Generally Stable (potential for slow hydrolysis)StableLowRapid Fmoc deprotection, potential for slow PEG hydrolysis

Experimental Protocol: pH-Dependent Stability Assessment by HPLC

This section provides a detailed methodology for conducting a forced degradation study to quantitatively assess the stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Phosphate buffer solutions (pH 4, 7, and 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Preparation of Stock and Sample Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • For each pH condition (e.g., pH 4, 7, and 9), dilute the stock solution with the respective buffer to a final concentration of, for example, 0.1 mg/mL.

    • Prepare a control sample (T=0) for each pH by immediately neutralizing (if necessary) and diluting an aliquot to the final concentration with the initial mobile phase composition.

    • Incubate the remaining sample solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.

HPLC Method
  • Column: Reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient can be optimized, for example:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm and 301 nm (for Fmoc group)

  • Injection Volume: 10 µL

Stability Study Procedure
  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubated sample solution.

  • If the sample is at an acidic or basic pH, neutralize it to quench the degradation reaction.

  • Dilute the sample with the initial mobile phase to the appropriate concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Monitor the decrease in the peak area of the parent this compound and the appearance of any degradation products.

Data Analysis
  • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

  • Plot the percentage of the remaining compound against time for each pH condition.

  • Determine the degradation rate constant and the half-life (t½) of the compound at each pH.

Visualizations

The following diagrams illustrate the key chemical structures, degradation pathways, and experimental workflows discussed in this guide.

G Chemical Structure of this compound cluster_Fmoc Fmoc Group cluster_Aminooxy Aminooxy Group cluster_PEG PEG4 Spacer cluster_Acid Carboxylic Acid Fmoc Fmoc Aminooxy -O-NH- Fmoc->Aminooxy -carbamate linkage- PEG4 -(CH2CH2O)4- Aminooxy->PEG4 Acid -COOH PEG4->Acid G pH-Dependent Degradation Pathways cluster_acid Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH A This compound B Stable A->B Stable C Stable A->C Stable D Fmoc Deprotection A->D Unstable E Free aminooxy-PEG4-acid D->E G Workflow for HPLC-Based Stability Study A Prepare Stock Solution of this compound B Dilute into Buffers (pH 4, 7, 9) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points (T=0, 2, 4, ... hrs) C->D E Quench Reaction (Neutralize) D->E F Analyze by HPLC E->F G Quantify Parent Peak and Degradation Products F->G H Determine Degradation Kinetics (t½, Rate Constant) G->H

The Core Principles of Heterobifunctional PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and bioconjugation, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools. Their unique architecture, featuring two distinct reactive termini on a flexible PEG backbone, offers unparalleled control in the precise assembly of complex biomolecular constructs. This technical guide provides an in-depth exploration of the key features, applications, and methodologies associated with these versatile molecules, empowering researchers to leverage their full potential in drug delivery, diagnostics, and beyond.

Fundamental Characteristics of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are defined by a core polyethylene glycol chain with different functional groups at each end.[1][2] This dual-reactivity is the cornerstone of their utility, enabling the sequential and specific conjugation of two different molecular entities.[2] The PEG spacer itself imparts several highly desirable properties to the resulting bioconjugate.

A summary of the key features includes:

  • Dual and Specific Reactivity : The presence of two distinct reactive groups allows for controlled, stepwise conjugation, minimizing the formation of unwanted homodimers or other side products.[3] This specificity is crucial for creating well-defined bioconjugates with a high degree of homogeneity.[3]

  • Enhanced Solubility : The inherent hydrophilicity of the PEG chain significantly improves the aqueous solubility of hydrophobic drugs or biomolecules, which can prevent aggregation and facilitate administration.[1][4]

  • Reduced Immunogenicity : The PEG moiety can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response and subsequent rapid clearance.[1][4] This "stealth" effect is a key advantage in therapeutic applications.[5]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can extend its circulation half-life by reducing renal clearance.[6][7] This often leads to improved therapeutic efficacy and allows for less frequent dosing.[8]

  • Customizable Spacer Length : The length of the PEG chain is readily tunable, allowing for precise control over the distance between the two conjugated molecules.[1] This spatial control is critical for optimizing the biological activity and stability of the final construct.[2][4]

  • Biocompatibility : PEG is a non-toxic and biocompatible polymer, making it suitable for in vivo applications.[5][9]

Quantitative Properties of PEG Linkers

The physical properties of PEG linkers are directly related to their molecular weight and the number of ethylene (B1197577) oxide units. These parameters influence the spacer length and the overall hydrodynamic radius of the resulting conjugate.

PropertyDescription
Molecular Weight (MW) The total mass of the PEG linker, which is determined by the number of repeating ethylene oxide units.
Number of PEO Units The count of ethylene oxide (-CH₂-CH₂-O-) repeating units in the polymer chain.
Contour Length The fully extended length of the PEG chain, calculated based on the length of a single PEO unit (0.28 nm).[10]
Flory Radius A measure of the average size of the polymer coil in solution, reflecting its three-dimensional conformation.[10]

Table 1: Physical Properties of Various PEG Linkers [10]

LinkerMW (Dalton)Number of PEO UnitsContour Length (nm)Flory Radius (nm)
PEG 888820.60.5
PEG 484484113.11.2
PEG 200020004512.72.8
PEG 350035008022.33.9
PEG 5000500011431.84.8
PEG 7500750017047.76.1
PEG 150001500034195.59.3
PEG 3000030000682190.914.0
PEG 60000600001364381.821.3

Key Applications in Research and Drug Development

The unique properties of heterobifunctional PEG linkers have made them central to the development of several advanced therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen.[1] Heterobifunctional PEG linkers are crucial for the stable and specific attachment of the drug to the antibody.[1][11] The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC and enable a higher drug-to-antibody ratio (DAR) without causing aggregation.[2]

Peptide-Based Therapeutics

Peptides often suffer from a short in vivo half-life due to enzymatic degradation.[1] PEGylation with a heterobifunctional linker can shield the peptide from proteases, extending its circulation time and therapeutic window.[1]

Nanoparticle Drug Carriers

Heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles.[1] One end of the linker can be attached to the nanoparticle, while the other end can be conjugated to a targeting ligand (e.g., an antibody or peptide) or a therapeutic agent.[1][12] This enhances the nanoparticle's stability, biocompatibility, and targeting capabilities.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] PEG linkers are often employed to provide the necessary flexibility and length for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving heterobifunctional PEG linkers.

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-OH to Alkyne-PEG-I)

This protocol outlines a two-step process for the synthesis of an alkyne-PEG-iodide linker from a commercially available alkyne-PEG-hydroxyl precursor.[2]

Materials:

  • Alkyne-PEG5-OH

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanesulfonyl chloride (MsCl)

  • Sodium iodide (NaI)

  • Acetone

  • Silica (B1680970) gel for chromatography

Procedure:

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool the solution to 0 °C.

    • Add MsCl dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with DCM.

    • Purify the crude product by silica gel chromatography to yield alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve the alkyne-PEG5-OMs in acetone.

    • Add NaI and heat the mixture to reflux overnight.

    • Concentrate the reaction mixture and purify by silica gel chromatography to yield alkyne-PEG5-I.[2]

Bioconjugation Using an NHS-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[2][13]

Materials:

  • Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • NHS-PEG-maleimide linker

  • Thiol-containing molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Desalting column

Procedure:

  • Reaction of Antibody with NHS-PEG-Maleimide:

    • Prepare a stock solution of the NHS-PEG-maleimide linker in DMSO.

    • Adjust the pH of the antibody solution to 7.5-8.5.[2]

    • Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).[2]

    • Incubate the reaction for 1-2 hours at room temperature.[2]

    • Remove the excess, unreacted linker using a desalting column.[13]

  • Conjugation of the Maleimide-Activated Antibody to the Thiol-Containing Molecule:

    • Immediately add the desalted, maleimide-activated antibody to the thiol-containing molecule, typically at a slight molar excess of the thiol molecule.[2][13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4 °C.[2]

    • To cap any unreacted maleimide (B117702) groups, a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) can be added.[13]

    • Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.[2]

Characterization of the Bioconjugate

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity and drug-to-antibody ratio (DAR) of ADCs.[2]

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size. It is used to separate the monomeric ADC from aggregates and fragments.[2]

    • Column: TSKgel G3000SWxl or similar.[2]

    • Mobile Phase: Phosphate (B84403) buffer with NaCl.[2]

    • Detection: UV at 280 nm.[2]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different DARs.[2]

    • Column: TSKgel Butyl-NPR or similar.[2]

    • Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate buffer.[2]

    • Detection: UV at 280 nm.[2]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships and processes involved in bioconjugation.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation cluster_purification Step 3: Purification Antibody Antibody (with Lysine residues) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab pH 7.5-8.5 1-2h, RT NHS_PEG_Mal NHS-PEG-Maleimide Linker NHS_PEG_Mal->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC 2h, RT or O/N, 4°C Thiol_Drug Thiol-containing Drug Thiol_Drug->ADC SEC Size-Exclusion Chromatography ADC->SEC Purified_ADC Purified ADC SEC->Purified_ADC

Caption: Workflow for ADC synthesis using an NHS-PEG-Maleimide linker.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub_Protein Ubiquitinated Target Protein Ternary_Complex->Ub_Protein Ubiquitination Ub Ubiquitin Ub->Ub_Protein Proteasome Proteasome Ub_Protein->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation. Their ability to connect two different molecules with precision while imparting beneficial properties such as increased solubility, reduced immunogenicity, and improved pharmacokinetics makes them invaluable for the development of next-generation therapeutics and diagnostics. A thorough understanding of their properties and the associated experimental methodologies is crucial for researchers aiming to design and synthesize novel and effective bioconjugates.

References

Methodological & Application

Application Notes and Protocols for Peptide Conjugation using Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker designed for the versatile and efficient conjugation of peptides to other molecules. This linker incorporates a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This combination of features enables a sequential and chemoselective conjugation strategy, making it a valuable tool in drug development, proteomics, and various bioconjugation applications.

The carboxylic acid allows for the formation of a stable amide bond with primary amines on a peptide, such as the N-terminal amine or the side chain of a lysine (B10760008) residue. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the peptide and the conjugated molecule.[1] Following amide bond formation, the Fmoc protecting group can be removed under basic conditions to reveal the aminooxy group, which can then react with an aldehyde or ketone to form a stable oxime linkage. This bioorthogonal oxime ligation is highly specific and can be performed under mild conditions, ensuring the integrity of the biomolecules involved.[2]

This document provides detailed protocols for the use of this compound in peptide conjugation, including peptide synthesis, linker activation and coupling, Fmoc deprotection, and subsequent oxime ligation. It also includes information on the purification and characterization of the final conjugate, as well as an example of its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The following table summarizes typical yields and purities that can be expected at various stages of the peptide conjugation process using this compound. These values are representative and may vary depending on the specific peptide sequence, conjugation partner, and reaction conditions.

StepParameterTypical ValueReference(s)
Solid-Phase Peptide Synthesis (SPPS) Crude Peptide Purity>90%[3][4]
Overall Yield50-70%[5]
Amide Coupling of Linker Coupling Efficiency>95%[6]
Fmoc Deprotection Deprotection Efficiency>99%[4]
Oxime Ligation Conjugation Efficiency>95%[2][7]
Final Purified Conjugate Overall Yield30-50%[5]
Final Purity>98%[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Target Peptide

This protocol describes the synthesis of a peptide on a solid support using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide peptides)[8]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. b. Add DIPEA (6 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

Protocol 2: On-Resin Amide Coupling of this compound

This protocol describes the coupling of the linker to the N-terminus of the resin-bound peptide.

Materials:

  • Peptide-on-resin (from Protocol 1, after final Fmoc deprotection)

  • This compound

  • HBTU/HOBt/DIPEA

  • DMF

Procedure:

  • Activation: In a separate vial, dissolve this compound (2 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated linker solution to the peptide-on-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Cleave the peptide-linker conjugate from the resin and purify as described in Protocol 1, steps 6-8.

Protocol 3: One-Pot Fmoc Deprotection and Oxime Ligation

This protocol describes a streamlined procedure for the deprotection of the Fmoc group and subsequent oxime ligation to an aldehyde- or ketone-containing molecule.[2][7][9]

Materials:

  • Fmoc-protected aminooxy-PEG4-peptide conjugate (from Protocol 2)

  • Aldehyde- or ketone-containing molecule (e.g., a small molecule drug, a labeling reagent)

  • Piperidine

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Aniline (B41778) (as catalyst)

  • Acetic acid (optional, for reactions with ketones)[8]

Procedure:

  • Fmoc Deprotection: Dissolve the Fmoc-aminooxy-PEG4-peptide in anhydrous DMF. Add 20% piperidine in DMF and incubate for 10-15 minutes at room temperature.

  • Quenching: Quench the deprotection reaction by adding a small amount of TFA.

  • Oxime Ligation: a. To the reaction mixture, add the aldehyde- or ketone-containing molecule (1.5-2 equivalents). b. Add aniline (2-5 equivalents) as a catalyst. For less reactive ketones, the reaction can be performed in acetic acid.[8] c. Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC and MS.

  • Purification: Purify the final peptide conjugate by RP-HPLC.

  • Characterization: Characterize the purified conjugate by MS to confirm the molecular weight and by analytical RP-HPLC to determine purity.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Linker Linker Coupling cluster_Conjugation Conjugation Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling Deprotection1->Coupling Elongation Repeat n times Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Linker_Coupling Couple this compound Final_Deprotection->Linker_Coupling Cleavage Cleave from Resin Linker_Coupling->Cleavage Purification1 Purify Peptide-Linker Cleavage->Purification1 Fmoc_Deprotection2 Fmoc Deprotection Purification1->Fmoc_Deprotection2 Oxime_Ligation Oxime Ligation Fmoc_Deprotection2->Oxime_Ligation Purification2 Purify Final Conjugate Oxime_Ligation->Purification2 Analysis Characterization (MS, HPLC) Purification2->Analysis

Caption: Experimental workflow for peptide conjugation using this compound.

Application Example: PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action of a peptide-based PROTAC (p-PROTAC) that utilizes a PEG linker to induce the degradation of a target protein of interest (POI), such as Estrogen Receptor Alpha (ERα).[9]

G cluster_cell Cell pPROTAC Peptide-PROTAC (with PEG Linker) POI Protein of Interest (POI) (e.g., ERα) pPROTAC->POI binds E3 E3 Ubiquitin Ligase pPROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates Ub Ubiquitin Ub->Ub_POI polyubiquitination Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: Mechanism of action of a peptide-based PROTAC utilizing a PEG linker.

References

Application Note: Site-Specific Antibody-Drug Conjugate Development Using Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic drugs directly to cancer cells.[1][2] This targeted approach aims to enhance the therapeutic window of the cytotoxic agent by maximizing its efficacy at the tumor site while minimizing systemic, off-target toxicity.[2][] A critical component of an ADC is the linker, which connects the antibody to the drug payload. The choice of linker and conjugation strategy significantly impacts the ADC's stability, homogeneity, and overall performance.

Site-specific conjugation methods are increasingly favored over random conjugation to surface-exposed lysine (B10760008) or cysteine residues, as they produce more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR).[4][5][6] Homogeneity is a critical quality attribute that simplifies characterization, improves process reproducibility, and leads to more predictable pharmacokinetic and pharmacodynamic properties.[4][7]

This application note details the use of Fmoc-aminooxy-PEG4-acid , a heterobifunctional linker, for the site-specific development of ADCs.[8] This strategy involves creating a reactive aldehyde handle on the antibody's N-linked glycans, which are located in the Fc region, far from the antigen-binding site.[5][9] The aminooxy group of the linker then reacts with this aldehyde to form a stable oxime bond, a bioorthogonal reaction that proceeds with high specificity.[2][10][11] The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the carboxylic acid end allows for the attachment of a variety of drug payloads.[2][8]

Principle of the Method

The overall strategy is a three-stage process:

  • Antibody Modification: The carbohydrate moieties of the antibody's N-linked glycans are mildly oxidized using sodium periodate (B1199274) (NaIO₄). This reaction cleaves the cis-diol groups within the sugar rings to generate reactive aldehyde groups.[10][12][13][14] This glycoengineering approach provides a site-specific handle for conjugation.[7][15][16]

  • Drug-Linker Synthesis: The cytotoxic drug, which typically contains a reactive amine group, is conjugated to the carboxylic acid end of the this compound linker. This is achieved using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form a stable amide bond. Following conjugation, the Fmoc protecting group is removed from the aminooxy moiety under basic conditions to yield the active drug-linker construct.[17]

  • Oxime Ligation & Purification: The aldehyde-modified antibody is reacted with the deprotected aminooxy-PEG4-drug construct. The aminooxy group specifically attacks the aldehyde, forming a stable oxime linkage.[10][18] The reaction is often catalyzed by an aniline (B41778) derivative.[10] The final ADC is then purified to remove any unreacted components and characterized to determine its purity, homogeneity, and average DAR.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody

This protocol describes the controlled oxidation of antibody glycans to generate aldehyde functionalities.[2][9]

Materials:

  • Monoclonal antibody (mAb) at 3-15 mg/mL in PBS, pH 7.4.[10]

  • Reaction Buffer: 1 M Sodium Acetate (B1210297), 1.5 M NaCl, pH 5.5.[10]

  • Sodium periodate (NaIO₄) solution: 100 mM in dH₂O (prepare fresh and protect from light).[10]

  • Quenching Solution: Ethylene (B1197577) glycol or Propylene glycol.[2][10]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Conjugation Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5.[2]

Procedure:

  • Buffer Exchange: Prepare the antibody in a suitable reaction buffer. For a 1 mL antibody solution, add 100 µL of 10X Reaction Buffer (final acetate concentration: 100 mM).[10]

  • Oxidation: To the antibody solution, add 1/10th volume of the 100 mM NaIO₄ stock solution (final concentration: 10 mM). For example, add 110 µL of NaIO₄ stock to the 1.1 mL solution from the previous step.[10]

  • Incubation: Incubate the reaction for 30 minutes at room temperature in the dark (wrap the tube in foil).[10][13] Optimal conditions may vary depending on the antibody, and reaction time can be adjusted to control the number of aldehyde sites generated.[19]

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20-100 mM. Incubate for 10 minutes at room temperature.[2][10]

  • Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with the Conjugation Buffer to remove excess periodate and quenching agent.[2]

  • Quantification: Determine the concentration of the purified, oxidized antibody using a spectrophotometer at 280 nm.

Protocol 2: Preparation of Aminooxy-Functionalized Drug Payload

This protocol describes the conjugation of a drug to the this compound linker and subsequent deprotection.

Materials:

  • This compound.[17][20]

  • Cytotoxic drug with a primary or secondary amine (e.g., MMAF, Doxorubicin).

  • N,N-Dimethylformamide (DMF), anhydrous.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Piperidine (B6355638) in DMF (20% v/v).

  • Reverse-phase HPLC system for purification.

Procedure:

  • Carboxylic Acid Activation: Dissolve this compound, EDC (1.5 eq), and Sulfo-NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add the amine-containing drug (1.0 eq) to the activated linker solution. Stir at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the Fmoc-protected drug-linker conjugate by reverse-phase HPLC.

  • Fmoc Deprotection: Dissolve the purified product in 20% piperidine in DMF. Stir at room temperature for 30 minutes.

  • Final Purification: Remove the piperidine and byproducts by reverse-phase HPLC to yield the final aminooxy-PEG4-drug construct. Lyophilize and store under inert gas at -20°C.

Protocol 3: ADC Conjugation via Oxime Ligation

This protocol details the reaction between the aldehyde-modified antibody and the aminooxy-functionalized drug-linker.

Materials:

  • Oxidized antibody from Protocol 1.

  • Aminooxy-PEG4-drug from Protocol 2.

  • Aniline catalyst (optional but recommended): 100 mM in conjugation buffer.[10]

Procedure:

  • Reaction Setup: In a reaction vessel, combine the oxidized antibody with the aminooxy-PEG4-drug. A 20-50 molar excess of the drug-linker construct relative to the antibody is recommended.[10]

  • Catalyst Addition (Optional): Add 1/10th volume of the 100 mM aniline solution to catalyze the oxime bond formation.[10]

  • Incubation: Incubate the reaction at room temperature with gentle shaking for 2-4 hours. The reaction can be allowed to proceed overnight at 4°C for improved efficiency.[6]

  • Purification: Purify the resulting ADC using a suitable method to remove unreacted drug-linker and catalyst. Size Exclusion Chromatography (SEC) is commonly used for this purpose. The ADC is typically exchanged into a formulation buffer (e.g., PBS, pH 7.4).[10][21]

Data Presentation and Characterization

The quality of the final ADC product must be thoroughly assessed. Key parameters include the average Drug-to-Antibody Ratio (DAR), purity, and level of aggregation.

Characterization Methods:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining the DAR distribution. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times, allowing for quantification of each species (DAR0, DAR2, DAR4, etc.).[21][22][23][24]

  • Size Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and quantify the percentage of high molecular weight species (aggregates) or fragments.[21][23]

  • Mass Spectrometry (MS): Native or denaturing LC-MS can confirm the identity of the ADC species and provide precise mass measurements to verify the covalent attachment of the drug-linker.[2][22]

Table 1: Representative ADC Characterization Data

ParameterMethodResultAcceptance Criteria
Average DARHIC-UV1.81.5 - 2.0
Purity (Monomer %)SEC-UV>98%>95%
Aggregates (%)SEC-UV<2%<5%
Unconjugated Antibody (DAR0)HIC-UV<10%<15%
Drug-linker Conjugated SpeciesLC-MSConfirmedMasses match theoretical

Visualizations

Experimental Workflow Diagram

ADC_Workflow cluster_Ab Step 1: Antibody Modification cluster_Linker Step 2: Drug-Linker Synthesis cluster_Conj Step 3: Conjugation & Purification Ab Monoclonal Antibody (mAb) Ox Periodate Oxidation Ab->Ox Ab_ox Aldehyde-Activated mAb Ox->Ab_ox Conj Oxime Ligation Ab_ox->Conj Linker Fmoc-aminooxy -PEG4-acid Synth Amide Coupling & Fmoc Deprotection Linker->Synth Drug Amine-Drug Payload Drug->Synth Drug_Linker Aminooxy-PEG4 -Drug Synth->Drug_Linker Drug_Linker->Conj ADC_raw Crude ADC Conj->ADC_raw Purify Purification (SEC) ADC_raw->Purify ADC_final Purified ADC (DAR ≈ 2) Purify->ADC_final

Caption: Workflow for site-specific ADC synthesis via glycan oxidation and oxime ligation.

ADC Mechanism of Action

ADC_MoA cluster_cell Target Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DNA DNA Damage / Mitotic Arrest Lysosome->DNA 4. Payload Release Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 5. Cytotoxicity ADC Antibody-Drug Conjugate (ADC) ADC->Receptor 1. Binding

Caption: General mechanism of action for an antibody-drug conjugate (ADC).[1][25][26][27]

References

Revolutionizing Drug Discovery: Fmoc-aminooxy-PEG4-acid in PROTAC Synthesis and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a critical role in the efficacy and physicochemical properties of the final PROTAC molecule. Fmoc-aminooxy-PEG4-acid has emerged as a versatile and highly valuable building block in the synthesis of these heterobifunctional molecules, offering a unique combination of features that address key challenges in PROTAC development.

This application note provides a detailed overview of the utility of this compound in PROTAC synthesis, focusing on the innovative "split PROTAC" approach utilizing oxime ligation. Detailed protocols, data interpretation, and visual workflows are presented to guide researchers, scientists, and drug development professionals in leveraging this powerful linker for their targeted protein degradation research.

The Strategic Advantage of this compound in PROTAC Design

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers several key advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the solubility of often hydrophobic ligand moieties, a crucial factor for cell permeability and overall bioavailability.

  • Optimal Length and Flexibility: The four-unit PEG chain provides a favorable length and degree of flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Versatile Chemical Handle: The terminal aminooxy group provides a reactive handle for chemoselective ligation, specifically the formation of a stable oxime bond with an aldehyde-functionalized binding moiety.

  • Fmoc Protection for Stepwise Synthesis: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the aminooxy functionality allows for controlled, stepwise synthesis, enabling the selective coupling of the linker to one of the binding ligands before proceeding with the final PROTAC assembly.

Application Highlight: Oxime-Linked "Split PROTACs" for Rapid Library Synthesis

A significant application of aminooxy-functionalized linkers like this compound is in the generation of "split PROTACs." This approach involves synthesizing two separate precursors: one containing the target protein ligand functionalized with an aldehyde, and the other comprising the E3 ligase ligand attached to an aminooxy-linker. These two components can then be readily combined to form the final PROTAC through a highly efficient and chemoselective oxime ligation reaction.

This modular strategy dramatically accelerates the optimization of PROTACs by allowing for a "mix-and-match" approach to rapidly generate libraries with varying ligands and linker lengths.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an oxime-linked PROTAC using an this compound linker.

Protocol 1: Synthesis of Aldehyde-Functionalized Target Protein Ligand

This protocol describes the introduction of an aldehyde group onto a target protein ligand, using the well-characterized BET bromodomain inhibitor JQ1 as an example.

Materials:

  • JQ1 carboxylic acid derivative

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Aminoacetaldehyde dimethyl acetal (B89532)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification supplies (silica gel chromatography)

Procedure:

  • Activation of JQ1 Carboxylic Acid: Dissolve the JQ1 carboxylic acid derivative (1 eq) and NHS (1.1 eq) in anhydrous DCM. Add DCC (1.1 eq) portion-wise at 0°C. Stir the reaction mixture at room temperature for 4 hours.

  • Amide Coupling: Filter the reaction mixture to remove the dicyclohexylurea byproduct. To the filtrate, add aminoacetaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of a non-nucleophilic base (e.g., DIPEA). Stir at room temperature overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by silica (B1680970) gel chromatography to obtain the acetal-protected JQ1 derivative.

  • Deprotection to Aldehyde: Dissolve the purified acetal in a mixture of TFA and water (e.g., 9:1 v/v). Stir at room temperature for 2 hours.

  • Final Purification: Remove the solvent under reduced pressure and purify the resulting JQ1-aldehyde by HPLC to yield the final product.

Protocol 2: Synthesis of Aminooxy-Functionalized E3 Ligase Ligand

This protocol outlines the coupling of this compound to an E3 ligase ligand, followed by Fmoc deprotection. Here, a derivative of the VHL E3 ligase ligand is used as an example.

Materials:

  • VHL ligand with a free amine handle

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Standard laboratory glassware and purification supplies (preparative HPLC)

Procedure:

  • Amide Coupling: Dissolve the VHL ligand amine (1 eq), this compound (1.1 eq), and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Purification of Fmoc-Protected Intermediate: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by silica gel chromatography to obtain the Fmoc-protected VHL-linker conjugate.

  • Fmoc Deprotection: Dissolve the purified product in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes.

  • Final Purification: Concentrate the reaction mixture under reduced pressure and purify the product by preparative HPLC to yield the aminooxy-functionalized VHL ligand.

Protocol 3: Oxime Ligation to Form the Final PROTAC

This protocol describes the final step of joining the two precursors to form the complete PROTAC molecule.

Materials:

  • Aldehyde-functionalized target protein ligand (from Protocol 1)

  • Aminooxy-functionalized E3 ligase ligand (from Protocol 2)

  • Anhydrous buffer (e.g., pH 5-6 acetate (B1210297) buffer) or organic solvent like ethanol

  • Standard laboratory glassware and purification supplies (preparative HPLC)

Procedure:

  • Oxime Formation: Dissolve the aldehyde-functionalized target protein ligand (1 eq) and the aminooxy-functionalized E3 ligase ligand (1.1 eq) in the chosen solvent system.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically rapid and can be monitored by LC-MS for the formation of the desired PROTAC product.

  • Purification: Once the reaction is complete, purify the final PROTAC by preparative HPLC. Lyophilize the pure fractions to obtain the final product as a solid.

Data Presentation

The efficacy of the synthesized PROTACs is typically evaluated by measuring the degradation of the target protein in a relevant cell line. Key parameters include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

PROTAC Component 1 (Target Ligand)PROTAC Component 2 (E3 Ligase Ligand)Linker ChemistryResulting PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
JQ1-aldehydeVHL-aminooxy-PEGOximeJQ1-oxime-PEG-VHLBRD4HeLa~100-500>80[1]
JQ1-aldehydeCereblon-aminooxy-PEGOximeJQ1-oxime-PEG-CRBNBRD4HeLa~50-200>90[1]

Note: The data presented here is representative and based on the principles demonstrated in the cited literature for oxime-linked PROTACs. Actual values will vary depending on the specific ligands and cell line used.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

PROTAC_Synthesis_Workflow cluster_ligand_prep Ligand Functionalization cluster_protac_assembly PROTAC Assembly Target_Ligand Target Protein Ligand (e.g., JQ1) Aldehyde_Mod Aldehyde Functionalization Target_Ligand->Aldehyde_Mod Aldehyde_Ligand Aldehyde-Tagged Ligand Aldehyde_Mod->Aldehyde_Ligand Oxime_Ligation Oxime Ligation Aldehyde_Ligand->Oxime_Ligation E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) Linker_Coupling This compound Coupling E3_Ligand->Linker_Coupling Fmoc_Protected Fmoc-Protected Ligand-Linker Linker_Coupling->Fmoc_Protected Fmoc_Deprotection Fmoc Deprotection Fmoc_Protected->Fmoc_Deprotection Aminooxy_Ligand Aminooxy-Tagged Ligand Fmoc_Deprotection->Aminooxy_Ligand Aminooxy_Ligand->Oxime_Ligation Final_PROTAC Final PROTAC Oxime_Ligation->Final_PROTAC

Caption: Synthetic workflow for an oxime-linked PROTAC.

PROTAC_MoA PROTAC PROTAC (Oxime-Linked) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC molecule.

Conclusion

This compound is a powerful and versatile tool in the design and synthesis of PROTACs. Its application in the "split PROTAC" approach via oxime ligation offers a streamlined and efficient method for the rapid generation and optimization of novel protein degraders. The protocols and concepts outlined in this application note provide a solid foundation for researchers to explore the vast potential of this linker in advancing the field of targeted protein degradation and developing next-generation therapeutics.

References

Application Notes and Protocols for Oxime Ligation with Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and chemoselective method for bioconjugation, forming a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone.[1][2][3] This bio-orthogonal reaction is particularly valuable in chemical biology and drug development for creating well-defined bioconjugates under mild aqueous conditions.[3] Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker that facilitates this process.[4][5][6] Its structure incorporates:

  • An Fmoc-protected aminooxy group : The fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable under acidic conditions but can be readily removed with a mild base, typically piperidine (B6355638), to reveal the reactive aminooxy functionality.[4]

  • A hydrophilic PEG4 spacer : The tetraethylene glycol spacer enhances the aqueous solubility of the linker and the resulting conjugate.[4][5]

  • A terminal carboxylic acid : This group allows for the initial coupling to primary amines on biomolecules, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[4][5]

These application notes provide a comprehensive guide to utilizing this compound for the synthesis of bioconjugates through oxime ligation.

Reaction Mechanism and Workflow

The overall process involves three main stages:

  • Amide Coupling : The carboxylic acid of this compound is activated and coupled to a primary amine on a molecule of interest (e.g., a peptide, protein, or other biomolecule).

  • Fmoc Deprotection : The Fmoc group is removed to expose the aminooxy group.

  • Oxime Ligation : The deprotected aminooxy-functionalized molecule is reacted with an aldehyde- or ketone-containing molecule to form the final conjugate.

The chemical transformation is illustrated in the following diagram:

G cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Fmoc Deprotection cluster_ligation Step 3: Oxime Ligation Fmoc_linker Fmoc-aminooxy-PEG4-COOH Coupled_Product Fmoc-aminooxy-PEG4-CO-Biomolecule Fmoc_linker->Coupled_Product EDC/NHS or HATU Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->Coupled_Product Deprotected_Product H2N-O-PEG4-CO-Biomolecule Coupled_Product->Deprotected_Product Piperidine in DMF Final_Conjugate R-CH=N-O-PEG4-CO-Biomolecule Deprotected_Product->Final_Conjugate Aldehyde_Molecule R-CHO Aldehyde_Molecule->Final_Conjugate pH 4-5 or Aniline (B41778) Catalyst

Diagram 1: Overall workflow of bioconjugation using this compound.

Quantitative Data

The efficiency of oxime ligation is influenced by several factors, including pH, the presence of a catalyst, and the nature of the carbonyl group (aldehydes react faster than ketones). The following table summarizes typical reaction conditions and expected yields for the oxime ligation step.

Reactant 1 (Aminooxy-Peptide)Reactant 2 (Carbonyl)Solvent SystemCatalyst (Concentration)pHTemperature (°C)Time (h)Typical Yield (%)
1 mMAldehyde (1.2 mM)Sodium Acetate BufferNone4.5252-4>90
1 mMAldehyde (1.2 mM)Phosphate BufferAniline (10-100 mM)7.025-371-3>95
1 mMKetone (5 mM)Acetic AcidNone<3252-5>90[1]
1 mMKetone (5 mM)Phosphate BufferAniline (100 mM)7.03712-2470-85

Experimental Protocols

Protocol 1: Coupling of this compound to a Primary Amine

This protocol describes the coupling of the linker to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

  • This compound

  • Peptide with a primary amine

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the peptide (1 equivalent) in anhydrous DMF.

  • Add this compound (1.2 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Add DIPEA (2.5 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the Fmoc-protected aminooxy-peptide by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the product as a white powder.

Protocol 2: Fmoc Deprotection

Materials:

  • Fmoc-protected aminooxy-peptide

  • 20% (v/v) Piperidine in DMF

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Fmoc-protected aminooxy-peptide in the 20% piperidine/DMF solution.

  • Allow the reaction to proceed for 10-20 minutes at room temperature.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the pellet with cold diethyl ether two more times to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the resulting aminooxy-peptide under vacuum.

Protocol 3: Oxime Ligation

This protocol details the final conjugation of the aminooxy-peptide with an aldehyde- or ketone-containing molecule.

Materials:

  • Aminooxy-peptide

  • Aldehyde- or ketone-containing molecule

  • Reaction Buffer: 100 mM Sodium Acetate, pH 4.5 OR 100 mM Phosphate Buffer, pH 7.0

  • Aniline (for catalyzed reaction at neutral pH)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the aminooxy-peptide (1 equivalent) in the chosen reaction buffer.

  • Add the aldehyde- (1.1-1.5 equivalents) or ketone- (2-5 equivalents) containing molecule.

  • For acidic, uncatalyzed ligation: Stir the reaction mixture at room temperature.

  • For neutral, catalyzed ligation: Add aniline to a final concentration of 10-100 mM and stir at room temperature or 37°C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final oxime-linked conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the detailed experimental workflow for the synthesis and purification of an oxime conjugate.

G cluster_synthesis Synthesis cluster_purification1 Purification 1 cluster_deprotection Deprotection cluster_ligation Ligation cluster_purification2 Purification 2 Start Dissolve Peptide & Linker in DMF Coupling Add HATU & DIPEA Start->Coupling Monitor1 Monitor by LC-MS Coupling->Monitor1 Quench1 Quench with Water Monitor1->Quench1 HPLC1 Purify by RP-HPLC Quench1->HPLC1 Lyophilize1 Lyophilize Product HPLC1->Lyophilize1 Deprotect Dissolve in 20% Piperidine/DMF Lyophilize1->Deprotect Precipitate Precipitate with Cold Ether Deprotect->Precipitate Wash Wash & Dry Peptide Precipitate->Wash Ligate Dissolve in Buffer with Carbonyl Wash->Ligate Catalyze Add Aniline (optional) Ligate->Catalyze Monitor2 Monitor by LC-MS Catalyze->Monitor2 HPLC2 Purify by RP-HPLC Monitor2->HPLC2 Lyophilize2 Lyophilize Final Conjugate HPLC2->Lyophilize2 End Final Product Lyophilize2->End

Diagram 2: Step-by-step experimental workflow.
Application in Studying Signaling Pathways

While this compound is a general-purpose linker, it can be instrumental in creating tools to study cellular signaling. For example, a known peptide inhibitor of a protein-protein interaction can be conjugated to a fluorescent dye or a cell-penetrating peptide to study its localization and effects within a cell.

G cluster_tool Tool Synthesis cluster_application Cellular Application Peptide Signaling Pathway Inhibitor Peptide Conjugate1 Aminooxy-functionalized Inhibitor Peptide->Conjugate1 Amide Coupling & Deprotection Linker This compound Linker->Conjugate1 FinalTool Fluorescently Labeled Inhibitor Conjugate1->FinalTool Oxime Ligation Dye Aldehyde-functionalized Fluorophore Dye->FinalTool Cell Introduce to Cells FinalTool->Cell Imaging Fluorescence Microscopy Cell->Imaging Analysis Analyze Pathway Inhibition Imaging->Analysis

Diagram 3: Logical workflow for creating a tool to study cellular signaling.

References

Application Notes and Protocols for the Bioconjugation of Fmoc-aminooxy-PEG4-acid to Carbonyl-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. A highly efficient and chemoselective method for achieving this is through oxime ligation, which involves the reaction of an aminooxy-functionalized molecule with a carbonyl group (aldehyde or ketone) on the target molecule. This reaction forms a stable oxime bond under mild, aqueous conditions, making it ideal for bioconjugation.[1][2]

Fmoc-aminooxy-PEG4-acid is a versatile heterobifunctional linker that facilitates this process.[3] It features:

  • An Fmoc-protected aminooxy group : This allows for selective deprotection to reveal the reactive aminooxy moiety just prior to conjugation.[3]

  • A hydrophilic PEG4 spacer : The tetraethylene glycol linker enhances the solubility of the conjugate and provides spatial separation between the conjugated molecules.[3]

  • A terminal carboxylic acid : This group can be used for subsequent modification or for linking to other molecules via amide bond formation.[3][4]

These application notes provide detailed protocols for the use of this compound in the bioconjugation to carbonyl-containing molecules, including proteins and peptides.

Chemical Principle

The bioconjugation strategy involves two key steps: the deprotection of the Fmoc group and the subsequent oxime ligation.

  • Fmoc Deprotection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines.[5] Treatment with a mild base, typically piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), cleaves the Fmoc group, liberating the free aminooxy functionality.[5][6][7]

  • Oxime Ligation: The deprotected aminooxy-PEG reagent readily reacts with an aldehyde or ketone on the target biomolecule. This condensation reaction forms a highly stable oxime linkage.[8][9][10] The reaction is efficient and chemoselective, proceeding under mild pH conditions (typically pH 4.5-7) and in aqueous buffers.[1][11] Aniline (B41778) and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate.[11][12][13]

Data Presentation

Table 1: Comparative Stability of Covalent Linkages in Bioconjugation

The stability of the linkage is a critical factor for in vivo applications. The oxime bond exhibits significantly greater hydrolytic stability compared to other common linkages like hydrazones.[8][9][14][15][16]

Linkage TypeRelative Hydrolysis Rate Constant (k_rel) at ~pH 7Key Characteristics
Oxime 1Highly stable under physiological conditions.[8][9][15]
Acetylhydrazone300Less stable than oximes, prone to hydrolysis.[8][15]
Methylhydrazone600Significantly less stable than oximes.[8][15]
Semicarbazone160More stable than simple hydrazones but less stable than oximes.[8][15]

Data is generalized from comparative studies. Actual rates can vary based on molecular structure and reaction conditions.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound

This protocol describes the removal of the Fmoc protecting group to generate the active aminooxy-PEG4-acid.

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Piperidine

  • Diethyl ether (cold)

  • Centrifuge

  • Nitrogen or argon gas supply

Procedure:

  • Dissolve this compound in DMF to a concentration of 10-50 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[5][7][17]

  • Incubate the reaction mixture at room temperature for 10-30 minutes.[6][7]

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Precipitate the deprotected product by adding the reaction mixture dropwise to a 10-fold excess of cold diethyl ether with vigorous stirring.

  • Centrifuge the suspension to pellet the product.

  • Carefully decant the ether and wash the pellet with cold diethyl ether 2-3 times.

  • Dry the resulting aminooxy-PEG4-acid product under a stream of nitrogen or argon gas.

  • Store the deprotected product under inert gas at -20°C and use promptly.

Protocol 2: Oxime Ligation to a Carbonyl-Containing Protein

This protocol provides a general procedure for conjugating the deprotected aminooxy-PEG4-acid to a protein containing an aldehyde or ketone group.

Materials:

  • Deprotected aminooxy-PEG4-acid (from Protocol 1)

  • Carbonyl-containing protein (e.g., a glycoprotein (B1211001) oxidized with sodium periodate, or a protein with a genetically encoded p-acetylphenylalanine)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0

  • (Optional) Aniline or aniline derivative catalyst (e.g., p-phenylenediamine) stock solution (1 M in DMSO)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[][19]

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

  • Reagent Preparation:

    • Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the deprotected aminooxy-PEG4-acid in the reaction buffer to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10-50 molar excess of the deprotected aminooxy-PEG4-acid to the protein solution. The optimal ratio should be determined empirically.

    • (Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle agitation.[1]

  • Monitoring the Reaction:

    • Monitor the progress of the conjugation by SDS-PAGE, looking for a shift in the molecular weight of the protein, or by mass spectrometry to confirm the mass of the conjugate.

  • Purification of the Conjugate:

    • Upon completion, remove the excess unreacted PEG reagent and byproducts.

    • Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated protein from the smaller unreacted PEG linker.[][19]

    • Ion Exchange Chromatography (IEX): The attachment of the PEG chain can alter the surface charge of the protein, allowing for separation of PEGylated and un-PEGylated species, as well as different degrees of PEGylation.[][19]

  • Analysis and Storage:

    • Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm its identity and purity.

    • Store the purified conjugate in an appropriate buffer at 4°C for short-term storage or at -80°C for long-term storage.

Visualizations

cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: Purification & Analysis This compound This compound Deprotected aminooxy-PEG4-acid Deprotected aminooxy-PEG4-acid This compound->Deprotected aminooxy-PEG4-acid  20% Piperidine in DMF   Piperidine/DMF Piperidine/DMF Conjugated Molecule Conjugated Molecule Deprotected aminooxy-PEG4-acid->Conjugated Molecule pH 6.0-7.0 (Aniline catalyst optional) Carbonyl-containing\nMolecule Carbonyl-containing Molecule Carbonyl-containing\nMolecule->Conjugated Molecule Purification Purification Conjugated Molecule->Purification SEC or IEX Analysis Analysis Purification->Analysis SDS-PAGE, Mass Spec

Caption: Experimental workflow for bioconjugation.

cluster_reaction Oxime Ligation Reaction R1 R'–C(=O)–R'' (Aldehyde or Ketone) plus + R1->plus Aminooxy H₂N–O–PEG–COOH (aminooxy-PEG4-acid) plus->Aminooxy arrow H⁺ catalyst (pH 4.5-7) -H₂O Aminooxy->arrow Oxime R'–C(=N–O–PEG–COOH)–R'' (Oxime Linkage) arrow->Oxime

Caption: Chemical reaction of oxime ligation.

References

Application Notes and Protocols for the Deprotection of Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The Fmoc group provides a stable protecting group for the aminooxy functionality, which can be selectively removed under basic conditions to allow for subsequent conjugation reactions. This application note provides detailed protocols for the deprotection of this compound in both solution-phase and solid-phase formats, along with a discussion of reaction kinetics, potential side reactions, and analytical monitoring techniques.

The deprotection of the Fmoc group is a critical step that proceeds via a base-catalyzed β-elimination mechanism.[1][2] A secondary amine, most commonly piperidine (B6355638), is used to abstract the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate.[1] This highly reactive intermediate is subsequently trapped by the amine base to form a stable adduct, driving the reaction to completion and liberating the free aminooxy group.[1]

Chemical Structures and Reaction Mechanism

This compound Structure:

Fmoc Fmoc-NH-O- PEG4 (CH2CH2O)4- Fmoc->PEG4 Acid CH2CH2COOH PEG4->Acid

Caption: Chemical structure representation of this compound.

Fmoc Deprotection Mechanism:

The deprotection of the Fmoc group is a two-step process initiated by a base, typically piperidine.

Fmoc_Deprotection Fmoc_Protected Fmoc-NH-O-R Intermediate Carbanion Intermediate Fmoc_Protected->Intermediate Proton Abstraction Piperidine Piperidine Piperidine->Intermediate Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Piperidine_Adduct Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Deprotected_Product H2N-O-R (Free Aminooxy) Intermediate->Deprotected_Product Liberation Dibenzofulvene->Piperidine_Adduct Michael Addition

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Protocols

Solution-Phase Fmoc Deprotection

This protocol is suitable for the deprotection of this compound in a solution format.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DMF (e.g., 10 mg/mL).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion (typically 1-2 hours), dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer).

  • Wash the organic layer with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected product.

Solid-Phase Fmoc Deprotection

This protocol is designed for the deprotection of this compound that is attached to a solid support (e.g., resin) in the context of solid-phase synthesis.

Materials:

  • This compound-functionalized solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Solid-phase synthesis vessel with a frit

  • Shaker or vortex mixer

Procedure:

  • Swell the resin-bound this compound in DMF for 30-60 minutes in the synthesis vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin (approximately 10 mL per gram of resin).[3]

  • Agitate the mixture for an initial 5 minutes.[3]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[3]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Data Presentation: Recommended Deprotection Conditions

The optimal deprotection conditions can vary depending on the substrate and the desired outcome. The following table summarizes recommended starting conditions for the deprotection of this compound.

ParameterRecommended ConditionNotes
Deprotecting Agent PiperidineThe most common and effective reagent.
Concentration 20% (v/v) in DMFA standard concentration for efficient deprotection.[3]
Solvent N,N-Dimethylformamide (DMF)Anhydrous and high purity is recommended.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed.
Reaction Time 1-2 hours (Solution-phase)Monitor by TLC or LC-MS for completion.
2 x 20 minutes (Solid-phase)A two-step deprotection ensures completeness.[3]

Discussion

Reaction Kinetics and Monitoring:

The deprotection of the Fmoc group is generally a rapid process. The reaction can be conveniently monitored by UV-Vis spectrophotometry by detecting the formation of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum around 301 nm. Alternatively, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the deprotected product. For quantitative analysis, HPLC is the preferred method.

Potential Side Reactions and Troubleshooting:

While Fmoc deprotection is generally a clean and efficient reaction, some potential side reactions can occur:

  • Incomplete Deprotection: This can be caused by insufficient reaction time, low concentration of piperidine, or aggregation of the substrate. To address this, extend the reaction time, use fresh deprotection solution, or consider adding a chaotropic agent to disrupt aggregation in solid-phase synthesis.

  • Diketopiperazine Formation: In solid-phase synthesis, if the deprotected aminooxy-PEG4-acid is the second residue in a peptide chain, there is a risk of intramolecular cyclization to form a diketopiperazine, leading to cleavage from the resin. This can be minimized by using a pre-formed dipeptide for the coupling step.

  • Modification by Dibenzofulvene: If the concentration of piperidine is too low, the highly reactive dibenzofulvene intermediate may react with the newly deprotected aminooxy group or other nucleophiles present in the system. Ensuring a sufficient excess of piperidine is crucial to effectively scavenge the DBF.

The following table provides a summary of potential issues and troubleshooting strategies.

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or reagent concentration.Increase reaction time, use fresh 20% piperidine in DMF.
Aggregation of substrate (solid-phase).Swell resin properly, consider using a different solvent or adding a chaotropic salt.
Low Yield Diketopiperazine formation (solid-phase).Couple as a dipeptide if it is the second residue.
Adsorption of product to glassware (solution-phase).Silanize glassware before use.
Presence of Impurities Reaction with dibenzofulvene.Ensure sufficient excess of piperidine is used.
Degradation of DMF to dimethylamine.Use high-purity, fresh DMF.

Visualization of Experimental Workflows

Solution-Phase Deprotection Workflow

Solution_Phase_Workflow Start Dissolve this compound in DMF Add_Piperidine Add 20% Piperidine Start->Add_Piperidine React Stir at Room Temperature Add_Piperidine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (DCM, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry with Na2SO4 Workup->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Deprotected Product Evaporate->Product

Caption: Workflow for solution-phase Fmoc deprotection.

Solid-Phase Deprotection Workflow

Solid_Phase_Workflow Start Swell Resin in DMF Deprotection1 Treat with 20% Piperidine/DMF (5 min) Start->Deprotection1 Drain1 Drain Deprotection1->Drain1 Deprotection2 Treat with 20% Piperidine/DMF (15-20 min) Drain1->Deprotection2 Drain2 Drain Deprotection2->Drain2 Wash Wash with DMF (5-7x) Drain2->Wash Ready Resin Ready for Next Step Wash->Ready

References

Application Notes and Protocols for Coupling Fmoc-aminooxy-PEG4-acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely established technique in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of molecules. The covalent attachment of PEG chains can improve solubility, extend circulating half-life, and reduce the immunogenicity of therapeutic agents. Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker that offers a versatile platform for bioconjugation.[1][2] It incorporates an Fmoc-protected aminooxy group for subsequent oxime ligation, a hydrophilic 4-unit PEG spacer to enhance solubility, and a terminal carboxylic acid for covalent attachment to primary amines.[1][3]

These application notes provide detailed protocols for the efficient coupling of the carboxylic acid moiety of this compound to primary amine-containing molecules, such as proteins, peptides, or small molecule drugs, forming a stable amide bond.[4][5]

Core Principles

The fundamental reaction involves the activation of the terminal carboxylic acid on the this compound, rendering it susceptible to nucleophilic attack by a primary amine. This process results in the formation of a stable amide linkage. The choice of coupling chemistry is critical for achieving high yields and purity. The two most common and effective methods for this activation and subsequent coupling are:

  • EDC/NHS Chemistry: Utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated ester then readily reacts with primary amines in a pH-dependent manner.[6][7][8]

  • HATU Chemistry: Employs O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a highly efficient uronium-based coupling reagent. HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly activates the carboxylic acid, leading to fast and high-yielding amide bond formation with minimal side reactions.[4][9]

The Fmoc protecting group on the aminooxy terminus remains stable under these amide coupling conditions and can be removed in a subsequent step using a mild base to enable further conjugation via oxime ligation.[1]

Data Presentation

The selection of an appropriate coupling reagent is crucial for the success of the conjugation. The following table summarizes quantitative data comparing the most common methods for coupling carboxylated PEG linkers to primary amines.

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation [4]

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.[8]
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.[9]
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Coupling Reagents:

    • For Protocol 1: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)

    • For Protocol 2: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (Diisopropylethylamine)

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic-soluble substrates; MES buffer and PBS for aqueous reactions.

  • Quenching Solution: Hydroxylamine (B1172632) or Tris buffer

  • Purification equipment: Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), or dialysis tubing.[]

Protocol 1: EDC/NHS Mediated Coupling

This protocol is well-suited for both organic and aqueous conditions. The aqueous method is particularly useful for conjugating to proteins.

A. Organic Solvent Method

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-ester.

  • Coupling: Add the primary amine-containing molecule (1.1 equivalents) to the activated PEG solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA (2-3 equivalents) to neutralize it.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Purification: Upon completion, purify the conjugate using an appropriate chromatographic method such as RP-HPLC or silica (B1680970) gel chromatography.

B. Aqueous Method (for Proteins)

  • Buffer Preparation: Prepare Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0) and Coupling Buffer (e.g., PBS, pH 7.2-7.5). Avoid buffers containing primary amines like Tris or glycine.[7]

  • Activation: Dissolve this compound (5-10 fold molar excess over the protein) in Activation Buffer. Add EDC (1.2 equivalents relative to the PEG-acid) and NHS (1.2 equivalents relative to the PEG-acid). Incubate for 15-30 minutes at room temperature.[7]

  • Conjugation: Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer. Immediately add the protein solution (dissolved in Coupling Buffer).

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching: Add a quenching solution (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.[7]

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using SEC or dialysis.[]

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, ideal for reactions in organic solvents, offering high yields and rapid reaction times.[4][9]

  • Reagent Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the primary amine-containing molecule (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.1 equivalents) to the mixture, followed by the addition of DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by LC-MS or TLC.

  • Purification: Once the reaction is complete, the crude product can be purified by RP-HPLC to yield the pure conjugate.

Visualizations

The following diagrams illustrate the logical workflow of the coupling process.

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Purification reagent This compound coupler Coupling Reagent (EDC/NHS or HATU/DIPEA) reagent->coupler Mix in Solvent/Buffer activated_peg Activated PEG Intermediate (e.g., NHS-ester) coupler->activated_peg Forms primary_amine Primary Amine (Protein, Peptide, etc.) activated_peg->primary_amine conjugate Fmoc-PEG-Amide Conjugate primary_amine->conjugate Reacts with purification Purification (SEC, RP-HPLC, Dialysis) conjugate->purification final_product Pure Conjugate purification->final_product Yields decision_tree start Start: Couple to Primary Amine substrate_type What is the nature of the amine-containing molecule? start->substrate_type protein Protein or Aqueous-Soluble Molecule substrate_type->protein Aqueous small_molecule Organic-Soluble Small Molecule substrate_type->small_molecule Organic edc_aqueous Use EDC/NHS Protocol (Aqueous Method) protein->edc_aqueous hatu_organic Use HATU Protocol (High Efficiency) small_molecule->hatu_organic edc_organic Use EDC/NHS Protocol (Organic Method) small_molecule->edc_organic

References

Fmoc-aminooxy-PEG4-acid: Application Notes and Protocols for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a heterobifunctional linker that is increasingly utilized in the development of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs), peptide-drug conjugates, and targeted nanoparticles.[1][2] This linker is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[3][4] This unique combination of features allows for a modular and efficient approach to the assembly of bioconjugates with enhanced therapeutic potential.

The Fmoc-protected aminooxy group provides a stable handle for subsequent deprotection and chemoselective ligation to aldehyde or ketone-containing molecules, forming a stable oxime bond.[5][6] The carboxylic acid moiety enables straightforward conjugation to amine-containing molecules, such as the lysine (B10760008) residues of antibodies or other protein carriers, through the formation of a stable amide bond.[4] The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and improving in vivo circulation times.[7][8]

These application notes provide an overview of the utility of this compound in drug delivery, along with detailed protocols for its incorporation into an antibody-drug conjugate, a common and impactful application.

Key Applications in Drug Delivery

  • Antibody-Drug Conjugates (ADCs): this compound is an ideal linker for the site-specific or non-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This targeted delivery approach can significantly enhance the therapeutic index of the payload by concentrating its activity at the tumor site while minimizing systemic toxicity.

  • Peptide-Drug Conjugates (PDCs): The linker can be used to attach therapeutic peptides to small molecule drugs, improving the drug's targeting capabilities and pharmacokinetic profile.

  • Targeted Nanoparticles: The carboxylic acid end of the linker can be used to functionalize the surface of nanoparticles, while the deprotected aminooxy group can be used to attach targeting ligands or drugs.

  • PROTACs: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[2][9]

Physicochemical Properties

PropertyValueReference
Chemical Formula C26H33NO9[3]
Molecular Weight 503.55 g/mol [3]
Appearance Solid[9]
Purity >95%[1]
Storage -20°C, protected from light and moisture[3]

Experimental Protocols

The following protocols describe the synthesis of an antibody-drug conjugate (ADC) using this compound as a linker. The process involves three main stages:

  • Preparation of the Drug-Linker Construct: Conjugation of the drug to the carboxylic acid moiety of this compound.

  • Fmoc Deprotection: Removal of the Fmoc protecting group to expose the reactive aminooxy group.

  • Conjugation to the Antibody: Ligation of the deprotected drug-linker to an aldehyde-functionalized antibody via an oxime bond.

Protocol 1: Synthesis of Drug-Fmoc-aminooxy-PEG4 Conjugate

This protocol describes the conjugation of a drug containing a primary or secondary amine to the carboxylic acid of this compound.

Materials:

  • This compound

  • Amine-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add NHS (1.1 equivalents) and EDC (1.1 equivalents) to the solution to activate the carboxylic acid. Stir at room temperature for 1-2 hours.

  • In a separate vial, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF.

  • Add the activated linker solution to the drug solution.

  • Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature overnight, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, purify the conjugate by preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Fmoc protecting group to yield the reactive aminooxy-functionalized drug-linker.

Materials:

Procedure:

  • Dissolve the Drug-Fmoc-aminooxy-PEG4 conjugate in DMF.

  • Add the 20% piperidine in DMF solution to the conjugate solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, precipitate the product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the deprotected drug-linker conjugate under vacuum.

Protocol 3: Conjugation of Aminooxy-Drug-Linker to an Antibody

This protocol describes the site-specific conjugation of the aminooxy-functionalized drug-linker to an antibody that has been engineered to contain or has been modified to present an aldehyde group. A common method for introducing aldehydes is the mild oxidation of the carbohydrate moieties in the Fc region of the antibody.[10]

Materials:

  • Aldehyde-functionalized monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.0-7.0)

  • Deprotected aminooxy-drug-linker conjugate

  • Aniline (B41778) (as a catalyst, optional)

  • Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Prepare the aldehyde-functionalized antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

  • Dissolve the deprotected aminooxy-drug-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.

  • Add the drug-linker solution to the antibody solution at a molar excess (typically 5-10 fold excess of linker per aldehyde site).

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation.

  • Monitor the conjugation reaction by Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

  • Characterize the final ADC for DAR, purity, aggregation, and in vitro potency.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs utilizing PEG linkers and oxime ligation. While not specific to this compound, these data provide valuable insights into the expected performance of such constructs.

Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs with PEG Linkers

Cell Line (HER2 expression)ADC ConstructIC50 (nM)Reference
NCI-N87 (High)ZHER2-SMCC-MMAE (No PEG)2.1[11]
NCI-N87 (High)ZHER2-PEG4K-MMAE9.5[11]
NCI-N87 (High)ZHER2-PEG10K-MMAE47.2[11]
MCF-7 (Low)All constructs>1000[11]

Note: The IC50 values demonstrate that while PEGylation can slightly decrease in vitro potency, the conjugates maintain high efficacy and selectivity for HER2-positive cells.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers

ADC ConstructHalf-life (t1/2) in miceReference
ZHER2-SMCC-MMAE (No PEG)19.6 min[11]
ZHER2-PEG4K-MMAE49.0 min (2.5-fold increase)[11]
ZHER2-PEG10K-MMAE219.5 min (11.2-fold increase)[11]

Note: The inclusion of a PEG linker significantly improves the circulation half-life of the ADC in vivo, which is crucial for enhancing tumor accumulation and therapeutic efficacy.[11]

Visualizations

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

Antibody-drug conjugates targeting the HER2 receptor are a prominent application for this type of linker technology.[12][13][14][15][16] The following diagram illustrates the proposed mechanism of action.

HER2_Signaling_Pathway cluster_intracellular Intracellular Space ADC HER2-ADC HER2 HER2 Receptor ADC->HER2 Endosome Endosome HER2->Endosome Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Blocks Signaling RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Blocks Signaling Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage/ Degradation Microtubules Microtubule Disruption Drug->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Mechanism of action of a HER2-targeted ADC.

Experimental Workflow: ADC Synthesis and Characterization

The following diagram outlines the key steps in the synthesis and characterization of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow start Start drug_linker_synthesis 1. Drug-Linker Synthesis (Amide Coupling) start->drug_linker_synthesis antibody_modification 3. Antibody Modification (Aldehyde Generation) start->antibody_modification fmoc_deprotection 2. Fmoc Deprotection (Piperidine) drug_linker_synthesis->fmoc_deprotection conjugation 4. Oxime Ligation fmoc_deprotection->conjugation antibody_modification->conjugation purification 5. Purification (SEC) conjugation->purification characterization 6. Characterization (HIC, LC-MS) purification->characterization final_adc Final ADC characterization->final_adc

Caption: Workflow for ADC synthesis and characterization.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fmoc-aminooxy-PEG4-acid is a specialized, heterobifunctional linker designed for advanced applications in solid-phase peptide synthesis (SPPS). It incorporates three key chemical features: a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group for standard SPPS workflows, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal aminooxy group. This combination allows for the straightforward synthesis of peptides with a latent reactive handle for subsequent chemoselective modification.

The primary application of this reagent is to introduce a bioorthogonal aminooxy group into a peptide sequence. This group can react specifically and efficiently with aldehydes or ketones under mild conditions to form a stable oxime bond. This powerful "click" chemistry, known as oxime ligation, is central to numerous bioconjugation strategies.

Key Advantages and Applications:

  • Enhanced Solubility: The integrated PEG4 spacer significantly improves the hydrophilicity of the resulting peptide, which can aid in synthesis, purification, and final application, particularly for hydrophobic sequences.

  • Bioconjugation and Drug Delivery: Peptides functionalized with an aminooxy group are ideal precursors for creating complex biomolecules. They are extensively used in the development of Peptide-Drug Conjugates (PDCs), where a cytotoxic agent containing an aldehyde or ketone is attached to a tumor-targeting peptide.[1]

  • Stable Linkage: The oxime bond formed through ligation is highly stable under physiological conditions, ensuring the integrity of the conjugate in biological systems.[2]

  • Site-Specific Labeling: By incorporating the aminooxy group at a specific position in the peptide sequence, researchers can achieve precise, site-specific labeling with probes, dyes, or other functional molecules.

  • Development of Multifunctional Constructs: Oxime ligation serves as a cornerstone for building multivalent systems for applications in cell targeting, imaging, and the development of synthetic vaccines.

Experimental Protocols

This section provides detailed protocols for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and the subsequent post-synthetic modification via oxime ligation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aminooxy-Functionalized Peptide

This protocol outlines the manual synthesis of a peptide incorporating the this compound linker at the N-terminus. Standard Fmoc/tBu strategy is employed.

Materials and Reagents:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Reagent K (TFA/thioanisole/water/phenol/EDT - 82.5:5:5:5:2.5 v/v)

  • Precipitation/Washing: Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Methodology:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the SPPS reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

  • Initial Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh deprotection solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Standard Amino Acid Coupling Cycle (Repeat for each amino acid in the sequence):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin capacity) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Drain the DMF from the deprotected resin.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Fmoc Deprotection (as in step 2):

    • Perform the two-step piperidine treatment to remove the Fmoc group from the newly added amino acid.

    • Wash the resin thoroughly as described previously.

  • Coupling of this compound:

    • This linker is typically added as the final building block to the N-terminus.

    • Pre-activate this compound (2 eq.) with HBTU/HATU (1.9 eq.) and DIPEA (4 eq.) in DMF.

    • Add the activated solution to the deprotected N-terminal amine on the resin.

    • Agitate for 2-4 hours. Due to its bulk, a longer coupling time or a double coupling may be beneficial to ensure high efficiency.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

  • Final Cleavage and Deprotection:

    • Add the cleavage cocktail (Reagent K) to the dried resin.

    • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Collect fractions containing the pure aminooxy-functionalized peptide and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Protocol 2: Oxime Ligation of an Aminooxy-Peptide to an Aldehyde-Containing Molecule

This protocol describes the conjugation of the purified aminooxy-peptide to a model aldehyde-containing drug, such as Daunomycin, which contains a ketone group that reacts similarly.

Materials and Reagents:

  • Purified, lyophilized aminooxy-functionalized peptide

  • Aldehyde or ketone-containing molecule (e.g., Daunomycin)

  • Reaction Buffer: 0.2 M Ammonium Acetate buffer, pH 5.2. Alternatively, for less reactive ketones, pure acetic acid can be used as the solvent to accelerate the reaction.[3]

  • Catalyst (Optional but recommended): Aniline (B41778) or m-phenylenediamine (B132917) (mPDA) can be added to catalyze the reaction, especially at near-neutral pH.

  • Solvents: Acetonitrile, Water (HPLC grade)

  • RP-HPLC system for purification and analysis

Methodology:

  • Reagent Preparation:

    • Dissolve the purified aminooxy-peptide in the reaction buffer to a final concentration of approximately 2-10 mM.

    • Dissolve the aldehyde/ketone-containing molecule (e.g., Daunomycin) in a minimal amount of a compatible organic solvent (like DMF or DMSO) if necessary, and then add it to the peptide solution (typically 1.1-1.5 equivalents).

  • Ligation Reaction:

    • Combine the peptide and aldehyde/ketone solutions.

    • If using a catalyst, add aniline to a final concentration of ~10-100 mM.

    • Stir the reaction mixture at room temperature. If using acetic acid as the solvent, the reaction is typically faster and may be complete in 1.5-2 hours.[3] In aqueous buffer, the reaction may proceed for 4-24 hours.

    • Monitor the reaction progress by analytical RP-HPLC and/or mass spectrometry until the starting peptide is consumed.

  • Purification of the Conjugate:

    • Once the reaction is complete, dilute the mixture with the initial mobile phase buffer for HPLC.

    • Purify the peptide-drug conjugate using preparative RP-HPLC.

    • Collect fractions containing the pure conjugate, confirm identity by mass spectrometry.

    • Lyophilize the pure fractions to yield the final conjugate.

Data Presentation

Quantitative data for SPPS and oxime ligation can vary based on the peptide sequence and specific reaction conditions. The following tables provide representative data.

Table 1: Representative Yield and Purity for SPPS of an Aminooxy-Peptide

ParameterTypical ValueMethod of AnalysisNotes
SPPS Coupling Efficiency (per step) >99%Kaiser Test / UV-Vis (Fmoc cleavage)Efficiency can be sequence-dependent. Bulky linkers may require longer coupling times.
Crude Peptide Purity 50-80%Analytical RP-HPLCMajor impurities are often deletion sequences from incomplete couplings.
Final Purity (after HPLC) >95%Analytical RP-HPLC
Overall Yield (after purification) 15-40%Mass of final productYield is highly dependent on peptide length and hydrophobicity.

Table 2: Representative Data for Oxime Ligation Reaction

ParameterCondition 1 (Aqueous Buffer)Condition 2 (Acetic Acid)Method of Analysis
Reactant Concentration 2-10 mM2.5-7 mM-
Reaction Time 4-24 hours1.5-2 hoursAnalytical RP-HPLC
Reaction pH / Solvent pH 5.2Acetic Acid-
Conversion / Yield >90%>95%Analytical RP-HPLC / MS
Final Purity (after HPLC) >98%>98%Analytical RP-HPLC

Mandatory Visualizations

Workflow and Signaling Diagrams (Graphviz DOT)

SPPS_Oxime_Ligation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Purification cluster_Ligation Oxime Ligation start_node Start: Rink Amide Resin Swell 1. Resin Swelling in DMF start_node->Swell process_node process_node final_product Final Product: Peptide-Drug Conjugate reagent_node reagent_node Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleAA 3. Amino Acid Coupling (HBTU/DIPEA) Deprotect1->CoupleAA Repeat n times Deprotect2 4. Fmoc Deprotection CoupleAA->Deprotect2 Deprotect2->CoupleAA CoupleLinker 5. Couple this compound Deprotect2->CoupleLinker Cleave 6. Cleavage from Resin (Reagent K) CoupleLinker->Cleave Purify1 7. RP-HPLC Purification Cleave->Purify1 Ligate 8. Ligation Reaction (pH 5.2 Buffer or Acetic Acid) Purify1->Ligate Aminooxy-Peptide Purify2 9. RP-HPLC Purification Ligate->Purify2 Purify2->final_product Aldehyde Aldehyde/Ketone -Drug Molecule Aldehyde->Ligate

Caption: Experimental workflow for SPPS and oxime ligation.

Daunomycin_Signaling_Pathway drug_node drug_node receptor_node receptor_node pathway_node pathway_node outcome_node outcome_node PDC Targeting Peptide- Daunomycin Conjugate Receptor Tumor Cell Surface Receptor (e.g., ErbB2) PDC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Trafficking Endocytosis->Lysosome Release Linker Cleavage & Daunomycin Release Lysosome->Release Daunomycin Free Daunomycin Release->Daunomycin Nucleus Translocation to Nucleus Daunomycin->Nucleus Intercalation DNA Intercalation Nucleus->Intercalation DNA DNA Intercalation->DNA Topoisomerase Topoisomerase II Inhibition Intercalation->Topoisomerase ROS Generates Reactive Oxygen Species (ROS) Intercalation->ROS Block Blocks DNA Replication & Transcription Topoisomerase->Block Apoptosis Apoptosis (Cell Death) Block->Apoptosis Damage Induces DNA Damage ROS->Damage Damage->Apoptosis

Caption: Mechanism of action for a targeted peptide-daunomycin conjugate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Aminooxy-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Fmoc-aminooxy-PEG4-acid conjugates using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a heterobifunctional linker commonly employed in bioconjugation and drug development to connect molecules of interest. The described methodology ensures the removal of unreacted starting materials, byproducts, and other impurities, yielding a highly purified conjugate suitable for downstream applications. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for successful purification and analysis.

Introduction

This compound is a versatile linker that incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group and a terminal carboxylic acid, separated by a tetraethylene glycol (PEG4) spacer. This structure allows for sequential and orthogonal conjugation strategies. The purification of conjugates synthesized using this linker is a critical step to ensure the homogeneity and purity of the final product, which is essential for reliable biological and pharmaceutical studies. Reversed-phase HPLC is a powerful technique for the separation of such conjugates based on their hydrophobicity. The presence of the hydrophobic Fmoc group and the hydrophilic PEG chain allows for effective separation from both more polar and less polar impurities.

Experimental Protocols

Materials and Instrumentation
  • Solvents:

  • Reagents:

    • Crude this compound conjugate sample

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with:

      • Binary or quaternary pump

      • Autosampler

      • Column thermostat

      • UV-Vis or Diode Array Detector (DAD)

      • Fraction collector

    • Analytical and preparative RP-HPLC columns (e.g., C18)

    • Lyophilizer (for sample recovery)

Sample Preparation
  • Dissolution: Dissolve the crude conjugate in a minimal amount of a suitable solvent. A mixture of the mobile phase solvents, such as water/acetonitrile, is often a good starting point.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical HPLC Method

Before proceeding to preparative HPLC for purification, it is crucial to develop an analytical method to determine the retention time of the desired conjugate and to assess the purity of the crude product.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA in water (v/v)

    • B: 0.1% TFA in acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at wavelengths relevant to the Fmoc group (around 265 nm and 301 nm) and any other chromophores in the conjugate.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 25 °C.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the compounds. An example gradient is provided in the table below.

Preparative HPLC Method

The conditions for preparative HPLC are scaled up from the analytical method to handle larger sample loads.

  • Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% TFA in water (v/v)

    • B: 0.1% TFA in acetonitrile (v/v)

  • Flow Rate: This will be significantly higher than the analytical flow rate and depends on the column diameter (e.g., 15-20 mL/min).

  • Detection: Monitor at the same wavelengths as the analytical method.

  • Injection Volume: This will depend on the concentration of the sample and the capacity of the column.

  • Column Temperature: 25 °C.

  • Gradient: The gradient profile will be similar to the analytical method, but may be adjusted to optimize separation and resolution for the larger sample size.

Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the desired conjugate.

  • Pooling: Combine the pure fractions.

  • Solvent Evaporation: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified conjugate as a solid.

Data Presentation

The following table summarizes typical HPLC conditions for the analysis and purification of this compound conjugates, based on methods used for structurally similar compounds.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Gradient 20-80% B over 30 min20-80% B over 30 min
Detection 265 nm, 301 nm265 nm, 301 nm
Temperature 25 °C25 °C

Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound conjugates.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Conjugate Filtration Filter Sample (0.22 µm) Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development) Filtration->Analytical_HPLC Preparative_HPLC Preparative HPLC (Purification) Analytical_HPLC->Preparative_HPLC Scale-up Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Fraction_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation (Rotovap) Pooling->Solvent_Evaporation Lyophilization Lyophilization Solvent_Evaporation->Lyophilization Purified_Product Purified_Product Lyophilization->Purified_Product Purified Conjugate

Caption: Workflow for HPLC purification of this compound conjugates.

This logical diagram outlines the key stages in purifying the target conjugates, from initial sample preparation through to the final isolation of the purified product.

Signaling_Pathway Crude Crude Conjugate Mixture (Target, Impurities, Unreacted) Injection Injection onto RP-HPLC Column Crude->Injection Separation Chromatographic Separation (Based on Hydrophobicity) Injection->Separation Detection UV Detection (e.g., 265 nm) Separation->Detection Fractionation Fraction Collection Detection->Fractionation Purified Purified This compound Conjugate Fractionation->Purified Collect Target Peak Impurities Impurities & Unreacted Materials Fractionation->Impurities Discard Other Peaks

Application Notes and Protocols for Creating Multifunctional Probes with Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminooxy-PEG4-acid is a versatile, heterobifunctional linker designed for the sophisticated assembly of multifunctional probes, bioconjugates, and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected aminooxy group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, enables a sequential and orthogonal conjugation strategy. This allows for the precise and controlled linkage of different molecular entities, such as targeting ligands, imaging agents, and therapeutic payloads.

The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the two distinct reactive handles—the carboxylic acid and the aminooxy group—offer orthogonal reactivity. The carboxylic acid is readily coupled to primary amines to form stable amide bonds. The aminooxy group, after deprotection of the Fmoc group under mild basic conditions, reacts specifically with aldehydes and ketones to form a stable oxime linkage. This bio-orthogonal reaction, often referred to as "click chemistry," proceeds with high efficiency and selectivity under physiological conditions.

These application notes provide detailed protocols for the synthesis and application of multifunctional probes using this compound, including quantitative data for representative reactions and visualizations of key workflows and signaling pathways.

Key Features and Applications

  • Heterobifunctional Linker: Possesses two different reactive functional groups (carboxylic acid and protected aminooxy) for sequential conjugation.

  • Orthogonal Chemistry: Enables amide bond formation and oxime ligation in a controlled, stepwise manner.[1]

  • PEG4 Spacer: A hydrophilic spacer that improves solubility and reduces steric hindrance.[2]

  • Fmoc Protection: The Fmoc group is stable under acidic and neutral conditions and can be selectively removed with a mild base, such as piperidine (B6355638).[3]

  • Oxime Ligation: A robust and bio-orthogonal reaction that forms a stable C=N-O bond.[4][5]

Applications:

  • Multifunctional Probe Development: Construction of probes with targeting moieties, imaging agents (e.g., fluorophores), and/or therapeutic agents on a single scaffold.[1]

  • PROTAC Synthesis: The linker can connect a target protein-binding ligand and an E3 ligase-recruiting ligand to create a PROTAC for targeted protein degradation.[6][7]

  • Antibody-Drug Conjugates (ADCs): Facilitates the attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[8][9]

  • Peptide Modification and Labeling: Incorporation of labels or other functionalities into peptides.

  • Surface Modification: Immobilization of biomolecules onto surfaces for various biotechnological applications.

Data Presentation

The following tables provide representative quantitative data for the key steps in the synthesis of a multifunctional probe using this compound. The data is based on typical yields and purities achieved in similar bioconjugation reactions.

Table 1: Representative Data for Amide Coupling of this compound to an Amine-Containing Molecule

ParameterValueMethod of Analysis
Reactants
This compound1.0 eq-
Amine-containing molecule1.2 eq-
Coupling agent (HATU)1.2 eq-
Base (DIPEA)2.0 eq-
Reaction Conditions
SolventAnhydrous DMF-
TemperatureRoom Temperature-
Reaction Time4 hoursLC-MS
Results
Yield of Conjugate85-95%HPLC Purification
Purity of Conjugate>95%HPLC, LC-MS

Table 2: Representative Data for Fmoc Deprotection

ParameterValueMethod of Analysis
Reactant
Fmoc-protected conjugate1.0 eq-
Reaction Conditions
Reagent20% Piperidine in DMF-
TemperatureRoom Temperature-
Reaction Time10 minutesTLC, LC-MS
Results
Yield of Deprotected Conjugate>95% (quantitative)Crude product used directly
Purity of Deprotected Conjugate>90%LC-MS

Table 3: Representative Data for Oxime Ligation

ParameterValueMethod of Analysis
Reactants
Aminooxy-functionalized molecule1.0 eq-
Aldehyde/Ketone-containing molecule1.5 eq-
Reaction Conditions
SolventAniline (B41778) buffer (e.g., 100 mM aniline in PBS, pH 6.0)-
TemperatureRoom Temperature-
Reaction Time2-4 hoursLC-MS
Results
Yield of Final Probe70-90%HPLC Purification
Purity of Final Probe>98%HPLC, LC-MS

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a targeting ligand or a fluorophore).

Materials:

  • This compound

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Dissolve this compound (1.0 equivalent) and the amine-containing molecule (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen or argon atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the pure Fmoc-protected conjugate.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Fmoc Group Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the aminooxy functionality.

Materials:

  • Fmoc-protected conjugate from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Dissolve the Fmoc-protected conjugate in a minimal amount of DMF.

  • Add the 20% piperidine in DMF solution to the dissolved conjugate.

  • Allow the reaction to proceed at room temperature for 10-15 minutes.[3]

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the crude product can often be used directly in the next step (oxime ligation) after removal of the piperidine and byproducts by co-evaporation with a suitable solvent like toluene (B28343) or by precipitation in cold diethyl ether. For sensitive substrates, purification by HPLC may be necessary.

Protocol 3: Oxime Ligation to an Aldehyde or Ketone

This protocol describes the conjugation of the deprotected aminooxy-functionalized molecule to a molecule containing an aldehyde or ketone (e.g., a fluorescent probe or a therapeutic drug).

Materials:

  • Deprotected aminooxy-functionalized molecule from Protocol 2

  • Aldehyde or ketone-containing molecule

  • Aniline-containing buffer (e.g., 100 mM aniline in PBS, pH 6.0) or acetic acid.

  • Reverse-phase HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Dissolve the deprotected aminooxy-functionalized molecule in the aniline-containing buffer.

  • Add the aldehyde or ketone-containing molecule (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final multifunctional probe by reverse-phase HPLC.

  • Characterize the final product by LC-MS and other relevant analytical techniques (e.g., fluorescence spectroscopy if a fluorophore was conjugated).

Application Example: Synthesis and Evaluation of a PROTAC

This section outlines the creation of a PROTAC using this compound and its subsequent evaluation for targeted protein degradation.

Protocol 4: Synthesis of a PROTAC

This protocol combines the previous steps to synthesize a PROTAC, where a target protein ligand (containing an amine) is first conjugated, followed by an E3 ligase ligand (containing an aldehyde).

Workflow:

  • Amide Coupling: Conjugate the amine-containing target protein ligand to this compound as described in Protocol 1 .

  • Fmoc Deprotection: Deprotect the resulting conjugate to expose the aminooxy group as described in Protocol 2 .

  • Oxime Ligation: Conjugate the aldehyde-functionalized E3 ligase ligand to the deprotected molecule as described in Protocol 3 .

Protocol 5: Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol is used to determine the efficacy of the synthesized PROTAC in degrading its target protein in a cellular context.[4]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

Experimental Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Oxime Ligation A This compound C Amide Bond Formation (HATU, DIPEA in DMF) A->C B Amine-containing Molecule 1 (e.g., Targeting Ligand) B->C D Fmoc-protected Conjugate C->D E Fmoc Deprotection (20% Piperidine in DMF) D->E F Aminooxy-functionalized Conjugate E->F H Oxime Bond Formation (Aniline Buffer) F->H G Aldehyde/Ketone-containing Molecule 2 (e.g., Imaging Probe) G->H I Multifunctional Probe H->I

Caption: General workflow for synthesizing a multifunctional probe.

PROTAC Signaling Pathway

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome 26S Proteasome POI->Proteasome Recognition of Poly-Ub chain E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Enzymes Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->POI Ub tags added to POI Proteasome->PROTAC PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Improving Fmoc-Aminooxy-PEG4-Acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-aminooxy-PEG4-acid for bioconjugation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, ensuring successful and efficient conjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker that contains three key components:

  • An Fmoc-protected aminooxy group : This group, after deprotection, reacts with aldehydes or ketones to form a stable oxime bond.

  • A hydrophilic PEG4 spacer : This polyethylene (B3416737) glycol spacer enhances solubility in aqueous solutions.

  • A terminal carboxylic acid : This group can be conjugated to primary amines through amide bond formation.

This linker is commonly used in bioconjugation, probe development, and drug delivery to connect molecules of interest, such as proteins, peptides, or small molecules.[1][2][3]

Q2: What is the optimal pH for oxime ligation with this compound?

A2: The optimal pH for oxime bond formation is typically slightly acidic, around pH 4.5.[4][5] However, for many biological applications, the reaction needs to be performed at a physiological pH (around 7.0-7.4).[4][5] At neutral pH, the reaction rate is significantly slower, and the use of a nucleophilic catalyst is highly recommended to achieve efficient conjugation.[4][5]

Q3: What catalysts can be used to improve the rate of oxime ligation, and what are their recommended concentrations?

A3: Aniline (B41778) and its derivatives are effective catalysts for oxime ligation. m-Phenylenediamine (B132917) (mPDA) has been shown to be a more efficient catalyst than aniline, in part due to its greater aqueous solubility, which allows for its use at higher concentrations.[6][7][8][9] While aniline is often used at concentrations around 10-100 mM, mPDA can be used at concentrations up to 900 mM for more efficient catalysis.[4]

Q4: How should I store and handle this compound?

A4: this compound should be stored at –20°C in a sealed container, protected from light and moisture.[1] For handling, it is recommended to use anhydrous solvents like DMF or DMSO to avoid premature hydrolysis or removal of the Fmoc protecting group.[1] Aminooxy compounds can be sensitive and are best used shortly after preparation for conjugation.[10]

Q5: Which is more reactive with the aminooxy group: an aldehyde or a ketone?

A5: Generally, aldehydes are more reactive towards aminooxy groups than ketones, leading to faster oxime bond formation.[5] When working with ketones, optimizing reaction conditions, such as using a more efficient catalyst like mPDA, is particularly important.[7][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Yield Suboptimal pH: Reaction pH is too high or too low for efficient oxime ligation.Adjust the reaction buffer to a slightly acidic pH (e.g., 4.5) if your biomolecule is stable under these conditions. For reactions at neutral pH (7.0-7.4), ensure the addition of an appropriate catalyst.[4][5]
Inefficient Catalysis: No catalyst was used, or the catalyst concentration was too low, especially at neutral pH.Add a nucleophilic catalyst such as aniline (10-100 mM) or the more efficient m-phenylenediamine (mPDA) to the reaction mixture.[4][6]
Low Reactant Concentration: The concentration of one or both binding partners is too low, leading to slow reaction kinetics.If possible, increase the concentration of the reactants. Oxime ligation is a second-order reaction, so higher concentrations will increase the reaction rate.[4]
Incomplete Fmoc Deprotection: The Fmoc protecting group on the aminooxy moiety was not completely removed.Ensure complete deprotection of the Fmoc group using standard conditions (e.g., 20% piperidine (B6355638) in DMF) and verify deprotection by a suitable analytical method like HPLC.[11]
Reaction is Too Slow Reacting with a Ketone: Ketones are inherently less reactive than aldehydes.Increase the reaction time and/or use a more efficient catalyst system like mPDA to accelerate the reaction.[5][7][9]
Working at Physiological pH: Oxime ligation is inherently slower at neutral pH compared to acidic pH.Increase the concentration of the catalyst. The use of mPDA is particularly advantageous here due to its higher solubility and efficiency compared to aniline.[6][7][8][9]
Side Reactions or Product Degradation Instability of Reactants or Product: One of the reactants or the final conjugate is not stable under the reaction conditions (e.g., prolonged exposure to acidic pH).If stability is an issue at acidic pH, perform the conjugation at neutral pH with a catalyst. Minimize reaction time by optimizing reactant and catalyst concentrations. The oxime bond itself is generally stable between pH 2 and 9.[12]
Presence of Impurities: Impurities in the this compound or the binding partner may interfere with the reaction.Ensure the purity of all reactants. Purification of the PEG linker and the biomolecule prior to conjugation is recommended.
Difficulty in Product Purification Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials.Drive the reaction to completion by optimizing conditions (pH, catalyst, concentration, time). This will simplify the subsequent purification process.
Similar Physicochemical Properties: The product and unreacted starting materials have similar properties, making separation by standard methods (e.g., size exclusion or ion-exchange chromatography) difficult.Consider using a purification method that exploits a unique feature of the product, such as affinity chromatography if one of the components has a suitable tag. Reverse-phase HPLC can also be effective for separating reaction components.

Experimental Protocols

Protocol 1: Fmoc Deprotection of this compound
  • Dissolve the this compound in dimethylformamide (DMF).

  • Add a solution of 20% (v/v) piperidine in DMF.

  • Allow the reaction to proceed at room temperature for 30 minutes.[11]

  • Remove the solvent under vacuum.

  • The resulting deprotected aminooxy-PEG4-acid can be used directly in the subsequent conjugation reaction or purified if necessary.

Protocol 2: General Procedure for Oxime Ligation
  • Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer for pH 7.4 or 0.1 M acetate (B1210297) buffer for pH 4.5).

  • Add the deprotected aminooxy-PEG4-acid to the solution. A slight excess (1.2-2 equivalents) of the PEG reagent may be used to drive the reaction to completion.

  • If performing the reaction at neutral pH, add the catalyst (e.g., aniline to a final concentration of 10-100 mM or mPDA to a desired concentration).

  • Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to several hours depending on the reactivity of the carbonyl compound and the reaction conditions.

  • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

  • Once the reaction is complete, purify the conjugate using standard methods such as size-exclusion chromatography, ion-exchange chromatography, or reverse-phase HPLC.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Mixing Mix Deprotected PEG and Carbonyl Molecule Fmoc_Deprotection->Mixing Molecule_Prep Prepare Aldehyde/ Ketone Molecule in Buffer Molecule_Prep->Mixing Catalyst Add Catalyst (e.g., mPDA at neutral pH) Mixing->Catalyst Incubation Incubate at RT (Monitor Progress) Catalyst->Incubation Purification Purify Conjugate (e.g., HPLC, SEC) Incubation->Purification Characterization Characterize Product (e.g., LC-MS) Purification->Characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH optimal? (Acidic or Neutral+Catalyst) Start->Check_pH Yes Adjust_pH Adjust pH and/or add catalyst Check_pH->Adjust_pH No Check_Concentration Are reactant concentrations sufficient? Check_pH->Check_Concentration Yes Success Yield Improved Adjust_pH->Success Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Check_Fmoc Is Fmoc deprotection complete? Check_Concentration->Check_Fmoc Yes Increase_Concentration->Success Redo_Deprotection Repeat Fmoc deprotection Check_Fmoc->Redo_Deprotection No Check_Fmoc->Success Yes Redo_Deprotection->Success

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of polyethylene (B3416737) glycol (PEG) linkers in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain attached to a solid support, such as a PEG resin.[1] This failure prevents the subsequent coupling of the next amino acid, leading to the formation of deletion sequences (peptides missing one or more amino acids). These truncated impurities can be challenging to separate from the target peptide, resulting in reduced overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with PEG linkers?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or sequences prone to aggregation and formation of secondary structures like β-sheets, can physically block the deprotection reagent from accessing the Fmoc group.[1][2] Homo-oligopeptides, such as those of leucine (B10760876) or alanine, are known to be problematic.[2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution for deprotection, can significantly decrease efficiency. Additionally, inadequate reaction times, temperatures, or concentrations of the deprotecting agent can result in incomplete removal.[1]

  • Poor Resin Swelling: Proper swelling of the solid support is crucial for efficient synthesis. If the PEG resin is not adequately swelled, the peptide chains can remain too close to each other, hindering the penetration of reagents.[1] PEG-PS (polyethylene glycol-grafted polystyrene) supports generally have good swelling properties in common SPPS solvents like DMF and DCM.[3][4]

  • Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between the growing peptide chains, impeding reagent access and leading to incomplete reactions.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods can be employed to monitor the completeness of the deprotection step:

  • UV-Vis Spectrophotometry: This quantitative method involves monitoring the release of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal, which has a characteristic UV absorbance at approximately 301 nm.[5][6] A lack of or reduced absorbance compared to previous successful cycles can indicate incomplete deprotection.[7]

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin (B49086) test) is a highly sensitive qualitative method for detecting the presence of free primary amines on the resin.[8][9] A positive result (intense blue color) indicates successful deprotection, while a negative result (yellow or no color change) suggests that the Fmoc group is still attached.[8][10] Note that this test is not reliable for N-terminal proline (a secondary amine), which gives a different color.[8][9]

Q4: Are there alternative deprotection reagents for difficult sequences on PEG linkers?

Yes, for challenging sequences where standard piperidine treatment is insufficient, stronger or alternative base cocktails can be used:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF) to enhance the rate of Fmoc removal.[11]

  • Piperazine: Piperazine has been proposed as a safer and effective alternative to piperidine for Fmoc deprotection.[11][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues of incomplete Fmoc deprotection.

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected check_reagents Verify Reagent Quality (Fresh 20% Piperidine in DMF) start->check_reagents check_swelling Ensure Proper Resin Swelling check_reagents->check_swelling Reagents OK no_resolution Problem Persists check_reagents->no_resolution Reagents Faulty optimize_protocol Optimize Deprotection Protocol check_swelling->optimize_protocol Swelling Adequate check_swelling->no_resolution Inadequate Swelling increase_time Increase Deprotection Time (e.g., 2 x 10 min) optimize_protocol->increase_time stronger_base Use Stronger Base Cocktail (e.g., add 2% DBU) optimize_protocol->stronger_base chaotropes Add Chaotropic Agents (for aggregation-prone sequences) optimize_protocol->chaotropes resolution Problem Resolved increase_time->resolution Successful increase_time->no_resolution Unsuccessful stronger_base->resolution Successful stronger_base->no_resolution Unsuccessful chaotropes->resolution Successful chaotropes->no_resolution Unsuccessful re_synthesize Consider Re-synthesis with Lower Resin Loading no_resolution->re_synthesize

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and reaction times for Fmoc deprotection.

ParameterStandard ProtocolProtocol for Difficult Sequences
Deprotection Reagent 20% (v/v) Piperidine in DMF20% Piperidine + 2% DBU in DMF
Reaction Time 1 x 10-20 min or 2 x 5-10 min2 x 10-15 min
Temperature Room TemperatureRoom Temperature or slightly elevated (e.g., 30-35°C)

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]

  • Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]

  • Drain: Remove the deprotection solution by filtration.[1]

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[1]

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.[1]

Protocol 2: Monitoring Fmoc Deprotection by UV Spectroscopy

This method is typically automated but can be adapted for manual monitoring.

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[6]

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol (B145695) or DMF).[6]

  • Measure Absorbance: Measure the absorbance of the diluted sample in a quartz cuvette at ~301 nm using a UV spectrophotometer. Use the dilution solvent as a blank.[5][6]

  • Analyze Results: A consistent and expected absorbance value from cycle to cycle indicates successful and complete deprotection. A significant drop in absorbance suggests a problem with the deprotection step.[7]

Protocol 3: Kaiser Test (Ninhydrin Test)

This test confirms the presence of free primary amines after deprotection.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.[1]

    • Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[8]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][8]

  • Heat: Heat the test tube at 100°C for 5 minutes.[1][8]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1][8]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Nucleophilic Attack DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H2N-Peptide-Resin Carbanion->Free_Amine DBF->DBF_Adduct

Caption: The mechanism of Fmoc group removal by piperidine.

References

preventing side reactions with Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-aminooxy-PEG4-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this versatile heterobifunctional linker.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical tool used in bioconjugation and chemical synthesis. It is a heterobifunctional linker, meaning it has two different reactive ends:

  • An Fmoc-protected aminooxy group : This end is used for "oxime ligation," a specific type of chemical reaction that forms a stable bond with molecules containing an aldehyde or ketone group. The Fmoc group is a temporary protecting group that can be removed under basic conditions to reveal the reactive aminooxy group.

  • A carboxylic acid group : This end is used to form a stable amide bond with molecules containing a primary amine group, typically using coupling agents like HATU or EDC.[1][2]

The "PEG4" part of the name refers to a polyethylene (B3416737) glycol spacer with four repeating ethylene (B1197577) glycol units. This spacer is hydrophilic, which helps to improve the solubility of the molecule and the resulting conjugate in aqueous solutions.[1][2]

2. What are the main applications of this compound?

This linker is used in a variety of applications, including:

  • Bioconjugation : Linking proteins, peptides, or other biomolecules to create more complex structures.[2]

  • Drug Delivery : Attaching drugs to targeting molecules or to improve their solubility and stability.[2]

  • PROTACs (Proteolysis Targeting Chimeras) : As a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

  • Probe Development : Creating fluorescent or other types of probes for biological assays.[2]

  • Peptide Synthesis : Incorporating a PEGylated aminooxy functionality into a peptide chain.

3. How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of the compound.

  • Storage of solid : Store the solid compound at -20°C in a sealed container, protected from light and moisture.[2] Under these conditions, it is stable for over two years.[3]

  • Shipping : The compound is stable at ambient temperature for short periods, such as during shipping.[3][4]

  • Solutions : It is recommended to prepare solutions fresh for each use. If you need to store a stock solution, dissolve it in an anhydrous solvent like DMSO or DMF, aliquot it into single-use vials, and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[5][6]

4. In which solvents is this compound soluble?

This compound is soluble in polar aprotic solvents such as:

It may also have some solubility in other organic solvents. It is recommended to test solubility with a small amount of the product first.[4]

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound, categorized by the experimental step.

Amide Coupling (Carboxylic Acid End)

Issue: Low or no coupling efficiency with an amine-containing molecule.

Possible CauseTroubleshooting Steps
Inefficient activation of the carboxylic acid * Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and have been stored under anhydrous conditions. * Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding your amine-containing molecule. * Consider using a different coupling reagent. HATU is generally very efficient but can be sensitive to moisture.
Presence of moisture * Use anhydrous solvents (e.g., DMF, DMSO) for the reaction. * Ensure all glassware is thoroughly dried.
Steric hindrance * If either the amine or the PEG linker is sterically hindered, you may need to increase the reaction time or temperature. * Increase the equivalents of the coupling reagents and the this compound relative to the amine.
Incorrect pH (for EDC coupling) * If using EDC, the reaction is most efficient at a slightly acidic pH (around 4.5-6.0).
Side reactions of the coupling reagent * Avoid using an excess of HATU or HBTU as it can react with the N-terminus of a peptide and cap it.
Fmoc Deprotection

Issue: Incomplete removal of the Fmoc group.

Possible CauseTroubleshooting Steps
Degraded piperidine (B6355638) solution * Use a fresh solution of 20% piperidine in DMF. Piperidine can degrade over time.
Insufficient deprotection time * Ensure a sufficient deprotection time. A common procedure is two treatments: one for 3 minutes and a second for 10-15 minutes.
Peptide aggregation (if attached to a solid support) * If the peptide-resin is aggregating, the piperidine may not be able to access the Fmoc group efficiently. Try swelling the resin in a different solvent or using a solvent mixture that disrupts aggregation.
PEG chain interference * While less common, the PEG chain could potentially hinder access to the Fmoc group in certain conformations. Ensure adequate mixing and consider a slightly longer deprotection time if you suspect this.

Issue: Side reactions during Fmoc deprotection.

Possible CauseTroubleshooting Steps
Dibenzofulvene (DBF) adduct formation * The dibenzofulvene byproduct of Fmoc deprotection can react with the newly deprotected aminooxy group or other nucleophiles. Piperidine is generally an effective scavenger for DBF. Ensure you are using a sufficient excess of the piperidine solution. * Thoroughly wash the product after deprotection to remove the DBF-piperidine adduct.
Aspartimide formation (if used in peptide synthesis with aspartic acid) * This is a known side reaction in Fmoc-based peptide synthesis, especially with Asp-Gly or Asp-Ser sequences. * To minimize this, you can use a milder deprotection reagent like 2% DBU/2% piperidine in DMF or use a protecting group on the aspartic acid side chain that is less prone to this side reaction.
Premature cleavage from resin (if on a very acid-labile linker) * Piperidine is a mild base, but with very sensitive linkers, some cleavage could occur. If this is a concern, consider using a more stable linker.
Oxime Ligation (Aminooxy End)

Issue: Low yield of the oxime conjugate.

Possible CauseTroubleshooting Steps
Suboptimal pH * Oxime ligation is pH-dependent. The optimal pH is typically between 4.5 and 7.0. The reaction is generally faster at a more acidic pH, but the stability of your biomolecule must be considered. * If your biomolecule is sensitive to low pH, perform the reaction at a pH closer to neutral (6.5-7.0) and consider using a catalyst.
Absence of a catalyst * At neutral pH, the reaction can be slow. The use of a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine) can significantly increase the reaction rate.[][8]
Low concentration of reactants * The reaction is bimolecular, so increasing the concentration of the reactants can improve the rate and yield.
Hydrolysis of the oxime bond * The oxime bond can be susceptible to hydrolysis, especially at low pH. Once the reaction is complete, it is best to bring the pH to neutral for storage.
Degradation of the aminooxy group * The free aminooxy group is reactive and can be sensitive. It is best to use the deprotected linker immediately in the ligation reaction.
Ketones are less reactive than aldehydes * If you are reacting with a ketone, be aware that the reaction will be slower than with an aldehyde. You may need to use a catalyst, higher concentrations, or longer reaction times.

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes a general procedure for coupling the carboxylic acid of this compound to a molecule containing a primary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DMSO

  • Reaction vessel

  • Stirring equipment

Procedure:

  • Dissolution: In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (2.4 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine-containing molecule (1 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by an appropriate technique (e.g., LC-MS, TLC).

  • Work-up and Purification: Once the reaction is complete, the product can be purified by standard chromatographic techniques, such as reversed-phase HPLC.

Protocol 2: Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc group to expose the aminooxy functionality.

Materials:

  • Fmoc-protected conjugate

  • 20% (v/v) Piperidine in DMF

  • DMF for washing

  • Reaction vessel

  • Shaker or stirring equipment

Procedure:

  • Initial Wash: If your Fmoc-protected conjugate is on a solid support, wash it with DMF three times. If it is in solution, ensure it is in a suitable solvent like DMF.

  • First Deprotection: Add the 20% piperidine in DMF solution to your conjugate. Agitate the mixture for 3 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.

  • Washing: Drain the piperidine solution and wash the product thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct. The product with the free aminooxy group is now ready for oxime ligation. It is recommended to proceed to the next step immediately.

Protocol 3: Oxime Ligation

This protocol provides a general method for the ligation of the aminooxy-functionalized molecule with an aldehyde or ketone.

Materials:

  • Aminooxy-functionalized molecule

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.5-7.0)

  • Aniline (optional, as a catalyst)

  • Reaction vessel

Procedure:

  • Dissolution: Dissolve the aminooxy-functionalized molecule in the reaction buffer.

  • Addition of Aldehyde/Ketone: Add the aldehyde or ketone-containing molecule (1-1.5 equivalents) to the solution.

  • Catalyst Addition (Optional): If a catalyst is used, add aniline to a final concentration of 10-100 mM.

  • Reaction: Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE (for protein conjugates).

  • Purification: Purify the oxime conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reversed-phase HPLC, depending on the nature of the conjugate.[][10]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions

ReactionReagentsSolventpHTemperatureTypical Time
Amide Coupling This compound, Amine, HATU, DIPEAAnhydrous DMF/DMSON/ARoom Temp.2-4 hours
Fmoc Deprotection Fmoc-protected molecule, PiperidineDMFN/ARoom Temp.~20 minutes
Oxime Ligation Aminooxy-molecule, Aldehyde/KetoneAqueous Buffer4.5 - 7.0Room Temp.2-16 hours

Table 2: Troubleshooting Quick Reference

SymptomPotential Problem AreaKey Troubleshooting Action
Low final yield Amide coupling, Oxime ligationCheck reagent quality, optimize stoichiometry and reaction time
Multiple peaks in LC-MS Incomplete reactions, Side reactionsMonitor each step, adjust reaction conditions, improve purification
No reaction Reagent degradation, Incorrect conditionsUse fresh reagents, verify pH and solvent conditions

Visualizations

experimental_workflow cluster_start Starting Material cluster_coupling Step 1: Amide Coupling cluster_deprotection Step 2: Fmoc Deprotection cluster_ligation Step 3: Oxime Ligation cluster_end Final Product start This compound coupling Couple to Amine-Molecule (HATU, DIPEA, DMF) start->coupling Carboxylic Acid Reaction deprotection Remove Fmoc Group (20% Piperidine/DMF) coupling->deprotection Intermediate 1 ligation React with Aldehyde/Ketone (pH 4.5-7.0) deprotection->ligation Aminooxy Reaction end_product Purified Conjugate ligation->end_product Final Conjugate

Caption: Experimental workflow for using this compound.

troubleshooting_logic cluster_analysis Analysis of Intermediates cluster_solutions Potential Solutions start Low Yield of Final Conjugate check_coupling Check product after Amide Coupling start->check_coupling check_deprotection Check product after Fmoc Deprotection check_coupling->check_deprotection Coupling OK sol_coupling Optimize Amide Coupling: - Fresh reagents - Anhydrous conditions - Adjust stoichiometry check_coupling->sol_coupling Coupling Failed check_ligation Check product after Oxime Ligation check_deprotection->check_ligation Deprotection OK sol_deprotection Optimize Fmoc Deprotection: - Fresh piperidine - Increase reaction time check_deprotection->sol_deprotection Deprotection Failed sol_ligation Optimize Oxime Ligation: - Adjust pH - Add catalyst - Increase concentration check_ligation->sol_ligation Ligation Failed

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Optimizing Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their oxime ligation experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction?

The optimal pH for oxime ligation depends on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally most effective.[1][2] However, many biomolecules require physiological conditions, and at a neutral pH of 7, the uncatalyzed reaction is significantly slower.[1][2] With the use of a suitable nucleophilic catalyst, such as aniline (B41778) or its derivatives, the reaction can proceed efficiently at or near neutral pH.[1][2]

Q2: What are the most common catalysts for oxime ligation and how do they compare?

Aniline was one of the first and is a widely used catalyst for oxime ligation, significantly accelerating the reaction at neutral pH.[2][3] However, more efficient catalysts have since been identified. Substituted anilines, such as p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA), have shown superior catalytic activity.[4][5] mPDA, in particular, is up to 15 times more efficient than aniline, not because of a vastly superior catalytic rate at the same concentration, but due to its much higher aqueous solubility, which allows for its use at higher concentrations, leading to a significant increase in the overall reaction rate.[3][4][6][7] Other compounds like anthranilic acids and 2-aminophenols have also been investigated as effective, and potentially more biocompatible, alternatives to aniline.[3] Arginine has also been reported as a biocompatible catalyst for hydrazone and oxime ligations.[8][9]

Q3: My starting material is a ketone. Why is the reaction so slow and how can I improve it?

Ketones are generally less reactive than aldehydes in oxime ligation, primarily due to greater steric hindrance.[1] This lower reactivity can lead to longer reaction times and lower yields. To improve the efficiency of ketone ligation, consider the following:

  • Use a highly efficient catalyst: A catalyst like mPDA is particularly beneficial for ligations involving ketones.[4][7]

  • Optimize reaction conditions: You may need to use higher concentrations of your reactants and the catalyst.[1]

  • Increase the temperature: Elevating the temperature can significantly accelerate the reaction.[1][10]

  • Consider organic co-solvents: For substrates with poor aqueous solubility, the addition of organic co-solvents can be beneficial. In some cases, running the reaction in neat acetic acid can drive it to completion.[1]

Q4: Can I perform oxime ligation at low temperatures?

Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the rate of oxime ligation at neutral pH.[3][11] This phenomenon is attributed to a concentration effect as the aqueous solvent freezes, effectively increasing the local concentrations of the reactants.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low yield is a common issue in oxime ligation. The following guide will help you identify and resolve the potential causes.

Initial Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_ph Verify Reaction pH (Optimal: 4-5 uncatalyzed, ~7 catalyzed) start->check_ph check_catalyst Review Catalyst Usage (Is it present? Is it efficient?) check_ph->check_catalyst pH is Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect pH check_conc Assess Reactant Concentrations (Are they too dilute?) check_catalyst->check_conc Catalyst is Appropriate change_catalyst Switch to a More Efficient Catalyst (e.g., mPDA) check_catalyst->change_catalyst Inefficient/No Catalyst check_stability Check Reactant Stability (Aminooxy & carbonyl compound purity) check_conc->check_stability Concentrations are Sufficient increase_conc_temp Increase Reactant/Catalyst Concentration or Temperature check_conc->increase_conc_temp Concentrations are Low check_ketone Substrate is a Ketone? check_stability->check_ketone Reagents are Stable purify_reagents Purify Starting Materials (Check for impurities like acetone) check_stability->purify_reagents Degradation Suspected optimize_ketone Optimize for Ketone Ligation (Higher catalyst/reactant concentration, higher temp.) check_ketone->optimize_ketone Yes end_good Problem Resolved check_ketone->end_good No optimize_ketone->end_good increase_conc_temp->end_good purify_reagents->end_good adjust_ph->end_good change_catalyst->end_good

Caption: Troubleshooting workflow for low yield in oxime ligation.

Detailed Causes and Solutions

Potential Cause Explanation Recommended Solution
Suboptimal pH The reaction rate is highly pH-dependent. For uncatalyzed reactions, the optimal pH is around 4-5. At neutral pH, the reaction is very slow without a catalyst.[1][2]For uncatalyzed reactions, adjust the pH to 4-5 if your molecules can tolerate it. For reactions at neutral pH, the addition of a catalyst is essential.[1]
Inefficient or No Catalyst At neutral pH, a nucleophilic catalyst is crucial for an efficient reaction.[1] The choice of catalyst also significantly impacts the reaction rate.Add a suitable catalyst. If a catalyst is already in use but the reaction is slow, consider switching to a more efficient one like mPDA, especially for challenging substrates.[3][4][6]
Low Reactant Concentration Oxime ligation is a bimolecular reaction, and its rate is dependent on the concentration of the reactants.[1] Dilute solutions will react slowly, leading to incomplete conversion.Increase the concentration of the aldehyde/ketone and the aminooxy-functionalized molecule. Also, increase the catalyst concentration.
Reactant Instability The aminooxy group can be unstable and may degrade over time. It is also highly reactive and can react with impurities, such as acetone, which may be present in solvents.[1]Use freshly prepared or properly stored reagents. Ensure the use of high-purity solvents to avoid side reactions.[1]
Steric Hindrance Ketones are inherently less reactive than aldehydes due to steric hindrance around the carbonyl group.[1]For ketones, use a more potent catalyst like mPDA, higher reactant and catalyst concentrations, and consider increasing the reaction temperature to drive the reaction to completion.[1][4][7]
Side Reactions Impurities in reagents or solvents can lead to unwanted side reactions that consume starting materials and lower the yield of the desired oxime product.[1]Use high-purity, analytical grade solvents and reagents to minimize side reactions.[1]
Problem 2: Slow Reaction Rate

Even if the reaction is proceeding, it may be too slow for practical applications, especially in time-sensitive processes like radiolabeling.

Logical Relationship of Parameters Affecting Reaction Rate

Reaction_Rate_Factors rate Oxime Ligation Rate catalyst Catalyst (Type & Concentration) catalyst->rate Increases reactants Reactants (Concentration & Sterics) reactants->rate Increases (with conc.) Decreases (with sterics) ph pH ph->rate Optimizes temperature Temperature temperature->rate Increases

Caption: Factors influencing the rate of oxime ligation.

Strategies to Increase Reaction Rate

Strategy Details
Increase Reactant and Catalyst Concentration As a bimolecular reaction, increasing the concentration of both reactants and the catalyst will lead to a faster reaction rate.[1]
Increase Temperature For time-sensitive applications, increasing the temperature can dramatically accelerate the reaction. Ligations have been reported to be completed in as little as 5 minutes at 75°C.[1][10][12]
Optimize Catalyst Choice Use a more efficient catalyst system. For example, mPDA has been shown to be significantly more effective than aniline, especially at higher concentrations.[3][4][6]
Consider Freezing For reactions at neutral pH, slowly freezing the reaction mixture at -20°C can lead to a significant rate enhancement due to the cryoconcentration effect.[3][11]
Solvent Choice While aqueous buffers are common, the use of organic co-solvents or even neat acetic acid can accelerate the reaction, particularly for less reactive ketones.[1]

Quantitative Data and Protocols

Table 1: Comparison of Catalysts for Oxime Ligation
CatalystRelative Efficiency (Compared to Aniline)Key AdvantagesConsiderations
Aniline BaselineWell-established, effective at acidic and neutral pH.[2]Limited aqueous solubility, less efficient than newer catalysts.[4][5]
m-Phenylenediamine (mPDA) ~2-fold more effective at equal concentrations; up to 15-fold overall due to higher solubility.[3][4][6]High aqueous solubility allows for use at high concentrations, leading to significant rate acceleration.[3][4] Excellent for ketone ligation.[4][7]May require higher concentrations for maximum effect.
p-Phenylenediamine (pPDA) More efficient than aniline across a pH range of 4-7.[5] 19-fold faster than aniline-catalyzed reaction at pH 7 in a model system.[5]Highly effective at neutral pH, even at low millimolar concentrations.[5]Can induce dimerization in some peptide conjugations.[12]
Arginine Catalytic effect observed at neutral pH.[8][9]Biocompatible, can also prevent protein aggregation.[8][9]May be less potent than aniline derivatives at similar concentrations.[8]
Anthranilic Acids / 2-Aminophenols At least 2-fold faster than aniline at neutral pH.[3]Improved biocompatibility compared to aniline.[3]Less commonly cited than phenylenediamines.
Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation at Neutral pH

  • Prepare Stock Solutions:

    • Prepare a 1 M stock solution of aniline in DMSO.

    • Prepare stock solutions of your aldehyde/ketone-containing molecule and your aminooxy-containing molecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde/ketone substrate (e.g., to a final concentration of 100 µM) and the aminooxy substrate (e.g., to a final concentration of 200 µM) in the reaction buffer.

    • Add the aniline stock solution to the desired final concentration (e.g., 10-100 mM).

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding an excess of a scavenger aldehyde or ketone (e.g., acetone) if necessary.

    • Purify the product using standard techniques such as HPLC or size-exclusion chromatography.

Protocol 2: High-Efficiency Oxime Ligation using mPDA

  • Prepare Stock Solutions:

    • Prepare a stock solution of mPDA in water or reaction buffer (mPDA has high aqueous solubility, >2 M at pH 7).[4]

    • Prepare stock solutions of your reactants as described in Protocol 1.

  • Reaction Setup:

    • Combine the aldehyde/ketone and aminooxy substrates in the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Initiate the reaction by adding the mPDA stock solution to the desired final concentration (e.g., 50-750 mM).[3]

    • Vortex to mix.

  • Incubation:

    • Incubate at room temperature. Due to the high efficiency of the catalyst, reaction times can be significantly shorter (from minutes to a few hours).[4][10]

    • Monitor the reaction progress.

  • Purification:

    • Purify the final product as required for your downstream application.

General Mechanism of Catalyzed Oxime Ligation

Oxime_Ligation_Mechanism cluster_0 Catalytic Cycle carbonyl R1-C(=O)-R2 (Aldehyde/Ketone) protonated_schiff [R1-C(=N+H-Ar)-R2] (Protonated Schiff Base) carbonyl->protonated_schiff + Catalyst, +H+ catalyst Ar-NH2 (Aniline Catalyst) catalyst->protonated_schiff oxime R1-C(=N-O-R3)-R2 (Oxime Product) protonated_schiff->oxime + Aminooxy (Transimination) aminooxy R3-O-NH2 (Aminooxy Compound) aminooxy->oxime catalyst_regen Ar-NH2 (Catalyst Regenerated) oxime->catalyst_regen -H+

Caption: Mechanism of aniline-catalyzed oxime ligation.

References

dealing with low solubility of Fmoc-aminooxy-PEG4-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide for dealing with the low solubility of Fmoc-aminooxy-PEG4-acid conjugates, designed for researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges encountered with this compound and similar conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for dissolving this compound for organic synthesis?

A: The most effective solvents are polar aprotic solvents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices and widely used in solid-phase peptide synthesis (SPPS) for dissolving Fmoc-protected amino acids.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is also a suitable alternative.[3] NMP is often considered superior as it is more stable than DMF, which can degrade over time to form dimethylamine, an impurity that can prematurely cleave the Fmoc protecting group.[1]

Q2: Why is my this compound conjugate poorly soluble in water or aqueous buffers?

A: The poor aqueous solubility is primarily due to two factors:

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is large and highly hydrophobic, which significantly reduces water solubility.

  • The Carboxylic Acid Group: At neutral or acidic pH, the terminal carboxylic acid exists in its protonated, uncharged form (-COOH). This form is significantly less water-soluble than its deprotonated, charged-carboxylate form (-COO⁻) that exists at higher pH.[4][5]

Q3: Can I use heat to help dissolve the compound?

A: Gentle warming can be used cautiously to aid dissolution. However, prolonged heating, especially in solvents like DMF, is not recommended as it can accelerate the degradation of both the solvent and the conjugate.[1] It is preferable to use methods like vortexing or sonication first.

Q4: My compound dissolved in my aqueous buffer initially but then precipitated. What happened?

A: This is often caused by a change in pH. If the pH of the solution dropped, the more soluble carboxylate (-COO⁻) may have been protonated to the less soluble carboxylic acid (-COOH), causing it to crash out of solution.[6] This can happen if an acidic reagent is added to the mixture. Another possibility is the addition of an "anti-solvent" (a solvent in which the compound is not soluble) that changed the overall solvent composition.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: The conjugate will not dissolve in a standard organic solvent (e.g., DMF, NMP).

  • Solution 1: Use Mechanical Agitation. Vigorously vortex the mixture. If particles remain, place the vial in a bath sonicator for 5-10 minute intervals to help break up the solid material and increase the surface area for solvation.

  • Solution 2: Try a Solvent Mixture. For some Fmoc-amino acids, a mixture of Dichloromethane (DCM) and DMF can improve solubility and be effective for subsequent coupling reactions.[7][8]

  • Solution 3: Verify Solvent Quality. Ensure your solvent is high-purity and anhydrous. As mentioned, old DMF can contain basic impurities that interfere with Fmoc chemistry.[1] Consider using NMP as a more stable alternative.[1]

Problem: The conjugate is intended for bioconjugation and will not dissolve in an aqueous buffer (e.g., PBS, HEPES).

  • Solution 1: Adjust the pH. The most effective method is to deprotonate the carboxylic acid. Raise the pH of the buffer by adding a small amount of a mild, non-nucleophilic base (e.g., sodium bicarbonate, or a dilute solution of DIPEA). Aim for a pH of 7.5-8.5. The negatively charged carboxylate is significantly more water-soluble.[6][9] Be cautious with strong bases or prolonged exposure to basic conditions, which can cleave the Fmoc group.[7]

  • Solution 2: Use an Organic Co-solvent. First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[3] Then, add this concentrated stock solution dropwise to your aqueous buffer with vigorous stirring. Do not exceed 5-10% organic solvent in the final aqueous solution, as higher concentrations can denature proteins or interfere with biological assays.

Data Presentation and Protocols

Table 1: Qualitative Solubility Profile of this compound
SolventTypeSolubilityNotes
Water / Aqueous Buffer (pH < 6) Polar ProticInsolubleThe hydrophobic Fmoc group and protonated carboxylic acid prevent dissolution.[4]
Water / Aqueous Buffer (pH > 7.5) Polar ProticModerate to HighDeprotonation of the carboxylic acid to the carboxylate salt dramatically increases solubility.[6][9]
DMF (N,N-Dimethylformamide) Polar AproticHighRecommended solvent for SPPS and general organic reactions.[2][8] Ensure high purity.
NMP (N-Methyl-2-pyrrolidone) Polar AproticHighAn excellent, more stable alternative to DMF.[1]
DMSO (Dimethyl sulfoxide) Polar AproticHighGood for preparing concentrated stock solutions for dilution into aqueous media.[3]
DCM (Dichloromethane) Non-polarLow to ModerateCan swell polystyrene resins but may not efficiently solvate the entire conjugate.[1][8] Often used in mixtures with DMF.[7]
Acetonitrile (ACN) / THF Polar AproticLow to ModerateCan be effective solvents, particularly when using PEG-based resins.[1]
Experimental Protocol: Solubilization for Peptide Coupling Reaction

This protocol describes the standard procedure for dissolving this compound for use in an automated or manual solid-phase peptide synthesis (SPPS) coupling step.

  • Preparation: In a clean, dry vial, weigh the required amount of this compound (typically 3-5 equivalents relative to the resin substitution level).

  • Add Solvent: Add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration (e.g., 0.2-0.5 M).

  • Dissolution: Vortex the vial for 30-60 seconds. If the solid is not fully dissolved, place the vial in a bath sonicator for 5 minutes. Visually inspect for any remaining particulate matter.

  • Activation (If required): Once the conjugate is fully dissolved, add the coupling reagents (e.g., HATU, HOBt) and the activation base (e.g., DIPEA, 2,4,6-Collidine) to the solution as dictated by your specific peptide coupling protocol.[10]

  • Transfer: Immediately transfer the activated solution to the peptide synthesis reaction vessel containing the deprotected N-terminal amine on the resin.

Visual Guides

Diagrams of Workflows and Molecular Concepts

TroubleshootingWorkflow start Insolubility Issue with This compound solvent_type What is the intended solvent? start->solvent_type organic_path Organic Solvent (DMF, NMP, etc.) solvent_type->organic_path  Organic aqueous_path Aqueous Buffer (PBS, HEPES, etc.) solvent_type->aqueous_path Aqueous   sonicate 1. Use Vortexing & Bath Sonication organic_path->sonicate cosolvent 2. Try Co-Solvent (e.g., DCM/DMF) sonicate->cosolvent check_purity 3. Check Solvent Purity (Consider NMP over DMF) cosolvent->check_purity success Compound Solubilized check_purity->success adjust_ph 1. Adjust pH to > 7.5 with mild base aqueous_path->adjust_ph use_dmso 2. Dissolve in min. DMSO/DMF, then add to buffer adjust_ph->use_dmso use_dmso->success

Caption: Troubleshooting workflow for solubility issues.

MolecularFactors main This compound (Amphiphilic Nature) fmoc Fmoc Group main->fmoc peg PEG4 Spacer main->peg acid Carboxylic Acid main->acid fmoc_desc Large, rigid, and very hydrophobic. Dominant factor reducing aqueous solubility. fmoc->fmoc_desc peg_desc Flexible and hydrophilic. Improves solubility in both polar organic and aqueous media. peg->peg_desc acid_desc pH-dependent charge. -COOH (protonated, low pH): Less polar, poor H₂O solubility. -COO⁻ (deprotonated, high pH): Ionic, high H₂O solubility. acid->acid_desc

Caption: Key molecular factors governing solubility.

References

identifying and characterizing byproducts in Fmoc-aminooxy-PEG4-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-aminooxy-PEG4-acid. It addresses common issues related to byproduct formation during storage, Fmoc deprotection, and subsequent conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a heterobifunctional linker used extensively in bioconjugation and drug delivery.[1] It features three key components:

  • An Fmoc-protected aminooxy group : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its removal unmasks the aminooxy group, which can then react with aldehydes or ketones to form a stable oxime bond.[1]

  • A hydrophilic PEG4 spacer : The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media.

  • A terminal carboxylic acid : This group can be activated to react with primary amines to form stable amide bonds.

Q2: How should I properly store and handle this compound to prevent degradation?

Proper storage is critical to maintain the integrity of the reagent.

  • Storage : Store at –20°C in a sealed container, protected from light and moisture.

  • Handling : Use anhydrous solvents like DMF or DMSO for reconstitution. Avoid solvents containing trace aldehydes or ketones (e.g., acetone), as the deprotected aminooxy group is highly reactive with carbonyls.

Q3: What are the most common reactions performed with this linker?

The most common reaction sequence involves two main steps:

  • Amide Bond Formation : The carboxylic acid is activated (e.g., using EDC, HATU) and reacted with an amine-containing molecule (like a protein, peptide, or small molecule drug).

  • Fmoc Deprotection and Oxime Ligation : The Fmoc group is removed using a mild base (typically piperidine) to expose the aminooxy group. This is followed by reaction with an aldehyde or ketone to form an oxime conjugate. This orthogonal strategy allows for controlled, stepwise conjugations.

Troubleshooting Guide: Byproduct Identification & Characterization

This section addresses specific problems you may encounter, focusing on the identification of unexpected peaks in analytical data.

Problem 1: An unexpected peak appears in my HPLC chromatogram after Fmoc deprotection with piperidine (B6355638).

Possible Cause: This is very likely the formation of a dibenzofulvene (DBF)-piperidine adduct . During the base-mediated Fmoc deprotection, the Fmoc group is cleaved, generating a highly reactive dibenzofulvene (DBF) intermediate. This intermediate is rapidly trapped by the piperidine base used for the deprotection, forming a stable adduct.[2][3]

Identification and Characterization:

  • HPLC Analysis : The DBF-piperidine adduct is typically less polar than the desired deprotected product. In reversed-phase HPLC (RP-HPLC), it will have a longer retention time than the deprotected aminooxy-PEG4-acid but a shorter retention time than free dibenzofulvene.[2][4][5] The adduct has a strong UV absorbance around 301 nm, which can be used for detection and quantification.[2][6]

  • Mass Spectrometry (MS) Analysis : The formation of the adduct can be confirmed by identifying its specific molecular weight.

    • Dibenzofulvene (DBF) : MW = 166.22 g/mol

    • Piperidine : MW = 85.15 g/mol

    • DBF-piperidine adduct : MW = 251.37 g/mol

    In your LC-MS data, look for a species with a mass corresponding to this adduct.

Solutions:

  • The formation of this adduct is an expected consequence of Fmoc deprotection with piperidine and is not typically considered a problematic impurity in the final product, as it is a byproduct of the deprotection step itself and is washed away before subsequent reactions.

  • Ensure sufficient washing steps after deprotection to completely remove the adduct before proceeding to the next reaction step (e.g., oxime ligation).

Table 1: Common Byproducts in this compound Reactions

Byproduct NameFormation StepTypical CauseExpected Mass (Monoisotopic)Identification Method
DBF-Piperidine Adduct Fmoc DeprotectionReaction of dibenzofulvene intermediate with piperidine base.251.13 DaLC-MS, HPLC-UV (λ ≈ 301 nm)
Acetone (B3395972) Adduct Handling / LigationReaction of deprotected aminooxy group with trace acetone in solvents.Deprotected Linker + 40.03 DaLC-MS
PEG4 Oxidation Product Storage / HandlingOxidative cleavage of the PEG chain.e.g., -14.01 Da (loss of CH₂) or +15.99 Da (formate end)LC-MS
Diketopiperazine (DKP) Peptide Synthesis ContextIntramolecular cyclization after deprotection of a dipeptide.Varies based on dipeptide sequence.LC-MS
Problem 2: My LC-MS data shows a mass that is ~40 Da higher than my deprotected linker.

Possible Cause: This mass shift suggests the formation of an adduct with acetone . The free aminooxy group is highly nucleophilic and will react readily with any ketones or aldehydes present in your solvents or reagents. Acetone (MW = 58.08 g/mol ) is a very common laboratory solvent and contaminant. The reaction of an aminooxy group with acetone forms an oxime, resulting in the net addition of a C₃H₆ moiety (MW = 42.08 g/mol ) and the loss of water (H₂O, MW = 18.02 g/mol ), leading to a mass increase of +40.06 Da .

Identification and Characterization:

  • LC-MS Analysis : Carefully check your mass spectrum for a peak corresponding to [Mass of Deprotected Linker + 40.06].

  • NMR Analysis : The formation of the acetone oxime would introduce two new methyl singlets in the ¹H NMR spectrum.

Solutions:

  • Use high-purity, anhydrous solvents that are certified to be free of aldehydes and ketones.

  • Avoid using wash bottles or other lab equipment that may have been previously used with acetone.

  • If contamination is suspected, purify your deprotected linker via chromatography before proceeding with the oxime ligation step.

Problem 3: I observe low yield and multiple smaller mass peaks in my final conjugated product.

Possible Cause: This could be due to the degradation of the PEG linker . Polyethylene glycol chains can undergo oxidative degradation, especially if exposed to air, light, or trace metal ion contaminants over time. This process can lead to chain cleavage, resulting in shorter PEG fragments. Oxidative degradation often results in the formation of terminal formate (B1220265) or acetate (B1210297) groups.[7]

Identification and Characterization:

  • LC-MS Analysis : PEG degradation will result in a series of peaks with masses lower than the expected product. Look for repeating mass differences corresponding to ethylene (B1197577) glycol units (C₂H₄O, MW = 44.03 Da). You may also see evidence of oxidation, such as the replacement of a terminal hydroxyl with a carboxylic acid (+13.98 Da mass shift).

Solutions:

  • Store the this compound reagent under inert gas (argon or nitrogen) if possible.

  • Ensure proper storage conditions (–20°C, protected from light).

  • Use fresh, high-purity reagents for your reactions.

  • Purify the final conjugate using chromatography (e.g., RP-HPLC or SEC) to remove any degradation products.

Experimental Protocols

Protocol 1: RP-HPLC Method for Reaction Monitoring

This protocol provides a general method for monitoring the progress of Fmoc deprotection and identifying related byproducts.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Gradient :

    • 5-95% B over 20 minutes.

    • 95% B for 5 minutes.

    • 95-5% B over 1 minute.

    • Re-equilibrate at 5% B for 4 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 260 nm (for Fmoc group) and 301 nm (for DBF-piperidine adduct).

  • Injection Volume : 10 µL.

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in Mobile Phase A/B (50:50) before injection.

Protocol 2: LC-MS Method for Byproduct Characterization

This method is designed to identify the mass of the starting material, desired product, and any potential byproducts.

  • Column : C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : A suitable gradient similar to the HPLC method (e.g., 5-95% B over 10 minutes).

  • Flow Rate : 0.3 mL/min.

  • Mass Spectrometer : Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range : m/z 150 - 1500.

  • Data Analysis : Extract ion chromatograms for the expected masses of starting materials, products, and potential byproducts listed in Table 1 to confirm their presence.

Visual Guides

Byproduct_Formation_Pathway Fmoc Deprotection and Byproduct Formation Fmoc_Linker Fmoc-ONH-PEG4-COOH Deprotected_Linker H2N-O-PEG4-COOH (Desired Product) Fmoc_Linker->Deprotected_Linker + Piperidine DBF Dibenzofulvene (DBF) (Reactive Intermediate) Fmoc_Linker->DBF + Piperidine CO2 CO2 DBF_Adduct DBF-Piperidine Adduct (Major Byproduct) DBF->DBF_Adduct + Piperidine Piperidine Piperidine

Caption: Fmoc deprotection pathway and major byproduct formation.

Troubleshooting_Workflow Troubleshooting Experimental Results Start Unexpected Peak in HPLC/LC-MS? CheckStep Which reaction step? Start->CheckStep FmocStep Fmoc Deprotection CheckStep->FmocStep LigationStep Post-Deprotection or Ligation CheckStep->LigationStep CheckMass_Fmoc Mass = 251 Da? UV Abs at 301 nm? FmocStep->CheckMass_Fmoc Result_DBF Result: DBF-Piperidine Adduct CheckMass_Fmoc->Result_DBF Yes CheckMass_Fmoc->LigationStep No CheckMass_Ligation Mass Shift of ~+40 Da? LigationStep->CheckMass_Ligation Result_Acetone Result: Acetone Adduct CheckMass_Ligation->Result_Acetone Yes CheckMass_Degrade Multiple lower mass peaks? CheckMass_Ligation->CheckMass_Degrade No Result_Degrade Result: PEG Degradation CheckMass_Degrade->Result_Degrade Yes

Caption: Decision tree for identifying common byproducts.

References

Technical Support Center: Minimizing Protein Aggregation During Conjugation with Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize protein aggregation during conjugation with Fmoc-aminooxy-PEG4-acid.

Troubleshooting Guide

Visible precipitation, cloudiness, or an increase in turbidity during or after the conjugation reaction are common indicators of protein aggregation. The following guide provides systematic steps to identify and resolve these issues.

Issue 1: Immediate Precipitation Upon Addition of Reagents

If you observe immediate aggregation upon adding the activated this compound to your protein solution, consider the following causes and solutions.

Potential Cause Recommended Action
High Local Concentration of Reagent Add the activated this compound solution dropwise to the protein solution while gently stirring. Avoid adding the entire volume at once.
Solvent Mismatch The this compound is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to prevent protein denaturation and precipitation.[1]
Suboptimal Buffer pH The pH of the reaction buffer can significantly impact protein stability.[2][3] Proteins are often least soluble at their isoelectric point (pI).[2] Perform the conjugation at a pH at least one unit away from the protein's pI. For NHS ester chemistry, a pH range of 7.2-8.5 is generally recommended for efficient conjugation to primary amines.[4] However, for pH-sensitive proteins, a lower pH (e.g., 7.0-7.4) may be necessary, even if it slows down the reaction rate.[4]
Inadequate Buffer Ionic Strength Both very low and very high salt concentrations can promote aggregation.[5] Optimize the ionic strength of your buffer (e.g., by varying the NaCl concentration from 50 mM to 500 mM) to find the optimal condition for your specific protein.

Issue 2: Gradual Aggregation During the Reaction or Storage

Aggregation that develops over time during the conjugation reaction or subsequent storage can be addressed by optimizing various parameters.

Potential Cause Recommended Action
Protein Instability Perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[4] While the reaction rate will be slower, it can significantly improve the yield of soluble conjugate.
High Protein Concentration Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[5] If aggregation is observed, try reducing the protein concentration to 1-2 mg/mL.[2]
Over-labeling of the Protein Excessive modification of surface lysines can alter the protein's net charge and increase its hydrophobicity, leading to aggregation.[4] Reduce the molar excess of the this compound linker in the reaction. Perform a titration to determine the optimal linker-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
Hydrophobicity of the Fmoc Group The Fmoc protecting group is hydrophobic and can contribute to aggregation, especially at higher labeling ratios. If the experimental workflow allows, consider deprotection of the Fmoc group immediately after conjugation, followed by purification.
Disulfide Bond Scrambling For proteins containing cysteine residues, the formation of incorrect disulfide bonds can lead to misfolding and aggregation. Consider adding a reducing agent like DTT or TCEP to the buffer, ensuring it is compatible with your protein and the conjugation chemistry.[2]
Lack of Stabilizing Excipients The addition of certain excipients can help stabilize the protein and prevent aggregation. See the table in the FAQ section for examples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation during conjugation with this compound can be attributed to several factors:

  • Alteration of Physicochemical Properties: The covalent attachment of the linker to the protein surface can alter its isoelectric point, net charge, and overall hydrophobicity. The Fmoc group, in particular, is hydrophobic and can increase the propensity for aggregation.[4]

  • Protein Instability under Reaction Conditions: The pH, temperature, and buffer composition required for the conjugation reaction may not be optimal for the stability of your specific protein, leading to unfolding and subsequent aggregation.[3][5]

  • High Protein and Reagent Concentrations: High concentrations of protein molecules increase the likelihood of intermolecular interactions, while high local concentrations of the crosslinker can lead to uncontrolled reactions and precipitation.[2][5]

  • Conformational Changes: The conjugation process itself can induce slight conformational changes in the protein, potentially exposing hydrophobic regions that were previously buried, which can then interact to form aggregates.[4]

Q2: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

Method Principle Application
Visual Inspection Observation of cloudiness, turbidity, or visible precipitates.Quick, qualitative assessment.
UV-Vis Spectroscopy Increased absorbance at higher wavelengths (e.g., 350-600 nm) due to light scattering by aggregates.Simple, quantitative estimation of aggregation.[4]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution.Detects the presence of larger aggregates and provides information on their size.[4]
Size Exclusion Chromatography (SEC) Separates molecules based on their size. Aggregates elute earlier than the monomeric protein.Allows for the quantification of soluble aggregates and the monomeric protein.[4][6]
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) Separates proteins in their native state based on size and charge. Aggregates will migrate slower or remain in the well.Qualitative assessment of aggregation.
Thioflavin T (ThT) Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.Specific for the detection of fibrillar aggregates.

Q3: What are some recommended additives or excipients to prevent aggregation?

The inclusion of stabilizing excipients in the reaction and storage buffers can significantly reduce protein aggregation.

Excipient Category Examples Mechanism of Action Typical Concentration
Sugars/Polyols Sucrose, Trehalose, GlycerolPreferential exclusion, leading to the stabilization of the native protein structure.5-10% (w/v)
Amino Acids Arginine, Glycine, ProlineCan suppress aggregation by interacting with hydrophobic patches or increasing the thermodynamic stability of the protein.50-500 mM
Non-ionic Surfactants Polysorbate 20 (Tween-20), Polysorbate 80Prevent surface-induced aggregation and can help to solubilize proteins.[7]0.01-0.1% (v/v)
Reducing Agents DTT, TCEPPrevent the formation of incorrect disulfide bonds.[2]1-5 mM

Q4: What is the optimal pH for the EDC/NHS activation and conjugation reaction?

The EDC/NHS chemistry involves two main steps with different optimal pH ranges:

  • Activation of the Carboxylic Acid: The reaction of EDC and NHS with the carboxylic acid of this compound is most efficient at a slightly acidic pH of 4.5-6.0.[8][9]

  • Conjugation to the Amine: The reaction of the resulting NHS ester with the primary amines (e.g., lysine (B10760008) residues) on the protein is most efficient at a slightly alkaline pH of 7.2-8.5.[4][10]

For a one-pot reaction, a compromise pH of around 7.0-7.4 is often used. However, for sensitive proteins, it is recommended to perform a two-step reaction where the activation is carried out at a lower pH, followed by an increase in pH for the conjugation step.

Experimental Protocols

Protocol 1: One-Pot EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general method for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.4.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[11]

    • Immediately before use, prepare fresh solutions of EDC and NHS in water or reaction buffer.

  • Activation and Conjugation:

    • To the protein solution, add the desired molar excess of this compound.

    • Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the this compound.[12]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[12]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography or dialysis.

Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)

Procedure:

  • Equilibrate an appropriate SEC column with the desired mobile phase (e.g., PBS, pH 7.4).

  • Inject a known amount of the conjugated protein sample onto the column.

  • Monitor the elution profile using a UV detector at 280 nm.

  • High molecular weight aggregates will elute in the void volume or as peaks preceding the main monomeric protein peak.

  • Integrate the peak areas corresponding to the aggregate and monomer species to calculate the percentage of aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis protein Protein Solution (Amine-free buffer) activate Activation & Conjugation (One-pot or Two-step) protein->activate reagents Prepare Reagents (Fmoc-linker, EDC, NHS) reagents->activate quench Quench Reaction (e.g., Tris buffer) activate->quench purify Purification (SEC or Dialysis) quench->purify analyze Analysis (SEC, DLS, etc.) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic cluster_immediate_solutions Immediate Aggregation Solutions cluster_gradual_solutions Gradual Aggregation Solutions start Protein Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately upon reagent addition q1->immediate Immediately gradual Gradually during reaction/storage q1->gradual Gradually s1 Optimize reagent addition (slow, dropwise) immediate->s1 s2 Reduce organic solvent concentration immediate->s2 s3 Optimize buffer pH and ionic strength immediate->s3 s4 Lower reaction temperature gradual->s4 s5 Reduce protein concentration gradual->s5 s6 Decrease linker:protein molar ratio gradual->s6 s7 Add stabilizing excipients gradual->s7

Caption: Troubleshooting decision tree for protein aggregation during conjugation.

References

Technical Support Center: Strategies to Improve Oxime Bond Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on working with oxime bonds. It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides for specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is an oxime bond and why is it used in my field?

An oxime is a chemical functional group with the general formula RR'C=NOH, formed by the condensation of an aldehyde or a ketone with a hydroxylamine (B1172632).[1] In research and drug development, oxime bonds are valued for their relative stability and the specific conditions under which they can be formed and cleaved. They are frequently used as linkages in bioconjugation, to attach drugs to carriers, and to create dynamic materials like hydrogels.[2][3] The formation of an oxime is reversible, and its stability can be fine-tuned, which is particularly useful for applications like the controlled release of therapeutic molecules.[4]

Q2: What are the key factors that influence the stability of an oxime bond?

The stability of an oxime bond against hydrolysis (cleavage by water) is influenced by several intrinsic and extrinsic factors:

  • pH: Oxime hydrolysis is catalyzed by acid.[5] The reaction is initiated by the protonation of the imine nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[4][6] Consequently, oxime bonds are more stable at neutral or physiological pH and become more labile under acidic conditions.[3]

  • Electronic Effects: The electronic properties of the substituents near the C=N bond directly impact stability. Electron-withdrawing groups near the linkage can decrease the basicity of the imine nitrogen, making it less likely to be protonated and thus more resistant to hydrolysis.[4]

  • Steric Hindrance: Increased steric bulk around the carbonyl group can slow the rate of both formation and hydrolysis.[7]

  • Reactant Origin (Aldehyde vs. Ketone): Oximes derived from ketones are generally more stable than those derived from aldehydes.[7]

Q3: How does the stability of an oxime bond compare to other common linkages like hydrazones?

Oxime bonds are significantly more stable than analogous linkages such as imines and hydrazones, especially in aqueous environments at physiological pH.[3] This superior stability makes them a preferred choice for bioconjugation applications where long-term stability is required.[3] For instance, one study found the first-order rate constant for the hydrolysis of a specific oxime at pD 7.0 was approximately 600-fold lower than that of a comparable methylhydrazone.[5]

Q4: Can the stability of an oxime bond be permanently increased?

Yes. If the reversibility of the oxime bond is not desired, its stability can be significantly enhanced by reducing the carbon-nitrogen double bond to a single bond, forming a stable hydroxylamine derivative. This reduction effectively prevents hydrolysis. Common methods include catalytic hydrogenation or the use of hydride reagents.[1][8]

Troubleshooting Guides

This section addresses common problems encountered during experiments involving oxime bonds.

Issue 1: Low or No Yield During Oxime Ligation

You are attempting to conjugate two molecules using oxime ligation, but analysis (e.g., by TLC, HPLC, or mass spectrometry) shows a low conversion rate or no product formation.

Troubleshooting Workflow for Low Oxime Conversion

start Low Ligation Yield check_ph Is the pH optimal? (Typically 4.5-5.5) start->check_ph adjust_ph Adjust pH to 4.5-5.5 using a suitable buffer (e.g., acetate). check_ph->adjust_ph No check_reagents Are reagents pure and structures correct? check_ph->check_reagents Yes adjust_ph->check_reagents purify_reagents Purify starting materials. Verify structure via NMR/MS. check_reagents->purify_reagents No check_catalyst Is a catalyst being used? check_reagents->check_catalyst Yes purify_reagents->check_catalyst add_catalyst Add aniline (B41778) catalyst (e.g., 10-100 mM). check_catalyst->add_catalyst No check_monitoring Is reaction monitoring adequate? check_catalyst->check_monitoring Yes add_catalyst->check_monitoring monitor_tlc Monitor reaction progress using TLC to confirm completion. check_monitoring->monitor_tlc No end Successful Ligation check_monitoring->end Yes monitor_tlc->end

Caption: Troubleshooting workflow for low oxime conversion.

  • Possible Cause 1: Suboptimal pH.

    • Explanation: The formation of an oxime involves a dehydration step that is catalyzed by acid. The reaction is generally fastest at a pH of about 4.5.[4] At neutral pH, the reaction can be very slow, while at very low pH (<3), the hydroxylamine nucleophile can become protonated and unreactive.[4]

    • Solution: Ensure your reaction buffer is maintained at the optimal pH, typically between 4.5 and 5.5. Use a buffer such as sodium acetate.

  • Possible Cause 2: Lack of Catalyst.

    • Explanation: For reactions at or near neutral pH, an aniline-based catalyst is often required to achieve a reasonable reaction rate. Aniline catalysis can increase reaction rates by up to 40-fold at neutral pH.[4]

    • Solution: Add a catalyst such as aniline or p-phenylenediamine (B122844) to your reaction mixture.[9] A concentration of 10-100 mM is often effective.[1][4]

  • Possible Cause 3: Reagent Quality or Steric Hindrance.

    • Explanation: The purity of the aldehyde/ketone and the aminooxy-functionalized molecule is critical.[7] Impurities can interfere with the reaction. Additionally, significant steric hindrance around the carbonyl group can impede the reaction.[7]

    • Solution: Verify the purity of your starting materials. If steric hindrance is suspected, consider increasing the reaction temperature or allowing for a longer reaction time.

Issue 2: The Oxime-Linked Conjugate is Unstable and Degrades Over Time

Your oxime conjugate forms successfully, but subsequent analysis shows it is hydrolyzing back to its starting components.

Factors Influencing Oxime Bond Hydrolysis

cluster_factors Factors Promoting Hydrolysis cluster_strategies Strategies to Enhance Stability Oxime R₂C=N-OR' Hydrolysis Hydrolysis (Bond Cleavage) Oxime->Hydrolysis Low_pH Low pH (Acidic Conditions) Low_pH->Hydrolysis Aldehyde Derived from Aldehyde Aldehyde->Hydrolysis EWG Electron-Donating Groups EWG->Hydrolysis Neutral_pH Maintain Neutral pH Neutral_pH->Oxime Stabilizes Ketone Use Ketone Reactant Ketone->Oxime Stabilizes Reduction Reduce C=N to C-N Bond Reduction->Oxime Stabilizes

Caption: Factors influencing oxime bond stability and hydrolysis.

  • Possible Cause 1: Acidic Storage or Assay Conditions.

    • Explanation: As hydrolysis is acid-catalyzed, storing or using the conjugate in acidic buffers (pH < 6) will accelerate its degradation.[5]

    • Solution: Store and handle the conjugate in buffers at or above neutral pH (e.g., PBS at pH 7.4). If an experimental step requires a lower pH, minimize the exposure time.

  • Possible Cause 2: Inherently Labile Structure.

    • Explanation: Oximes derived from aldehydes are intrinsically less stable than those derived from ketones.[7] The electronic nature of the surrounding molecular structure also plays a crucial role.

    • Solution: If stability is a persistent issue, consider redesigning the conjugate. Using a ketone instead of an aldehyde as the carbonyl precursor will yield a more stable oxime. If maximum stability is required and reversibility is not needed, proceed with the chemical reduction of the oxime bond.

Data Presentation

The stability of C=N linkages is highly dependent on their structure and the pH of the environment. The following table summarizes quantitative data on the hydrolytic half-life of an oxime compared to related hydrazone linkages, as determined by ¹H NMR spectroscopy.[5]

Conjugate TypeStructure (R = tBu)pDHalf-life (t₁/₂)
Oxime R-CH=N-OCH₃7.025 days [10]
5.01.1 hours[5]
MethylhydrazoneR-CH=N-NHCH₃7.01.0 hour[5]
AcetylhydrazoneR-CH=N-NHC(O)CH₃7.02.0 hours[10]
SemicarbazoneR-CH=N-NHC(O)NH₂7.03.8 hours[5]

Data sourced from Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.[5][10]

Experimental Protocols

Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized molecule to an aldehyde-functionalized peptide at physiological pH.[1]

  • Materials:

    • Aldehyde-functionalized peptide (e.g., 1 mM stock in reaction buffer)

    • Aminooxy-functionalized molecule (e.g., 10 mM stock in DMSO or reaction buffer)

    • Reaction Buffer: 0.1 M Sodium Phosphate (B84403), pH 7.0

    • Aniline catalyst (e.g., 1 M stock in DMSO)

    • Analysis tools: RP-HPLC, ESI-MS

  • Procedure:

    • In a microcentrifuge tube, combine 800 µL of reaction buffer and 20 µL of the aniline stock solution to make a final aniline concentration of ~20-25 mM (adjust as needed).

    • Add 100 µL of the aldehyde-peptide stock solution to the tube (final concentration: 100 µM).

    • Initiate the reaction by adding 10 µL of the aminooxy-molecule stock solution (final concentration: 100 µM).

    • Incubate the reaction at room temperature.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 5 min, 15 min, 1 hr, 4 hr) and analyzing them by RP-HPLC. The consumption of starting materials and the appearance of a new product peak indicate reaction progress.

    • Once the reaction is complete, the product can be purified by preparative RP-HPLC.

    • Confirm the identity of the product by ESI-MS.

Protocol 2: Measuring Hydrolytic Stability via ¹H NMR Spectroscopy

This protocol is adapted from the methodology used to generate the data in the table above and is designed to measure the rate of oxime bond cleavage.[5]

  • Materials:

    • Purified oxime conjugate

    • Deuterated buffer (e.g., 100 mM phosphate buffer in D₂O, adjusted to the desired pD of 5.0)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Dissolve a known concentration of the purified oxime conjugate in the deuterated buffer directly in an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0). Identify a characteristic proton signal for the conjugate (e.g., the aldehydic proton R-CH=N) and the aldehyde product that will appear upon hydrolysis.

    • Incubate the NMR tube at a constant temperature (e.g., 25°C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of measurement will depend on the expected stability at the chosen pD (e.g., every 10 minutes for pD 5.0).

    • For each spectrum, integrate the signal for the intact conjugate and the signal for the aldehyde product.

    • Calculate the percentage of intact conjugate remaining at each time point.

    • Plot the natural logarithm (ln) of the percentage of remaining conjugate versus time. The plot should yield a straight line.

    • The first-order rate constant (k) for hydrolysis is the negative of the slope of this line. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.[2]

Protocol 3: Enhancing Oxime Stability via Reduction to a Hydroxylamine

This protocol provides a method to permanently stabilize an oxime linkage by reducing the C=N double bond.

  • Materials:

    • Purified oxime conjugate

    • Sodium Borohydride (B1222165) (NaBH₄)

    • Raney Nickel (Raney Ni), aqueous slurry

    • Solvent: Basic aqueous solution (e.g., water with NaOH to adjust pH)

    • Quenching solution (e.g., acetone)

    • Extraction solvent (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the oxime conjugate in the basic aqueous solvent.

    • Carefully add a catalytic amount of Raney Ni slurry to the solution.

    • Cool the mixture in an ice bath. Slowly add an excess of sodium borohydride in portions.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting oxime is consumed.[7]

    • Once complete, carefully quench the excess NaBH₄ by slowly adding acetone.

    • Filter the mixture to remove the Raney Ni catalyst.

    • Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the reduced hydroxylamine product.

    • Confirm the structure of the stable product by mass spectrometry and NMR.

References

addressing premature hydrolysis of Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-aminooxy-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on preventing and troubleshooting premature hydrolysis of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker used in bioconjugation and chemical synthesis. It contains three key components:

  • An Fmoc-protected aminooxy group : This group reacts with aldehydes or ketones to form a stable oxime bond. The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that allows for controlled, sequential conjugation.

  • A PEG4 spacer : The tetraethylene glycol spacer increases the hydrophilicity and solubility of the molecule and its conjugates, both in aqueous and organic media.[1]

  • A carboxylic acid group : This terminal acid can be coupled with primary amines using standard activators (like EDC or HATU) to form a stable amide bond.[1]

Its primary use is in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and labeled probes, where precise control over the conjugation strategy is essential.[2]

Q2: What is "premature hydrolysis" and what are the main causes?

A2: Premature hydrolysis in the context of this reagent almost always refers to the unintended cleavage of the Fmoc protecting group. The Fmoc group is highly sensitive to basic conditions.[] Exposure to even mildly basic environments (pH > 8) can initiate a β-elimination reaction, liberating the aminooxy group ahead of schedule.[4] This premature deprotection can lead to unintended side reactions, low yields of the desired product, and complex purification challenges.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of the reagent, follow these storage and handling guidelines:

  • Storage : Store the reagent at –20°C in a tightly sealed container, protected from light and moisture. For long-term storage (months to years), –20°C is recommended.[5]

  • Handling : When preparing to use the reagent, allow the vial to warm to room temperature before opening to prevent moisture condensation. Use high-purity, anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolution. Avoid all sources of basic contamination, including amine-containing buffers (e.g., Tris, glycine) unless they are part of a controlled deprotection step.[6]

Q4: What are the visible signs or analytical indicators of reagent degradation?

A4: Visual inspection is unreliable. The best way to assess degradation is through analytical techniques. If you suspect premature hydrolysis (deprotection), you may observe the following during an HPLC analysis:

  • A decrease in the area of the main peak corresponding to the intact this compound.

  • The appearance of a new, earlier-eluting peak corresponding to the deprotected aminooxy-PEG4-acid.

  • In mass spectrometry (MS), you would see a mass loss of 222.2 Da, corresponding to the mass of the Fmoc group.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My conjugation yield is significantly lower than expected.

This is a common problem that can often be traced back to the integrity of the linker.

Diagram: Troubleshooting Workflow for Low Conjugation Yield

G start Low Conjugation Yield Observed check_reagent 1. Verify Linker Integrity Run HPLC-MS analysis on This compound stock. start->check_reagent reagent_ok Is a single, correct mass peak observed? check_reagent->reagent_ok Yes reagent_bad Problem: Linker Degradation Cause: Premature hydrolysis due to improper storage or handling. check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions Check pH, buffers, and solvents. reagent_ok->check_conditions solution_reagent Solution: • Discard old reagent. • Purchase new, high-purity stock. • Review storage/handling protocols. reagent_bad->solution_reagent conditions_ok Are conditions non-basic and anhydrous? check_conditions->conditions_ok Yes conditions_bad Problem: Incompatible Reaction Env. Cause: Basic pH or amine-containing buffers (Tris, glycine) causing on-the-fly deprotection. check_conditions->conditions_bad No check_reactants 3. Assess Other Reactants Verify purity and concentration of protein, peptide, or substrate. conditions_ok->check_reactants solution_conditions Solution: • Buffer exchange reactants into a non-amine, neutral or slightly acidic buffer (e.g., PBS, MES, pH 6.5-7.5). • Use fresh, anhydrous solvents. conditions_bad->solution_conditions reactants_bad Problem: Reactant Issue Cause: Low purity, incorrect concentration, or interfering additives in other reactants. check_reactants->reactants_bad No solution_reactants Solution: • Purify reactants. • Accurately re-quantify. • Check for additives like sodium azide that may interfere with the reaction. reactants_bad->solution_reactants

Caption: A decision tree for troubleshooting low bioconjugation yield.

Problem: I see multiple unexpected peaks in my HPLC/LC-MS analysis of the final conjugate.

  • Possible Cause 1: Premature Fmoc Deprotection. If the Fmoc group was unintentionally removed before or during the conjugation reaction, the newly freed aminooxy group could react with other molecules in the mixture, leading to undesired byproducts.

  • Solution : Perform a quality control check on your starting material using the protocol provided below. Ensure your reaction buffer is free from amines and has a neutral or slightly acidic pH.[6] For reactions involving the carboxylic acid end, a pH of 6.5-7.5 is often optimal for stability and reactivity.

  • Possible Cause 2: Side Reactions with Biomolecules. If your biomolecule (e.g., antibody) is in a buffer containing primary amines like Tris or glycine, these can compete with your intended target for reaction with the carboxylic acid group of the linker.[6]

  • Solution : Perform a buffer exchange into a non-amine buffer such as phosphate-buffered saline (PBS) before starting the conjugation.

Data Presentation

The stability of the Fmoc group is critically dependent on pH. The following table summarizes its lability under various conditions.

Condition CategorypH RangeReagents / EnvironmentStability of Fmoc GroupRecommended Action
Acidic < 7TFA, HCl, Acetic AcidVery Stable [][4]Safe for reactions and cleavage of other protecting groups (e.g., Boc, Trt).
Neutral ~7PBS, MES buffersGenerally Stable Ideal for most conjugation reactions involving the carboxylic acid or aminooxy ends.
Mildly Basic 8 - 10Bicarbonate buffers, some amine buffersUnstable - slow hydrolysisAvoid for prolonged reactions or storage. May cause partial, unintended deprotection.
Strongly Basic > 11Piperidine (B6355638), DBU, NaOHVery Unstable - rapid cleavage[][7]These conditions are used for the intentional and complete removal of the Fmoc group.

Kinetics Note: Standard deprotection using 20% piperidine in DMF is typically complete in under 20 minutes.[7] Studies have shown that even 5% piperidine can achieve >99% Fmoc removal within 3 minutes.[8]

Experimental Protocols

Protocol 1: Quality Control of this compound using RP-HPLC-MS

This protocol is designed to verify the integrity and purity of the reagent before use.

  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile (B52724) or DMF.

    • Dilute this stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient : A typical linear gradient is 5% to 95% B over 20-30 minutes.[6]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 10 µL.

  • Detection :

    • UV Detector : Monitor at 265 nm and 301 nm, which are characteristic absorbance wavelengths for the Fmoc group.

    • Mass Spectrometer (ESI-MS) : Scan in positive ion mode to detect the [M+H]⁺ ion. The expected exact mass for C₂₆H₃₃NO₉ is 503.22.

  • Data Analysis :

    • Purity : A high-quality reagent should show a single major peak (>95%) in the UV chromatogram.

    • Identity : The mass spectrum corresponding to this peak should show a primary ion matching the expected mass of the intact reagent. The presence of a significant peak at [M-222+H]⁺ would indicate premature deprotection.

Diagram: Chemical Structure and Potential Hydrolysis Site

Caption: Structure of the linker highlighting the base-sensitive Fmoc group.

References

Technical Support Center: Optimizing Molar Ratios for Efficient Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactant molar ratios in conjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for achieving high conjugation efficiency.

Troubleshooting Guide: Low Conjugation Efficiency

This section addresses the most common issues encountered during the conjugation process in a question-and-answer format.

Question 1: My conjugation yield is extremely low or non-existent. What are the primary factors I should investigate?

Low conjugation efficiency can often be traced back to one of three key areas: the quality and activity of your reactants, the reaction conditions, or the molar ratio of the reactants themselves.

  • Problem Area 1: Reactant Quality and Activity

    • Possible Cause: Inactive or Impure Biomolecule. The protein or antibody you are using may have low purity, may have aggregated, or the target functional groups (e.g., primary amines, thiols) may be inaccessible. For instance, cysteine residues might form disulfide bonds, leaving no free sulfhydryl (-SH) group available for reaction.[1]

    • Solution:

      • Verify the purity of your biomolecule, aiming for greater than 95% purity.

      • If using an antibody, ensure the concentration is adequate, typically above 0.5 mg/mL.

      • For thiol-based conjugation, consider pre-treating your protein with a mild reducing agent like TCEP or DTT to break disulfide bonds. It is crucial to remove the reducing agent before adding the linker.[1]

  • Problem Area 2: Suboptimal Reaction Conditions

    • Possible Cause: Incorrect pH, Temperature, or Reaction Time. The pH of the buffer is critical; for example, thiol-maleimide reactions are most efficient between pH 6.5 and 7.5.[2] Temperature can also affect the stability of the reactants, with elevated temperatures potentially leading to aggregation.[2] Insufficient reaction time will naturally lead to incomplete conjugation.[2]

    • Solution:

      • Optimize the pH of your reaction buffer for the specific chemistry you are using.

      • Conduct the reaction at the recommended temperature, often room temperature or on ice, to maintain the stability of the biomolecules.[2]

      • Monitor the reaction over time to determine the optimal duration.[2]

  • Problem Area 3: Inappropriate Molar Ratio

    • Possible Cause: The molar ratio of the labeling reagent to the biomolecule is too low. To drive the reaction to completion, a molar excess of the labeling reagent is often required.[1]

    • Solution:

      • Start with a molar excess of the labeling reagent. For example, a 10- to 20-fold molar excess of a linker over the available free thiols is a common starting point.[1]

      • Systematically vary the molar ratio to find the optimal balance between high efficiency and avoiding issues like protein aggregation that can arise from over-labeling.[3]

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal molar ratio for my specific conjugation?

The optimal molar ratio depends on the specific reactants and the desired degree of conjugation.[4] A common approach is to perform a series of small-scale experiments with varying molar ratios of the labeling reagent to the biomolecule. The resulting conjugates are then analyzed to determine the ratio that provides the best outcome.

Q2: What are the consequences of using a large excess of the labeling reagent?

While a molar excess of the labeling reagent can increase the reaction rate, an excessive amount can lead to over-labeling. This can cause protein aggregation, loss of biological activity, or decreased solubility.[3] It can also make the purification of the final conjugate more challenging.

Q3: How can I monitor the progress of my conjugation reaction?

The method for monitoring the reaction depends on the specific chemistry. For some reactions, the release of a byproduct can be monitored spectrophotometrically.[1] For example, the release of pyridine-2-thione in some thiol-reactive conjugations can be measured by the increase in absorbance at 343 nm.[1] In other cases, techniques like HPLC or mass spectrometry can be used to analyze aliquots of the reaction mixture over time.[4]

Q4: Can the concentration of the reactants affect the conjugation efficiency?

Yes, the concentration of reactants can be a critical factor. Most biomolecules are used at low concentrations, which may require higher reaction rate constants for effective conjugation.[4] If the concentration of your biomolecule is too low (e.g., an antibody below 0.5 mg/mL), it can negatively impact the conjugation efficiency.

Data Presentation: Optimizing Molar Ratios

To determine the optimal molar ratio, it is essential to systematically vary the ratio of the labeling reagent to the biomolecule and analyze the outcomes. The results of such an experiment can be summarized in a table for easy comparison.

Molar Ratio (Label:Biomolecule)Degree of Labeling (DOL)Conjugate Yield (%)Aggregation (%)Biological Activity (%)
1:10.875<198
3:12.592295
5:14.195585
10:16.8881560
20:17.5802540

This table is illustrative. The actual results will vary depending on the specific reactants and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Molar Ratio

This protocol outlines a general workflow for determining the optimal molar ratio for a conjugation reaction.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your biomolecule (e.g., antibody, protein) at a known concentration in a suitable, amine-free and thiol-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of your labeling reagent in an appropriate solvent (e.g., DMSO).

  • Set Up a Series of Reactions:

    • In separate microcentrifuge tubes, aliquot a fixed amount of the biomolecule.

    • Add varying amounts of the labeling reagent stock solution to each tube to achieve a range of molar ratios (e.g., 1:1, 3:1, 5:1, 10:1, 20:1 of label to biomolecule).

  • Incubation:

    • Incubate the reactions at the recommended temperature (e.g., room temperature or 4°C) for a specific time (e.g., 1-2 hours), with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule that will react with the excess labeling reagent.

    • Purify the conjugate from the excess, unreacted labeling reagent and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[2]

  • Characterization:

    • Determine the protein concentration of the purified conjugate (e.g., using a BCA assay).

    • Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography.

    • Evaluate the biological activity of the conjugate using a relevant functional assay.

Visualizations

Molar_Ratio_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Processing cluster_analysis Analysis prep_biomolecule Prepare Biomolecule Stock setup_reactions Set up Reactions with Varying Molar Ratios prep_biomolecule->setup_reactions prep_label Prepare Labeling Reagent Stock prep_label->setup_reactions incubation Incubate setup_reactions->incubation purification Purify Conjugate incubation->purification characterization Characterize Conjugate (DOL, Yield, Activity) purification->characterization optimization Determine Optimal Molar Ratio characterization->optimization

Caption: Workflow for optimizing the molar ratio of reactants in a conjugation experiment.

Troubleshooting_Low_Conjugation_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Conjugation Yield cause1 Reactant Quality Issues start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Incorrect Molar Ratio start->cause3 solution1 Verify Purity & Activity of Reactants cause1->solution1 solution2 Optimize pH, Temp, & Time cause2->solution2 solution3 Vary Molar Ratios Systematically cause3->solution3 end Successful Conjugation solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield

Caption: A logical diagram for troubleshooting low conjugation yield.

References

Technical Support Center: Purification of Fmoc-aminooxy-PEG4-acid Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides modified with Fmoc-aminooxy-PEG4-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker that contains three key components: an Fmoc-protected aminooxy group, a four-unit polyethylene (B3416737) glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2] This linker is primarily used in bioconjugation and drug delivery.[1] The Fmoc-protected aminooxy group allows for selective deprotection and subsequent reaction with aldehydes or ketones to form stable oxime linkages, a process known as oxime ligation.[1] The carboxylic acid end can be coupled to primary amines to form stable amide bonds.[3] The PEG4 spacer provides increased solubility and flexibility to the conjugated molecule.[3][4]

Q2: What are the most common impurities encountered when synthesizing peptides with this compound?

A2: Impurities can arise from several sources during solid-phase peptide synthesis (SPPS). Common peptide-related impurities include truncated sequences (from incomplete coupling) and deletion sequences (from incomplete Fmoc deprotection).[5] Additionally, side reactions involving specific amino acid residues can occur.[5] A significant challenge with aminooxy-modified peptides is their high reactivity towards carbonyl-containing compounds present in solvents or the lab environment, which can lead to the formation of unwanted adducts even after initial purification.

Q3: Which analytical techniques are recommended for assessing the purity of the final modified peptide?

A3: The most common and powerful techniques for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Mass Spectrometry (MS).[6][7] UPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry) is an advanced method that offers high-resolution separation and accurate mass-to-charge ratio determination, allowing for precise quantification of purity and identification of impurities.[6] For complex mixtures or to confirm the absence of co-eluting impurities, employing orthogonal methods like 2D-LC (Two-Dimensional Liquid Chromatography) can be beneficial.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound modified peptides.

Problem 1: Broad or split peaks in the RP-HPLC chromatogram.

  • Possible Cause A: PEG Dispersity. While this compound is a discrete length PEG, impurities in the starting material or side reactions could potentially lead to a mixture of PEG chain lengths, causing peak broadening.[9]

  • Troubleshooting A:

    • Ensure the high purity of the starting this compound reagent.[10]

    • Optimize the HPLC gradient. A shallower gradient can often improve the resolution of closely eluting species.[5]

  • Possible Cause B: On-column degradation or aggregation. The peptide may be aggregating or degrading on the HPLC column.

  • Troubleshooting B:

    • Vary the column temperature. Increasing the temperature (e.g., to 45°C) can sometimes improve peak shape for PEGylated proteins.[11][12]

    • Modify the mobile phase. The addition of organic modifiers or altering the concentration of trifluoroacetic acid (TFA) can influence peptide conformation and reduce aggregation.

  • Possible Cause C: Co-eluting impurities. An impurity may be co-eluting with the main product, causing a shoulder or a split peak.[5]

  • Troubleshooting C:

    • Alter the selectivity of the separation by trying a different stationary phase (e.g., C4 instead of C18) or changing the mobile phase pH.[12]

    • Employ a shallower gradient to enhance the separation of closely eluting compounds.[5]

Problem 2: Low yield of the purified peptide.

  • Possible Cause A: Inefficient cleavage or workup. The peptide may not be completely cleaved from the solid support, or it may be lost during the precipitation and washing steps.

  • Troubleshooting A:

    • Ensure optimal cleavage conditions (time, scavenger cocktail) for your specific peptide sequence.

    • Carefully optimize the precipitation and washing procedure to minimize loss of the desired product.

  • Possible Cause B: Adsorption to vials and labware. Peptides, especially those with hydrophobic regions, can adsorb to plastic surfaces.

  • Troubleshooting B:

    • Use low-retention microcentrifuge tubes and pipette tips.

    • Consider adding a small amount of organic solvent (e.g., acetonitrile) to the sample to reduce adsorption.

  • Possible Cause C: Poor solubility. The modified peptide may have limited solubility in the purification buffers.

  • Troubleshooting C:

    • The PEG4 linker is intended to improve solubility, but for very hydrophobic peptides, further optimization may be needed.[3]

    • Screen different buffer systems and pH values to find the optimal conditions for your peptide's solubility.

Problem 3: Presence of unexpected masses in the final product.

  • Possible Cause A: Reaction with carbonyl contaminants. The highly reactive aminooxy group can react with trace aldehydes and ketones from solvents or the atmosphere.

  • Troubleshooting A:

    • Use high-purity, freshly opened solvents for all steps following Fmoc deprotection of the aminooxy group.

    • Minimize the exposure of the deprotected peptide to the atmosphere.

  • Possible Cause B: Side reactions during synthesis. Common side reactions in Fmoc-SPPS include aspartimide formation, which can lead to a mixture of α- and β-aspartyl peptides.

  • Troubleshooting B:

    • For sequences prone to aspartimide formation (e.g., Asp-Gly), consider using protecting group strategies designed to minimize this side reaction.

    • Optimize coupling and deprotection times to reduce the likelihood of side reactions.

  • Possible Cause C: Incomplete removal of protecting groups. Residual protecting groups from amino acid side chains will result in adducts with higher masses.

  • Troubleshooting C:

    • Ensure the cleavage cocktail and duration are sufficient to remove all protecting groups from your peptide.

    • Analyze the crude peptide by MS to confirm complete deprotection before proceeding with purification.

Data Presentation

Table 1: Comparison of HPLC Retention Times for a Model Peptide Before and After Modification.

PeptideHPLC ColumnMobile Phase AMobile Phase BGradient (%B in 30 min)Retention Time (min)
Unmodified PeptideC18, 5 µm, 4.6x150 mm0.1% TFA in Water0.1% TFA in Acetonitrile (B52724)5-6515.2
This compound Modified PeptideC18, 5 µm, 4.6x150 mm0.1% TFA in Water0.1% TFA in Acetonitrile5-6518.5

Note: The addition of the hydrophobic Fmoc group and the PEG4 linker typically increases the retention time on a reversed-phase column.

Table 2: Common Impurities and Their Mass Differences.

Impurity TypeDescriptionExpected Mass Difference from Target Peptide (Da)
Truncated PeptideMissing one or more amino acidsVaries based on the missing amino acid(s)
Deletion PeptideIncomplete Fmoc deprotection followed by coupling of the next amino acidVaries based on the deleted amino acid
Acetaldehyde AdductReaction of the aminooxy group with acetaldehyde+26.02
Acetone AdductReaction of the aminooxy group with acetone+40.03

Experimental Protocols

Protocol 1: General RP-HPLC Purification of this compound Modified Peptides

  • Sample Preparation: Dissolve the crude, cleaved peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: A C18 or C4 reversed-phase column is generally suitable. For peptides, a wide-pore (300 Å) column is often preferred.[12][]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 95% A and 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 65% B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization. A shallower gradient generally provides better resolution.[5]

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and MS to confirm the purity and identity of the desired peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Visualizations

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Purity & Identity Analysis (Analytical HPLC-MS) Fraction_Collection->Purity_Check Purity_Check->RP_HPLC If Impure (Re-purify) Lyophilization Lyophilization Purity_Check->Lyophilization If Pure Final_Product Purified Peptide Lyophilization->Final_Product

Caption: Experimental workflow for the purification of modified peptides.

Troubleshooting_Tree Start Poor Purification Outcome Q1 What is the main issue? Start->Q1 Low_Yield Low Yield Q1->Low_Yield Low Yield Bad_Peak_Shape Broad/Split Peaks Q1->Bad_Peak_Shape Broad/Split Peaks Unexpected_Masses Unexpected Masses Q1->Unexpected_Masses Unexpected Masses Check_Cleavage Verify Cleavage Efficiency Low_Yield->Check_Cleavage Optimize_Precipitation Optimize Precipitation/ Washing Steps Check_Cleavage->Optimize_Precipitation Use_Low_Binding_Ware Use Low-Binding Labware Optimize_Precipitation->Use_Low_Binding_Ware Optimize_Gradient Optimize HPLC Gradient (Shallower) Bad_Peak_Shape->Optimize_Gradient Change_Column Try Different Column (e.g., C4 vs. C18) Optimize_Gradient->Change_Column Adjust_Temp Adjust Column Temperature Change_Column->Adjust_Temp Use_High_Purity_Solvents Use High-Purity Solvents (Carbonyl-Free) Unexpected_Masses->Use_High_Purity_Solvents Check_Side_Reactions Review for Synthesis Side Reactions Use_High_Purity_Solvents->Check_Side_Reactions Confirm_Deprotection Confirm Complete Deprotection by MS Check_Side_Reactions->Confirm_Deprotection

Caption: Troubleshooting decision tree for purification challenges.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-Aminooxy-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of intermediates and final products is paramount. Fmoc-aminooxy-PEG4-acid is a popular heterobifunctional linker used to connect molecules, often leveraging the formation of a stable oxime bond. Mass spectrometry stands as a cornerstone technique for the analysis of these conjugates, providing critical information on identity, purity, and stability. This guide offers a comparative overview of mass spectrometry for the analysis of this compound conjugates against other relevant analytical techniques, supported by experimental protocols and data.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound conjugates depends on the specific analytical question, whether it is routine purity assessment, precise mass determination, or quantitative analysis. While mass spectrometry offers unparalleled specificity and sensitivity for mass verification, other techniques like High-Performance Liquid Chromatography (HPLC) and Size-Exclusion Chromatography (SEC) provide valuable information on purity and aggregation.

TechniqueParameterPerformance Characteristics for this compound Conjugate Analysis
Mass Spectrometry (LC-MS) Specificity Very High: Provides exact mass confirmation of the conjugate, enabling unambiguous identification.
Sensitivity High: Capable of detecting low-level impurities and degradation products.
Quantitative Accuracy Good to Excellent: With appropriate standards, can provide accurate quantification of the conjugate and related species.[1][2]
Throughput Moderate: Dependent on the length of the chromatographic separation.
Mass Spectrometry (MALDI-TOF) Specificity High: Provides molecular weight information, useful for confirming conjugation.
Sensitivity High: Excellent for sensitive detection, especially for larger conjugates.
Quantitative Accuracy Moderate: Generally considered semi-quantitative, but can be used for relative quantification.[3]
Throughput High: Rapid analysis of multiple samples.
High-Performance Liquid Chromatography (HPLC) Specificity Moderate: Can separate the conjugate from starting materials and impurities based on polarity.
Sensitivity Good: UV detection is commonly used, with sensitivity depending on the chromophores present.
Quantitative Accuracy Excellent: A well-established technique for accurate quantification and purity assessment.[4][5]
Throughput High: Automated systems allow for the analysis of many samples.
Size-Exclusion Chromatography (SEC) Specificity Low to Moderate: Separates based on hydrodynamic volume, useful for detecting aggregation.
Sensitivity Good: Refractive index or UV detection can be employed.
Quantitative Accuracy Good: Can be used to quantify the relative amounts of monomeric and aggregated species.
Throughput Moderate to High: Dependent on the column and system used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. Below are representative protocols for the analysis of a model this compound conjugate, for instance, a conjugate with a small peptide.

LC-MS Analysis of Fmoc-Aminooxy-PEG4-Peptide Conjugate

Objective: To confirm the molecular weight and assess the purity of the conjugate.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

Materials:

  • Fmoc-aminooxy-PEG4-peptide conjugate sample

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Procedure:

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-2000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Data Acquisition: Full scan mode. For targeted analysis, tandem MS (MS/MS) can be employed to obtain fragmentation data for structural confirmation.[6][7]

Data Analysis: The acquired mass spectrum is processed to identify the peak corresponding to the protonated molecular ion of the conjugate. The measured mass is then compared to the theoretical mass to confirm the identity of the conjugate. The chromatographic peak area can be used to assess purity.

MALDI-TOF MS Analysis of Fmoc-Aminooxy-PEG4-Peptide Conjugate

Objective: Rapid confirmation of the molecular weight of the conjugate.

Instrumentation: A MALDI-TOF mass spectrometer.

Materials:

  • Fmoc-aminooxy-PEG4-peptide conjugate sample

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)

  • MALDI target plate

Procedure:

  • Sample Preparation: Mix the conjugate solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Mode: Positive ion, linear or reflector mode depending on the required mass accuracy.

    • Laser: Nitrogen laser (337 nm) with appropriate laser power to achieve optimal ionization without significant fragmentation.

    • Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights.

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of the conjugate. This method is particularly useful for a quick verification of successful conjugation.[3][8]

HPLC Analysis for Purity Assessment

Objective: To determine the purity of the Fmoc-aminooxy-PEG4-peptide conjugate.

Instrumentation: An HPLC or UPLC system with a UV detector.

Materials:

  • Fmoc-aminooxy-PEG4-peptide conjugate sample

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in 50% acetonitrile/water.

  • Chromatographic Separation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm and 280 nm (if the peptide contains aromatic residues).

    • Injection Volume: 20 µL

Data Analysis: The purity of the conjugate is determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram.

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential for successful analysis. The following diagram illustrates a typical workflow for the LC-MS analysis of an this compound conjugate.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis start Start: Conjugate Sample dissolve Dissolve in appropriate solvent start->dissolve inject Inject onto LC Column dissolve->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (TOF/Orbitrap) ionize->analyze detect Detection analyze->detect process Process Raw Data detect->process identify Identify Conjugate Mass process->identify quantify Assess Purity identify->quantify

Caption: Workflow for LC-MS analysis of this compound conjugates.

This guide provides a foundational understanding of the analytical strategies for characterizing this compound conjugates. The choice of technique should be guided by the specific analytical needs, with mass spectrometry offering definitive structural confirmation and chromatography providing robust purity and quantitative data.

References

Characterizing Fmoc-aminooxy-PEG4-acid Bioconjugates: A Comparative Guide to MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in ensuring efficacy and safety. The conjugation of a molecule like Fmoc-aminooxy-PEG4-acid to a protein or other biomolecule introduces heterogeneity that requires robust analytical techniques for verification. This guide provides a detailed comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other common analytical methods for the characterization of these specific bioconjugates.

MALDI-TOF MS for this compound Bioconjugate Analysis

MALDI-TOF MS is a powerful technique for the analysis of large, non-volatile molecules like bioconjugates. It provides information on the molecular weight of the intact conjugate, allowing for the determination of the degree of PEGylation (in this case, the number of this compound linkers attached to the biomolecule).

One of the primary advantages of MALDI-TOF MS is its relative tolerance to complex sample matrices and its ability to analyze heterogeneous mixtures. This is particularly useful for PEGylated proteins, which often exist as a distribution of species with varying numbers of PEG chains attached.[1][2] The resulting spectrum will show a series of peaks, each corresponding to a different degree of conjugation, allowing for an assessment of the overall conjugation efficiency and product distribution.

However, a notable limitation of MALDI-TOF MS for this application is its relatively poor mass accuracy and resolution compared to techniques like electrospray ionization (ESI) MS.[3] This can make it challenging to resolve species with very similar masses or to obtain highly precise mass measurements for definitive identification.[3]

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound bioconjugates depends on the specific information required. While MALDI-TOF MS provides valuable information on the overall conjugation profile, other techniques can offer complementary data on purity, aggregation, and the specific sites of conjugation.

FeatureMALDI-TOF MSESI-MSHydrophobic Interaction Chromatography (HIC)Size- Exclusion Chromatography (SEC)SDS-PAGE
Primary Information Molecular weight distribution, degree of PEGylationPrecise molecular weight, identification of conjugation sites (with fragmentation)[4][5]Drug-to-antibody ratio (DAR) determination, assessment of heterogeneity[4]Detection of aggregates and fragmentsEstimation of molecular weight and purity
Mass Accuracy Moderate[3]High[3]Not applicableNot applicableLow
Resolution Moderate[3][6]High[3]HighHighLow
Throughput HighModerateModerateModerateHigh
Sample Consumption LowLowHighHighModerate
Strengths Fast, tolerant to buffers and salts, good for heterogeneous samples.[1]High accuracy and resolution, suitable for identifying conjugation sites.[4][5]Excellent for resolving species with different numbers of conjugated linkers.[4]Effective for separating aggregates and determining purity.[4]Simple, widely available, good for initial assessment.
Weaknesses Lower resolution and mass accuracy compared to ESI-MS.[3]Less tolerant to salts and detergents, can be complex to interpret.Indirect measurement of conjugation, requires method development.Does not provide direct information on the degree of conjugation.Low resolution, provides only an estimate of molecular weight.

Experimental Workflows

The following diagrams illustrate the overall workflow for bioconjugation and characterization, as well as the specific steps involved in MALDI-TOF MS analysis.

cluster_0 Bioconjugation cluster_1 Characterization Biomolecule Protein/Antibody Activation Carbodiimide Chemistry (e.g., EDC, NHS) Biomolecule->Activation Linker This compound Linker->Activation Conjugation Amide Bond Formation Activation->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification MALDI MALDI-TOF MS Purification->MALDI ESI ESI-MS Purification->ESI HIC HIC Purification->HIC SEC SEC Purification->SEC SDS SDS-PAGE Purification->SDS

Caption: Overall workflow for bioconjugation and subsequent characterization.

cluster_0 MALDI-TOF MS Workflow Sample_Prep Sample Preparation (Bioconjugate + Matrix) Spotting Spotting onto MALDI Plate Sample_Prep->Spotting Drying Co-crystallization (Drying) Spotting->Drying Insertion Insertion into Mass Spectrometer Drying->Insertion Laser Laser Desorption/Ionization Insertion->Laser TOF Time-of-Flight Analysis Laser->TOF Detection Ion Detection TOF->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

References

A Comparative Guide to Fmoc-aminooxy-PEG4-acid and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and safety. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This guide provides an objective comparison of Fmoc-aminooxy-PEG4-acid with other commonly employed PEG linkers, supported by experimental data to inform the rational design of next-generation ADCs.

Introduction to PEG Linkers in ADCs

PEG linkers are incorporated into ADC design to improve solubility, reduce aggregation, and prolong circulation half-life.[1] The hydrophilic nature of the PEG chain creates a hydration shell around the linker and the conjugated payload, which can be particularly advantageous for hydrophobic drugs.[1][2] The length of the PEG chain is a crucial parameter, with shorter chains like PEG4 offering a balance between improved stability and efficient tumor penetration, while longer chains can significantly increase the ADC's half-life.[2][3]

Core Comparison: this compound vs. Other PEG Linkers

This compound is a heterobifunctional linker that features an Fmoc-protected aminooxy group and a terminal carboxylic acid.[4][5] This specific design allows for a highly stable and site-specific conjugation strategy known as oxime ligation.

Key Features of this compound:
  • Site-Specific Conjugation: The aminooxy group reacts specifically with aldehyde or ketone groups, which can be introduced into the antibody's glycan region through mild oxidation.[6][7] This results in a homogeneous ADC population with a defined drug-to-antibody ratio (DAR).[6]

  • High Stability: The resulting oxime bond is exceptionally stable under physiological conditions, minimizing premature drug release and off-target toxicity.[8]

  • Hydrophilicity: The PEG4 spacer enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation, especially with hydrophobic payloads.[1][2]

Comparison with Other Linker Chemistries:

The choice of linker chemistry is a critical decision in ADC development. Below is a comparison of aminooxy (oxime) chemistry with the widely used maleimide (B117702) (thioether) chemistry.

FeatureThis compound (Oxime Ligation)Maleimide-PEG Linkers (Thioether Ligation)
Conjugation Site Engineered or oxidized aldehydes/ketones on glycansCysteine residues (native or engineered)
Bond Stability Highly stable oxime bondThioether bond, susceptible to retro-Michael addition leading to deconjugation[9][10]
Homogeneity (DAR) High (site-specific)Often heterogeneous (stochastic conjugation to native cysteines)
Payload Release Primarily through lysosomal degradation of the antibody (non-cleavable)Can be cleavable or non-cleavable
"Bystander Effect" Limited, as the payload is released intracellularly and is often less cell-permeable.[11][12]Can be significant with cleavable linkers, as the released payload can diffuse to neighboring antigen-negative cells.[11]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies to provide a comparative overview of different PEG linker strategies. It is important to note that these values are compiled from different studies and may not represent direct head-to-head comparisons under identical conditions.

Table 1: In Vitro Stability of Different Linker Chemistries
Linker TypeLinkageStability in Human Plasma (% Intact ADC after 7 days)Key Findings
Aminooxy-PEG Oxime>95%The oxime bond is highly resistant to hydrolysis and exchange reactions in plasma.
Maleimide-PEG (N-aryl) Thioether~80%N-aryl substitution on the maleimide improves stability compared to N-alkyl maleimides.[9]
Maleimide-PEG (N-alkyl) Thioether33-65%Prone to retro-Michael reaction, leading to significant payload deconjugation.[9]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics
PEG Linker LengthEffect on ClearanceEffect on Half-lifeRationale
No PEG HighShortHydrophobic payloads can lead to rapid clearance.
Short (e.g., PEG4) Moderate DecreaseModerate IncreaseProvides a balance of improved stability and efficient tumor penetration.[2]
Long (e.g., PEG8, PEG12, PEG24) Significant DecreaseSignificant IncreaseIncreased hydrodynamic radius reduces renal clearance, but very long chains may impede tumor penetration.[13][14]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs.

Protocol 1: Site-Specific Antibody Conjugation via Aminooxy Chemistry

1. Antibody Preparation and Oxidation:

  • Prepare the antibody solution to a concentration of 3-15 mg/mL in a suitable buffer (e.g., PBS).

  • Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction for 30 minutes at 4°C in the dark to generate aldehyde groups on the antibody's glycans.

  • Quench the reaction by adding an excess of a quenching agent like glycerol (B35011) or ethylene (B1197577) glycol.

  • Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).

2. Conjugation Reaction:

  • Dissolve the Fmoc-aminooxy-PEG4-payload in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Add a 10- to 50-fold molar excess of the linker-payload solution to the purified oxidized antibody.

  • Incubate the reaction mixture for 12-24 hours at room temperature or 37°C with gentle agitation.

  • The Fmoc protecting group is typically removed from the aminooxy group prior to conjugation, or the reaction conditions facilitate its removal.

3. Purification and Characterization:

  • Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC).[15][16]

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[15][16]

  • Assess the purity and aggregation of the ADC by SEC.[15][16]

Protocol 2: In Vitro Cytotoxicity Assay

1. Cell Culture:

  • Culture the target cancer cell line (antigen-positive) and a control cell line (antigen-negative) in appropriate media.

2. ADC Treatment:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug.

  • Include untreated cells as a control.

3. Incubation and Viability Assessment:

  • Incubate the plates for 72-120 hours.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

4. Data Analysis:

  • Calculate the IC50 value (the concentration of the agent that inhibits cell growth by 50%) for each treatment condition.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Effect

Figure 1. General mechanism of action for an antibody-drug conjugate.

Conjugation_Workflow Antibody Monoclonal Antibody (mAb) Oxidation Periodate Oxidation Antibody->Oxidation OxidizedAb Oxidized mAb (with Aldehyde Groups) Oxidation->OxidizedAb Conjugation Oxime Ligation OxidizedAb->Conjugation LinkerPayload Fmoc-aminooxy-PEG4-Payload LinkerPayload->Conjugation ADC Homogeneous ADC Conjugation->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Figure 2. Experimental workflow for site-specific ADC conjugation.

Conclusion

The selection of a PEG linker is a critical step in the development of an ADC, with significant implications for its therapeutic index. This compound offers a compelling solution for generating homogeneous and highly stable ADCs through site-specific oxime ligation. This approach minimizes the heterogeneity and instability issues associated with some traditional linker chemistries. While the non-cleavable nature of the resulting conjugate may limit the bystander effect, it also contributes to a potentially improved safety profile by reducing off-target toxicity. The optimal choice of a PEG linker will ultimately depend on the specific characteristics of the antibody, the payload, and the target indication. Careful consideration of the factors outlined in this guide will aid researchers in the rational design of more effective and safer antibody-drug conjugates.

References

A Head-to-Head Comparison of Protein Crosslinking Agents: Fmoc-aminooxy-PEG4-acid vs. SPDP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein conjugation, selecting the optimal crosslinking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison between two popular heterobifunctional crosslinkers: Fmoc-aminooxy-PEG4-acid, which facilitates stable oxime ligation, and Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), known for its reversible disulfide bond formation. We present a detailed analysis of their mechanisms, performance characteristics, and supporting experimental protocols to guide your selection process.

Introduction to the Crosslinkers

Protein crosslinking is a cornerstone technique in biochemistry, enabling the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the development of novel biomaterials. The choice of crosslinker dictates the specificity, stability, and reversibility of the resulting conjugate.

This compound is a modern crosslinker that combines a protected aminooxy group with a carboxylic acid, separated by a flexible polyethylene (B3416737) glycol (PEG) spacer. Its utility lies in forming highly stable oxime bonds with carbonyl groups (aldehydes or ketones). The carboxylic acid end allows for coupling to primary amines (e.g., lysine (B10760008) residues) after activation, while the Fmoc-protected aminooxy group provides a stable precursor for a subsequent, bioorthogonal ligation step. This makes it particularly useful for linking molecules to glycoproteins, where the sugar moieties can be oxidized to generate aldehydes.[1][2][3][4]

SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) is a classic and widely used crosslinker for amine-to-sulfhydryl conjugation.[5] It features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines, and a pyridyldithiol group that reacts with free sulfhydryl groups (e.g., cysteine residues) to form a disulfide bond. A key feature of SPDP is that this newly formed disulfide linkage can be cleaved by reducing agents, allowing for the reversible conjugation of molecules.[6][7]

Mechanism of Action

The fundamental difference between these two crosslinkers lies in the chemical bonds they form.

This compound engages in a two-stage conjugation. First, the terminal carboxylic acid is activated (typically with EDC/NHS) to react with a primary amine on Protein A, forming a stable amide bond. Following this, the Fmoc protecting group is removed under basic conditions to expose the aminooxy group. This modified protein is then ready to react with a protein containing a carbonyl group (Protein B), which may be naturally present or, more commonly, introduced by oxidizing carbohydrate side chains on a glycoprotein (B1211001). The reaction between the aminooxy group and the aldehyde/ketone forms a highly stable oxime linkage.[3][8][9]

Fmoc_aminooxy_PEG4_acid_mechanism cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Oxime Ligation Protein_A_NH2 Protein A-NH₂ EDC_NHS EDC, NHS Protein_A_NH2->EDC_NHS Linker_Acid Fmoc-ONH-PEG-COOH Linker_Acid->EDC_NHS Activated_Protein_A Protein A-NH-CO-PEG-ONH-Fmoc EDC_NHS->Activated_Protein_A Activated_Protein_A_2 Protein A-NH-CO-PEG-ONH-Fmoc Deprotection Base (e.g., Piperidine) Deprotected_Protein_A Protein A-NH-CO-PEG-ONH₂ Deprotection->Deprotected_Protein_A Deprotected_Protein_A_2 Protein A-NH-CO-PEG-ONH₂ Activated_Protein_A_2->Deprotection Protein_B_CHO Protein B-CHO (Aldehyde) Final_Conjugate_Oxime Protein A-(Amide)-PEG-(Oxime)-Protein B Protein_B_CHO->Final_Conjugate_Oxime Deprotected_Protein_A_2->Final_Conjugate_Oxime

Fig 1. Reaction mechanism of this compound.

SPDP crosslinking involves the formation of an amide bond followed by a disulfide exchange. The NHS ester of SPDP reacts with an amine on Protein A. The pyridyldithiol group of the now-modified Protein A then reacts with a sulfhydryl group on Protein B, displacing pyridine-2-thione and forming a stable, yet cleavable, disulfide bond between the two proteins.[6][10]

SPDP_mechanism cluster_spdp_step1 Step 1: Amine Coupling cluster_spdp_step2 Step 2: Sulfhydryl Coupling Protein_A_Amine Protein A-NH₂ Activated_Protein_A Protein A-NH-CO-(CH₂)₂-S-S-Pyridyl Protein_A_Amine->Activated_Protein_A SPDP SPDP (NHS-ester-S-S-Pyridyl) SPDP->Activated_Protein_A Activated_Protein_A_2 Protein A-NH-CO-(CH₂)₂-S-S-Pyridyl Protein_B_Thiol Protein B-SH Final_Conjugate_Disulfide Protein A-(Amide)-(CH₂)₂-S-S-Protein B Protein_B_Thiol->Final_Conjugate_Disulfide Byproduct Pyridine-2-thione (Absorbs at 343 nm) Protein_B_Thiol->Byproduct Activated_Protein_A_2->Final_Conjugate_Disulfide Activated_Protein_A_2->Byproduct

Fig 2. Reaction mechanism of SPDP crosslinker.

Data Presentation: Performance Comparison

The selection between these crosslinkers often depends on the specific requirements of the application, such as the desired stability of the linkage and the available functional groups on the biomolecules.

FeatureThis compoundSPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
Target Group 1 Primary Amines (-NH₂) via activated carboxylic acidPrimary Amines (-NH₂) via NHS ester
Target Group 2 Aldehydes/Ketones (-CHO, -C=O) via aminooxy groupSulfhydryls/Thiols (-SH) via pyridyldithiol group
Bond Formed Amide bond & Oxime bondAmide bond & Disulfide bond (-S-S-)
Bond Stability Oxime bond is considered highly stable and effectively irreversible under physiological conditions.[1][2]Disulfide bonds are stable but can be cleaved by reducing agents.[11][12] They are less stable in reducing environments.[13][14]
Reversibility No. The resulting conjugate is permanent.Yes. The disulfide bond can be cleaved with reducing agents like DTT or TCEP.[7][10]
Spacer Arm ~20.9 Å (PEG4 + propanoic acid)~6.8 Å
Solubility The PEG4 spacer enhances aqueous solubility.[3]Limited aqueous solubility; typically dissolved in organic solvents like DMSO or DMF first.[6]
Reaction pH Amide coupling: pH 7.2-8.0. Oxime ligation: optimal at pH 6.5-7.5, can be catalyzed by aniline (B41778).[1][15][16]Amine reaction: pH 7-8. Sulfhydryl reaction: pH 7-8.[6]
Reaction Monitoring Typically monitored by chromatography (e.g., SEC) or mass spectrometry to observe the shift in molecular weight.The release of pyridine-2-thione can be monitored spectrophotometrically by measuring the increase in absorbance at 343 nm.[6][17]
Key Advantage Forms a highly stable, permanent linkage. Bioorthogonal reaction minimizes side reactions.Reversible crosslinking allows for the release of conjugated molecules. Well-established protocols.
Key Limitation Requires a carbonyl group, which often must be chemically introduced. Multi-step process (activation, coupling, deprotection, ligation).The disulfide bond may be unstable in the reducing environment inside cells. Can react with native disulfides under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for successful conjugation. Below are representative protocols for each crosslinker.

Protocol 1: Conjugation of a Glycoprotein to an Amine-Containing Molecule using this compound

This protocol involves three main stages: 1) Activating the crosslinker and coupling it to an amine-containing molecule, 2) Oxidizing a glycoprotein to generate aldehyde groups, and 3) Ligating the two modified molecules.

A. Activation and Coupling of this compound:

  • Dissolve the amine-containing molecule (Molecule A) in a non-amine buffer (e.g., PBS, pH 7.4).

  • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

  • Add a 10-fold molar excess of this compound to Molecule A.

  • Add a 1.5-fold molar excess of both EDC and NHS (relative to the crosslinker) to the reaction mixture.

  • Incubate for 2 hours at room temperature.

  • Remove excess reagents by dialysis or size-exclusion chromatography (SEC).

  • Deprotect the Fmoc group by adding piperidine (B6355638) to a final concentration of 20% in DMF and incubating for 30 minutes. Purify the aminooxy-activated Molecule A via SEC.

B. Oxidation of Glycoprotein:

  • Dissolve the glycoprotein (e.g., an antibody) in an acetate (B1210297) buffer (0.1 M, pH 5.5).[15]

  • Add sodium meta-periodate (NaIO₄) to a final concentration of 1-2 mM.[15]

  • Incubate on ice for 30 minutes in the dark.[15]

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM.[15]

  • Remove excess periodate (B1199274) and glycerol by buffer exchange into a neutral buffer (e.g., PBS, pH 7.2-7.5) using a desalting column.[9][15]

C. Oxime Ligation:

  • Combine the aminooxy-activated Molecule A with the oxidized glycoprotein at a desired molar ratio (e.g., 10:1).

  • If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[9]

  • Incubate for 2-4 hours at room temperature, protected from light.[9][15]

  • Purify the final conjugate using an appropriate method, such as SEC or affinity chromatography.

Protocol 2: Amine-to-Sulfhydryl Protein Conjugation using SPDP

This protocol describes the conjugation of Protein A (containing amines) to Protein B (containing a free sulfhydryl).

  • Reagent Preparation : Allow the SPDP vial to reach room temperature before opening. Prepare a 20-25 mM stock solution of SPDP in anhydrous DMSO or DMF.[6][10]

  • Modification of Protein A :

    • Dissolve Protein A (1-5 mg/mL) in a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0).[10] The buffer must not contain primary amines.

    • Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution.[6][10]

    • Incubate for 30-60 minutes at room temperature.[6][10]

  • Purification of Modified Protein A : Remove excess, non-reacted SPDP using a desalting column (e.g., Sephadex G-25) equilibrated with the same reaction buffer.[10]

  • Conjugation to Protein B :

    • Dissolve Protein B (containing free sulfhydryls) in the same reaction buffer. The buffer must be free of reducing agents.

    • Add the sulfhydryl-containing Protein B to the purified, SPDP-modified Protein A. The molar ratio should be optimized for the specific application, but a 1:1 ratio is a common starting point.[10]

    • Allow the reaction to proceed for 8-16 hours at room temperature or overnight at 4°C.[7][10]

  • Purification of the Conjugate : Isolate the final protein-protein conjugate from unconjugated proteins using size-exclusion chromatography.

  • (Optional) Cleavage of Disulfide Bond : To cleave the conjugate, incubate the sample with 25-50 mM DTT for 1-2 hours at room temperature.[10]

Experimental Workflow Visualization

The general workflow for creating a protein-protein conjugate using a heterobifunctional crosslinker involves sequential modification and purification steps.

Experimental_Workflow Start Start: Prepare Protein A & B Modify_A 1. Modify Protein A with Crosslinker Start->Modify_A Modify_B Optional: Modify Protein B (e.g., Introduce Target Group) Start->Modify_B Purify_A 2. Purify Modified Protein A (e.g., Desalting Column) Modify_A->Purify_A Conjugate 3. React Modified Protein A with Protein B Purify_A->Conjugate Purify_B Optional: Purify Modified Protein B Modify_B->Purify_B Purify_B->Conjugate Purify_Final 4. Purify Final Conjugate (e.g., SEC) Conjugate->Purify_Final Analyze 5. Analyze Conjugate (SDS-PAGE, MS) Purify_Final->Analyze End End Analyze->End

Fig 3. Generalized workflow for heterobifunctional crosslinking.

Conclusion

The choice between this compound and SPDP hinges on the strategic goals of the conjugation experiment.

Choose this compound when:

  • A highly stable, permanent linkage is required.

  • The target molecule is a glycoprotein that can be oxidized.

  • A bioorthogonal reaction is necessary to avoid side reactions with other functional groups like thiols.

Choose SPDP when:

  • Reversible conjugation is desired, for example, in drug delivery systems where the payload needs to be released in a reducing environment.

  • The target proteins have readily available primary amines and sulfhydryl groups.

  • A well-established, straightforward protocol with easy reaction monitoring is preferred.

By understanding the distinct chemistries, performance characteristics, and procedural requirements of each crosslinker, researchers can make an informed decision to best suit their experimental design, ultimately leading to more robust and reliable results in their protein conjugation endeavors.

References

A Comparative Guide to Site-Specific Antibody Conjugation: Validating Fmoc-Aminooxy-PEG4-Acid in the Landscape of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutic payloads to specific cells or tissues is a cornerstone of modern drug development. Antibody-drug conjugates (ADCs) exemplify this approach, where the exquisite specificity of a monoclonal antibody is harnessed to deliver a potent cytotoxic agent directly to cancer cells. The method of attaching the drug to the antibody—the conjugation strategy—is critical to the safety, efficacy, and manufacturability of the ADC.

This guide provides an objective comparison of site-specific conjugation using Fmoc-aminooxy-PEG4-acid , which relies on oxime ligation, with two other leading site-specific conjugation technologies: engineered cysteine (THIOMAB™) and enzymatic glycan remodeling (GlycoConnect™) . By examining the experimental methodologies and performance data, this guide will empower researchers to make informed decisions for their drug development programs.

The Principle of Site-Specific Conjugation

Traditional "random" conjugation methods, which target native lysine (B10760008) or cysteine residues, result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR) and conjugation sites. This heterogeneity can lead to a narrow therapeutic window and complex manufacturing processes. Site-specific conjugation addresses these challenges by attaching the payload at predefined locations on the antibody, resulting in a more homogeneous and well-defined product.

This compound is a heterobifunctional linker designed for site-specific conjugation. It features an Fmoc-protected aminooxy group and a terminal carboxylic acid. The aminooxy group, after deprotection, reacts with an aldehyde or ketone to form a highly stable oxime bond. The carboxylic acid can be used to attach the linker to a payload. A common strategy for introducing the aldehyde functionality on the antibody is through the mild oxidation of its native glycans.

Comparative Analysis of Site-Specific Conjugation Methodologies

This section provides a detailed comparison of three prominent site-specific conjugation technologies.

FeatureOxime Ligation (via Glycan Engineering)Engineered Cysteine (THIOMAB™)Enzymatic Glycan Remodeling (GlycoConnect™)
Principle Mild oxidation of native antibody glycans to generate aldehydes, followed by reaction with an aminooxy-functionalized linker/payload to form a stable oxime bond.Site-directed mutagenesis to introduce unpaired cysteine residues at specific locations on the antibody for conjugation with thiol-reactive linkers (e.g., maleimides).Chemoenzymatic approach involving enzymatic trimming of the native glycan, followed by the addition of an azide-modified sugar and subsequent "click" chemistry with a payload.
Homogeneity (DAR) High. Typically results in a well-defined DAR, often close to 2, as there are two conserved N-glycans per antibody.[1]High. Can produce ADCs with a precise DAR of 2 or 4, with over 92% of the product having the desired number of drugs.[2]High. Allows for precise control over the DAR, enabling the production of ADCs with DAR values of 1, 2, 4, 6, or 8.[3][4]
Linkage Stability Very high. The oxime bond is significantly more stable to hydrolysis than hydrazone linkages and is stable under physiological conditions.[5][6]Moderate to High. The thiosuccinimide linkage formed with maleimide (B117702) reagents can be susceptible to a retro-Michael reaction, leading to payload loss. Stability has been improved with next-generation maleimides.[7]High. Utilizes a stable triazole linkage formed via click chemistry.
Process Complexity Moderate. Requires a two-step process of antibody oxidation followed by conjugation. The oxidation step needs careful control to avoid off-target modifications.High. Requires antibody engineering (recombinant expression of the modified antibody), followed by a reduction and conjugation step.High. Involves a multi-step enzymatic and chemical process.
Versatility Broadly applicable to IgG antibodies as they are typically glycosylated.Requires re-engineering for each specific antibody.Applicable to glycosylated antibodies. The technology has been shown to be compatible with various payloads.
Potential Immunogenicity Low. Minimal modification of the antibody.Potentially higher due to the introduction of non-native cysteine residues and the linker.Low. The modifications are made to the glycan portion, which is generally less immunogenic.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any conjugation strategy. Below are representative protocols for the three discussed methods.

Protocol 1: Site-Specific Conjugation via Oxime Ligation

This protocol is adapted for the use of an aminooxy-PEG linker, such as this compound (after deprotection and payload attachment), with a glycan-engineered antibody.

1. Generation of Aldehyde Groups on the Antibody:

  • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of 1-2 mM.

  • Incubate the reaction in the dark at 4°C for 30-60 minutes.

  • Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol.

  • Remove excess reagents and buffer exchange the oxidized antibody into a conjugation-compatible buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column.

2. Oxime Ligation:

  • Prepare a stock solution of the deprotected aminooxy-PEG4-payload in an organic co-solvent like DMSO.

  • Add the aminooxy-PEG4-payload solution to the oxidized antibody solution at a 5- to 20-fold molar excess.

  • Incubate the reaction at room temperature for 16-24 hours.

  • The reaction can be catalyzed by the addition of aniline (B41778) or its derivatives to increase the reaction rate.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and other reagents.

3. Characterization:

  • DAR Determination: Use Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs. The average DAR can be calculated from the peak areas. Confirm the identity of each peak using mass spectrometry (LC-MS).

  • Purity and Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

  • Antigen Binding: Perform an ELISA or surface plasmon resonance (SPR) assay to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.

Protocol 2: Engineered Cysteine (THIOMAB™) Conjugation

This protocol outlines the general steps for producing a THIOMAB™-based ADC.

1. THIOMAB™ Generation:

  • Introduce a cysteine mutation at a specific, solvent-accessible site in the antibody sequence using site-directed mutagenesis.

  • Express the THIOMAB™ in a suitable mammalian cell line and purify it using standard antibody purification techniques.

2. Reduction and Conjugation:

  • Reduce the engineered cysteine residues by treating the THIOMAB™ with a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a 5- to 10-fold molar excess.

  • Incubate at 37°C for 1-3 hours.

  • Remove the reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA, pH 7.2).

  • Immediately add the maleimide-functionalized payload (typically dissolved in DMSO) at a 2- to 5-fold molar excess per cysteine.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the ADC using SEC or other chromatographic methods.

3. Characterization:

  • DAR Determination: Analyze the ADC by HIC-HPLC and LC-MS to determine the DAR and distribution of drug-loaded species.

  • Purity and Stability: Assess purity and aggregation by SEC. Evaluate the stability of the thiosuccinimide linkage by incubating the ADC in plasma and monitoring for drug deconjugation over time.

  • Biological Activity: Confirm antigen binding and in vitro cytotoxicity.

Protocol 3: Enzymatic Glycan Remodeling (GlycoConnect™)

This protocol describes the key steps in the GlycoConnect™ process.

1. Enzymatic Glycan Remodeling:

  • Incubate the antibody with a specific endoglycosidase (e.g., Endo-S2) to trim the native glycan to the core N-acetylglucosamine (GlcNAc) residue.

  • In the same pot, add a glycosyltransferase and an azide-modified sugar substrate (e.g., UDP-GalNAz).

  • Incubate to allow the enzymatic transfer of the azide-sugar to the core GlcNAc.

  • Purify the resulting azido-antibody using protein A chromatography.

2. Click Chemistry Conjugation:

  • Prepare a solution of a linker-payload functionalized with a strained alkyne (e.g., DBCO or BCN).

  • Add the alkyne-payload to the azido-antibody solution.

  • Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed at room temperature. The reaction is typically complete within a few hours.

  • Purify the final ADC using SEC.

3. Characterization:

  • DAR Determination: Use HIC and LC-MS to confirm the successful conjugation and determine the DAR. GlycoConnect™ allows for precise DARs of 2 or 4.

  • Purity and Stability: Analyze by SEC for purity and aggregation. Assess stability in plasma. GlycoConnect™ ADCs have been shown to be highly stable.[1]

  • Functional Assays: Perform antigen binding and cell-based cytotoxicity assays.

Visualizing the Conjugation Pathways

To better understand the workflows and relationships between these methods, the following diagrams are provided.

Oxime_Ligation_Workflow Antibody Native Antibody (with Glycans) Oxidation Periodate Oxidation Antibody->Oxidation NaIO4 Aldehyde_Ab Antibody with Aldehyde Groups Oxidation->Aldehyde_Ab Conjugation Oxime Ligation Aldehyde_Ab->Conjugation Aminooxy_Linker Aminooxy-PEG4-Payload Aminooxy_Linker->Conjugation ADC Site-Specific ADC (DAR ≈ 2) Conjugation->ADC Purification Purification ADC->Purification Final_ADC Characterized ADC Purification->Final_ADC

Caption: Workflow for site-specific conjugation via oxime ligation.

Conjugation_Method_Comparison cluster_Oxime Oxime Ligation cluster_THIOMAB Engineered Cysteine (THIOMAB™) cluster_GlycoConnect Enzymatic Glycan Remodeling (GlycoConnect™) Glycan Native Glycan Oxidation Oxidation Glycan->Oxidation Aldehyde Aldehyde Oxidation->Aldehyde Oxime_Bond Stable Oxime Bond Aldehyde->Oxime_Bond Aminooxy Aminooxy-Linker Aminooxy->Oxime_Bond Engineering Antibody Engineering Cysteine Engineered Cysteine Engineering->Cysteine Reduction Reduction Cysteine->Reduction Thiol Free Thiol Reduction->Thiol Thioether_Bond Thiosuccinimide Bond Thiol->Thioether_Bond Maleimide Maleimide-Linker Maleimide->Thioether_Bond Glycan2 Native Glycan Enzymatic Enzymatic Remodeling Glycan2->Enzymatic Azide_Sugar Azide-Sugar Enzymatic->Azide_Sugar Click_Chem Click Chemistry Azide_Sugar->Click_Chem Triazole_Bond Stable Triazole Bond Click_Chem->Triazole_Bond Alkyne Alkyne-Linker Alkyne->Click_Chem

Caption: Comparison of site-specific conjugation chemistries.

Conclusion

The validation of a site-specific conjugation strategy is paramount for the development of next-generation antibody-drug conjugates. This compound , enabling conjugation through a highly stable oxime bond, presents a robust and reliable method, particularly when combined with glycan engineering.

  • For homogeneity and stability, oxime ligation and enzymatic glycan remodeling (GlycoConnect™) offer significant advantages over traditional and even some site-specific methods like maleimide-based cysteine conjugation, which can suffer from instability.

  • In terms of process development, while glycan-based methods avoid the need for antibody re-engineering, the multi-step enzymatic and chemical processes of GlycoConnect™ can be complex. Oxime ligation via glycan oxidation offers a more straightforward chemical approach, though it requires careful optimization. THIOMAB™ technology, while providing excellent site-specificity, necessitates a significant upfront investment in antibody engineering.

Ultimately, the choice of conjugation technology will depend on the specific requirements of the therapeutic program, including the nature of the antibody and payload, desired pharmacokinetic profile, and manufacturing considerations. The data presented in this guide demonstrates that oxime ligation, facilitated by linkers like this compound, is a highly competitive and validated approach for producing homogeneous and stable antibody-drug conjugates.

References

Stability Showdown: A Comparative Guide to Antibody-Drug Conjugate Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic window, influencing both efficacy and safety. This guide provides an objective comparison of the stability of ADCs prepared using Fmoc-aminooxy-PEG4-acid, which forms a highly stable oxime linkage, with other common linker technologies. Supported by experimental data, this document aims to inform the rational design and selection of linkers for novel ADCs.

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] However, upon reaching the target tumor cell, the linker must facilitate the efficient release of the active drug. The choice of linker chemistry is therefore a pivotal decision in the development of a successful ADC therapeutic.

A Tale of Two Linkers: Cleavable vs. Non-Cleavable

ADC linkers are broadly classified into two categories: cleavable and non-cleavable. This fundamental difference in their mechanism of drug release has profound implications for an ADC's stability and mode of action.

Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells. These triggers can include:

  • Enzymatic cleavage: Utilizing proteases, such as cathepsins, that are overexpressed in tumors. The most common example is the valine-citrulline (Val-Cit) linker.[1]

  • pH sensitivity: Exploiting the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers).[1]

  • Redox sensitivity: Responding to higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]

While offering the advantage of releasing the unmodified payload, which can sometimes exert a "bystander effect" on neighboring tumor cells, cleavable linkers can be susceptible to premature cleavage in circulation.[1]

Non-cleavable linkers , in contrast, rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid.[2] This approach generally results in higher plasma stability but may lead to the generation of payload metabolites with altered activity. The oxime linkage formed from an aminooxy linker, such as this compound, falls into this category and is noted for its exceptional stability.[3]

The Stability Landscape: A Quantitative Comparison

The stability of an ADC is a key determinant of its pharmacokinetic profile and therapeutic index. The following table summarizes stability data for various linker technologies, highlighting the expected high stability of the oxime linkage.

Linker TypeLinkage ChemistryCleavage MechanismPlasma StabilityKey Considerations
Aminooxy (e.g., from this compound) OximeNon-cleavable; lysosomal degradation of antibodyHigh The oxime bond is highly resistant to hydrolysis at physiological pH.[3] The PEG4 spacer enhances hydrophilicity, potentially improving pharmacokinetics and reducing aggregation.[4]
Valine-Citrulline (vc) PeptideEnzymatic (Cathepsin B)Moderate to High Generally stable in human plasma, but can be unstable in rodent plasma due to carboxylesterase activity.[4][5]
Hydrazone HydrazonepH-sensitive (acidic)Low to Moderate Susceptible to hydrolysis in systemic circulation, leading to premature drug release.[1]
Disulfide DisulfideRedox-sensitive (Glutathione)Moderate Stability can be modulated by steric hindrance around the disulfide bond.[6]
Maleimide (Thioether) ThioetherNon-cleavable; lysosomal degradation of antibodyHigh The thioether bond is generally stable, but the succinimide (B58015) ring can be prone to hydrolysis.

Visualizing the Stability Workflow

The following diagram illustrates a typical experimental workflow for assessing the stability of an ADC.

ADC_Stability_Workflow Experimental Workflow for ADC Stability Assessment cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability cluster_data Data Interpretation ADC_incubation ADC Incubation (Plasma/Serum at 37°C) Timepoints Sample Collection (Multiple Timepoints) ADC_incubation->Timepoints Analysis Analysis of Samples Timepoints->Analysis ELISA ELISA (Quantify intact ADC) Analysis->ELISA Immunoassay LCMS LC-MS (Quantify intact ADC, free payload, and metabolites) Analysis->LCMS Mass Spectrometry Half_life Determine ADC Half-life ELISA->Half_life LCMS->Half_life Payload_release Quantify Premature Payload Release LCMS->Payload_release Animal_dosing ADC Administration (e.g., IV injection in mice) Blood_sampling Blood Sample Collection (Multiple Timepoints) Animal_dosing->Blood_sampling Plasma_isolation Plasma Isolation Blood_sampling->Plasma_isolation PK_analysis Pharmacokinetic Analysis Plasma_isolation->PK_analysis PK_analysis->LCMS Sample Analysis Stability_profile Establish Overall Stability Profile Half_life->Stability_profile Payload_release->Stability_profile

Caption: A generalized workflow for assessing ADC stability in vitro and in vivo.

Factors Influencing ADC Stability

The stability of an ADC is a multifactorial property. The logical relationship of these factors is depicted below.

ADC_Stability_Factors Factors Influencing ADC Stability ADC_Stability ADC Stability Linker_Chemistry Linker Chemistry Linker_Chemistry->ADC_Stability Linker_Type Linker Type (Cleavable vs. Non-cleavable) Linker_Chemistry->Linker_Type Linker_Length Linker Length Linker_Chemistry->Linker_Length Conjugation_Site Conjugation Site Conjugation_Site->ADC_Stability DAR Drug-to-Antibody Ratio (DAR) DAR->ADC_Stability Payload_Properties Payload Properties (e.g., Hydrophobicity) Payload_Properties->ADC_Stability Antibody_Isotype Antibody Isotype Antibody_Isotype->ADC_Stability Linker_Type->ADC_Stability Linker_Length->ADC_Stability

Caption: Key factors that collectively determine the stability of an ADC.

Experimental Protocols for Stability Assessment

Accurate assessment of ADC stability is paramount for preclinical and clinical development. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and aggregation of an ADC in plasma from various species (e.g., human, mouse, rat).

Methodology:

  • ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[7]

  • Timepoint Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[7]

  • Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[7] This can be achieved through several analytical techniques:

    • Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA can be developed to specifically capture the antibody component of the ADC. By using a detection antibody that recognizes the payload, the amount of intact ADC can be quantified. A separate ELISA can be used to measure the total antibody concentration.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to characterize the ADC at different time points.[8]

      • Intact Mass Analysis: Can provide information on the distribution of different drug-to-antibody ratio (DAR) species over time. A decrease in the average DAR indicates drug loss.

      • Peptide Mapping: After enzymatic digestion of the ADC, LC-MS/MS can identify and quantify the specific sites of drug conjugation and monitor their stability.

      • Free Payload Quantification: After protein precipitation, the supernatant can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.[1]

In Vivo Stability Assessment

Objective: To evaluate the pharmacokinetic profile and in vivo stability of an ADC in an animal model.

Methodology:

  • Animal Dosing: Administer the ADC, typically via intravenous injection, to a suitable animal model (e.g., mice or rats).[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168 hours post-injection).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Pharmacokinetic Analysis: Analyze the plasma samples using ELISA and/or LC-MS, as described in the in vitro protocol, to determine the concentrations of total antibody, intact ADC, and free payload over time.[1]

  • Data Analysis: Calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, for both the total antibody and the intact ADC. A significant divergence in the pharmacokinetic profiles of the total antibody and the intact ADC is indicative of linker instability.[6]

Conclusion

The stability of an ADC is a complex but crucial attribute that is heavily influenced by the choice of linker technology. ADCs prepared with this compound, which results in a highly stable, non-cleavable oxime linkage, are expected to exhibit excellent plasma stability, minimizing off-target toxicity and maximizing the delivery of the cytotoxic payload to the tumor. The hydrophilic PEG4 spacer further contributes to improved pharmacokinetics and reduced aggregation. While cleavable linkers offer the advantage of releasing an unmodified payload, their inherent lability can pose a significant challenge. A thorough in vitro and in vivo stability assessment, utilizing a combination of immunoassays and mass spectrometry, is essential for the selection and optimization of ADC candidates with the desired therapeutic properties.

References

Navigating Aldehyde Bioconjugation: A Guide to Alternatives for Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the reaction of aminooxy moieties with aldehydes to form stable oxime linkages is a cornerstone technique. Fmoc-aminooxy-PEG4-acid is a widely utilized reagent in this field, prized for its ability to introduce a polyethylene (B3416737) glycol (PEG) spacer and a protected aminooxy group for subsequent reaction with carbonyls. However, a comprehensive understanding of the available alternatives is crucial for optimizing conjugation strategies, enhancing reaction efficiency, and ensuring the stability of the final conjugate. This guide provides an objective comparison of alternatives to this compound, supported by experimental data and detailed protocols.

The primary alternatives to aminooxy-containing reagents are hydrazine (B178648) and hydrazide derivatives, which react with aldehydes to form hydrazone linkages. The choice between these two classes of reagents hinges on a trade-off between reaction kinetics and the stability of the resulting bond. While oxime formation is generally slower, it yields a significantly more stable linkage compared to hydrazones, a critical consideration for bioconjugates intended for in vivo applications.[1][2][3]

Performance Comparison: Oxime vs. Hydrazone Linkages

The decision to use an aminooxy or a hydrazide-based linker should be informed by the specific requirements of the application. The following tables summarize the key quantitative differences between oxime and hydrazone linkages.

ParameterOxime Linkage (from Aminooxy)Hydrazone Linkage (from Hydrazide/Hydrazine)Citation(s)
Relative Stability HighModerate to Low[1][2][3][4]
Equilibrium Constants (M⁻¹) >10⁸10⁴–10⁶[1]
Hydrolysis Rate Significantly lower than hydrazonesProne to hydrolysis, especially under acidic conditions[2][3][5]
Reaction Rate (Second-order rate constants at neutral pH) Generally slower (can be < 0.01 M⁻¹s⁻¹)Generally faster than oxime formation[1][6][7]

Table 1: General Comparison of Oxime and Hydrazone Linkage Properties.

Linkage TypeRelative First-Order Rate Constant for Hydrolysis (krel)Citation(s)
Methylhydrazone600[1][3]
Acetylhydrazone300[1][3]
Semicarbazone160[1]
Oxime1[1][3]

Table 2: Comparative Hydrolytic Stability of Iso-structural Conjugates. This data highlights the exceptional stability of the oxime linkage compared to various hydrazone-based linkages.[1][3]

Key Alternatives to this compound

A variety of commercially available reagents offer alternatives to this compound, differing in their reactive groups, protecting groups, and PEG spacer lengths.

Reagent ClassProtecting GroupKey FeaturesCommon Applications
Aminooxy-PEG Derivatives Boc (tert-Butyloxycarbonyl)Boc is an alternative acid-labile protecting group.[8][9]Peptide synthesis, bioconjugation where Fmoc deprotection conditions are not desirable.[]
Hydrazide-PEG Derivatives None (or Boc on another terminus)Faster reaction with aldehydes to form hydrazone bonds.[11][12][13]Applications where rapid conjugation is prioritized over long-term stability.[14][15]
Hydrazine-PEG Derivatives Fmoc or BocDirect formation of hydrazones.[16][17]Oligonucleotide and peptide conjugation.[16]
Azido-PEG-Amine/Acid NoneOffers bioorthogonal "click chemistry" ligation as an alternative to carbonyl chemistry.[18][19][20]Site-specific labeling and conjugation in complex biological mixtures.

Table 3: Overview of Alternative Reagent Classes.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for oxime and hydrazone formation.

Protocol 1: Oxime Bond Formation with an Aminooxy-PEG Reagent

This protocol outlines the general steps for conjugating an aminooxy-PEG reagent to a protein containing aldehyde groups.

Materials:

  • Glycoprotein (B1211001) or other aldehyde-containing biomolecule

  • Aminooxy-PEG reagent (e.g., Boc-aminooxy-PEG-acid)

  • Oxidation Buffer: 0.1 M sodium acetate (B1210297), pH 5.5[21]

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 6.5-7.5[21]

  • Sodium meta-periodate solution (10 mM)

  • Aniline (B41778) acetate catalyst (optional, can accelerate the reaction)[4]

  • Desalting column or dialysis cassette

Procedure:

  • Introduction of Aldehyde Groups (if necessary):

    • Dissolve the glycoprotein in cold Oxidation Buffer.

    • Add an equal volume of cold sodium meta-periodate solution.

    • Incubate on ice for 30 minutes, protected from light.[21]

    • Quench the reaction and remove excess periodate (B1199274) using a desalting column, exchanging the buffer to the Reaction Buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of the aminooxy-PEG reagent in an organic solvent like DMSO or DMF.[4]

    • Add a molar excess of the aminooxy-PEG reagent to the aldehyde-containing biomolecule in the Reaction Buffer. The optimal molar ratio should be determined empirically.[21]

    • If using a catalyst, add 1/10 volume of aniline acetate catalyst.[4]

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation.[22]

  • Purification:

    • Remove excess reagent and purify the conjugate using size-exclusion chromatography (SEC) or dialysis.[22]

Protocol 2: Hydrazone Bond Formation with a Hydrazide-PEG Reagent

This protocol describes the general procedure for conjugating a hydrazide-PEG reagent to an aldehyde-containing biomolecule.

Materials:

  • Aldehyde-containing biomolecule

  • Hydrazide-PEG reagent

  • Reaction Buffer: pH 5.0-7.0 (e.g., 0.1 M sodium acetate, pH 5.5)[11]

  • Desalting column or dialysis cassette

Procedure:

  • Preparation:

    • Ensure the aldehyde-containing biomolecule is in the appropriate Reaction Buffer.

    • Dissolve the hydrazide-PEG reagent in a suitable solvent.

  • Conjugation Reaction:

    • Add the hydrazide-PEG reagent to the aldehyde-containing biomolecule. The reaction is typically performed at a pH between 5 and 7.[11]

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification:

    • Purify the resulting hydrazone conjugate using a desalting column or dialysis to remove unreacted reagents.

  • (Optional) Reduction:

    • For increased stability, the hydrazone bond can be reduced to a stable alkyl hydrazide linkage using a reducing agent like sodium cyanoborohydride.

Visualizing the Chemistry: Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reactions and experimental processes.

Reaction_Pathways cluster_oxime Oxime Formation cluster_hydrazone Hydrazone Formation Aldehyde Aldehyde Oxime Oxime Aldehyde->Oxime + Aminooxy-R' Aminooxy Aminooxy Aldehyde2 Aldehyde Hydrazone Hydrazone Aldehyde2->Hydrazone + Hydrazide-R' Hydrazide Hydrazide

Caption: Reaction pathways for oxime and hydrazone formation.

Experimental_Workflow start Start: Aldehyde-containing Biomolecule reagent Add Aminooxy or Hydrazide Reagent start->reagent reaction Incubate (pH, Time, Temp) reagent->reaction purification Purification (SEC/Dialysis) reaction->purification end Final Conjugate purification->end

Caption: General experimental workflow for bioconjugation.

The Role of the Protecting Group: Fmoc vs. Boc

The choice of protecting group for the reactive moiety is another critical consideration in the design of bioconjugation reagents.

  • Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed using a solution of piperidine (B6355638) in DMF.[] This makes it suitable for solid-phase peptide synthesis (SPPS) and other applications where orthogonality to acid-labile protecting groups is required.[23] However, the basic conditions required for deprotection may not be compatible with all biomolecules.

  • Boc (tert-Butyloxycarbonyl): This is an acid-labile protecting group, removed with acids such as trifluoroacetic acid (TFA).[] Boc-protected reagents offer an alternative when the substrate is sensitive to the basic conditions used for Fmoc removal.[9]

Protecting_Groups cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy Fmoc_Protected Fmoc-Aminooxy-R Deprotection_Fmoc Base (e.g., Piperidine) Fmoc_Protected->Deprotection_Fmoc Free_Aminooxy_Fmoc Free Aminooxy-R Deprotection_Fmoc->Free_Aminooxy_Fmoc Boc_Protected Boc-Aminooxy-R Deprotection_Boc Acid (e.g., TFA) Boc_Protected->Deprotection_Boc Free_Aminooxy_Boc Free Aminooxy-R Deprotection_Boc->Free_Aminooxy_Boc

Caption: Deprotection strategies for Fmoc and Boc groups.

Conclusion

While this compound is a valuable tool, a range of effective alternatives exists for reacting with aldehydes in bioconjugation. The choice between aminooxy and hydrazide-based reagents should be guided by the desired balance of reaction speed and conjugate stability. Oxime linkages, formed from aminooxy reagents, offer superior stability, making them the preferred choice for applications requiring long-term integrity, such as in vivo therapeutics.[2][4] Hydrazide reagents provide a faster reaction, which may be advantageous in certain contexts. Furthermore, the selection of the appropriate protecting group, such as Fmoc or Boc, allows for orthogonal deprotection strategies compatible with a wide array of biomolecules and synthetic schemes. By carefully considering these factors and utilizing the detailed protocols provided, researchers can select the optimal reagent and conditions to achieve their specific bioconjugation goals.

References

A Head-to-Head Battle for Peptide Modification Supremacy: Oxime Ligation vs. Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide modification, the choice of ligation chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of two powerhouse techniques: oxime ligation and click chemistry. We delve into their reaction efficiencies, experimental protocols, and underlying mechanisms to empower you with the knowledge to select the optimal strategy for your specific application.

At the forefront of bioconjugation, both oxime ligation and click chemistry offer remarkable chemoselectivity, enabling the precise modification of peptides in complex biological environments. However, they differ significantly in their kinetics, reaction conditions, and the nature of the resulting linkage. This comparison will illuminate these differences, providing a clear roadmap for your research endeavors.

Quantitative Performance Metrics: A Side-by-Side Analysis

To facilitate a direct comparison, the following tables summarize key quantitative data on the efficiency of oxime ligation and the two primary forms of click chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

ParameterOxime LigationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (M⁻¹s⁻¹) ~10⁻³ - 1 (catalyzed)[1]~10² - 10³[2]~10⁻¹ - 1[2]
Typical Reaction Time 1 - 24 hours[2]< 1 hour[2]1 - 4 hours[2]
Typical Yield Moderate to HighHigh to Quantitative[3][4]High
Biocompatibility High (metal-free)[5]Limited in living systems due to copper toxicityHigh (metal-free)[4]
Catalyst Required Often requires aniline-based catalysts for reasonable rates[6]Copper (I)None
Functional Groups Aldehyde/Ketone + AminooxyTerminal Alkyne + Azide (B81097)Strained Alkyne + Azide
Bond Formed Oxime (C=N-O)1,4-disubstituted 1,2,3-triazole1,4- and 1,5-disubstituted 1,2,3-triazole mixture

Table 1: General Performance Comparison. This table provides a high-level overview of the key performance indicators for each ligation method.

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide
[9+1]CPP2.2 x 10⁻³
[11+1]CPP4.5 x 10⁻⁴

Table 2: SPAAC Reaction Kinetics with Different Cycloparaphenylenes (CPPs). Data from a study by Sygula et al. (2022) illustrates how the structure of the strained alkyne influences reaction rates[7].

CatalystConcentration (mM)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)
Aniline (B41778)10010.3
m-Phenylenediamine (B132917) (mPDA)10027.0
m-Phenylenediamine (mPDA)500>100
m-Phenylenediamine (mPDA)750>150

Table 3: Catalysis of Oxime Ligation. This table highlights the significant rate enhancement achieved with different catalysts in oxime ligation reactions[6].

Visualizing the Peptide Modification Workflow

The following diagram illustrates the general experimental workflow for peptide modification using either oxime ligation or click chemistry.

G General Peptide Modification Workflow cluster_synthesis Peptide Synthesis cluster_modification Peptide Modification cluster_oxime Oxime Ligation cluster_click Click Chemistry cluster_cuaac CuAAC cluster_spaac SPAAC cluster_analysis Analysis and Purification Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Incorporate_Handle Incorporate Bioorthogonal Handle (e.g., aminooxy acid, azide/alkyne amino acid) Peptide_Synthesis->Incorporate_Handle Cleavage_Deprotection Cleavage and Deprotection Incorporate_Handle->Cleavage_Deprotection Purified_Peptide Purified Peptide with Handle Cleavage_Deprotection->Purified_Peptide Oxime_Ligation Oxime Ligation Reaction (pH 4-7, optional catalyst) Purified_Peptide->Oxime_Ligation CuAAC_Reaction CuAAC Reaction (Cu(I) catalyst, aqueous buffer) Purified_Peptide->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction (Aqueous buffer) Purified_Peptide->SPAAC_Reaction Oxime_Reactant Aldehyde/Ketone-containing Molecule Oxime_Reactant->Oxime_Ligation Purification Purification (e.g., HPLC) Oxime_Ligation->Purification CuAAC_Reactant Alkyne/Azide-containing Molecule CuAAC_Reactant->CuAAC_Reaction CuAAC_Reaction->Purification SPAAC_Reactant Strained Alkyne/Azide-containing Molecule SPAAC_Reactant->SPAAC_Reaction SPAAC_Reaction->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Modified_Peptide Modified Peptide Conjugate Characterization->Modified_Peptide

Caption: A generalized workflow for peptide modification.

Unveiling the Chemical Mechanisms

The choice between oxime ligation and click chemistry often comes down to the specific requirements of the experiment, including the desired reaction kinetics, biocompatibility, and the nature of the final conjugate. The following diagrams illustrate the chemical transformations at the heart of these techniques.

G Chemical Reactions: Oxime Ligation vs. Click Chemistry cluster_oxime Oxime Ligation cluster_click Click Chemistry cluster_cuaac CuAAC cluster_spaac SPAAC Peptide_Aldehyde Peptide-CHO Oxime_Product Peptide-CH=N-O-R' Peptide_Aldehyde->Oxime_Product + Aminooxy H2N-O-R' Aminooxy->Oxime_Product pH 4-7 (optional catalyst) Peptide_Alkyne Peptide-C≡CH Triazole_Product_CuAAC Peptide-Triazole-R' Peptide_Alkyne->Triazole_Product_CuAAC + Azide N3-R' Azide->Triazole_Product_CuAAC Cu(I) Peptide_Strained_Alkyne Peptide-Cyclooctyne Triazole_Product_SPAAC Peptide-Triazole-R' Peptide_Strained_Alkyne->Triazole_Product_SPAAC + Azide2 N3-R' Azide2->Triazole_Product_SPAAC

Caption: A comparison of the core chemical reactions.

Detailed Experimental Protocols

To ensure the reproducibility of your experiments, we provide detailed, generalized protocols for each ligation method. Note that optimization for specific peptides and reagents is often necessary.

Experimental Protocol: Oxime Ligation
  • Peptide Preparation: Synthesize the peptide containing an aminooxy functional group using standard solid-phase peptide synthesis (SPPS). The aminooxy group is typically introduced as a modified amino acid. Cleave the peptide from the resin and deprotect the side chains. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Aldehyde/Ketone Partner Preparation: Prepare a stock solution of the aldehyde or ketone-containing molecule in a compatible solvent (e.g., dimethylformamide (DMF) or water).

  • Ligation Reaction:

    • Dissolve the aminooxy-peptide in an appropriate buffer, typically at a pH between 4 and 7. A common choice is 100 mM sodium acetate (B1210297) buffer, pH 4.5.

    • Add the aldehyde or ketone-containing molecule to the peptide solution. A slight excess (1.2-2 equivalents) of the carbonyl compound is often used.

    • If required, add a catalyst such as aniline or a more efficient derivative like m-phenylenediamine to a final concentration of 10-100 mM.

    • Allow the reaction to proceed at room temperature for 1 to 24 hours. Monitor the reaction progress by RP-HPLC and/or mass spectrometry.

  • Purification: Purify the modified peptide by RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Peptide Preparation: Synthesize the peptide containing either a terminal alkyne or an azide group using SPPS. Cleave, deprotect, and purify the peptide by RP-HPLC.

  • Reaction Partner Preparation: Prepare a stock solution of the corresponding azide or alkyne-containing molecule in a compatible solvent.

  • Ligation Reaction:

    • Dissolve the azide- and alkyne-containing peptides/molecules in a suitable buffer, such as phosphate-buffered saline (PBS) or a mixture of water and a co-solvent like DMSO or t-butanol.

    • Prepare fresh stock solutions of the copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or BTTAA).

    • To the reaction mixture, add the ligand, followed by the copper(II) sulfate, and finally the sodium ascorbate. Typical final concentrations are 1-2 mM sodium ascorbate, 0.1-0.5 mM CuSO₄, and 0.5-2.5 mM ligand.

    • Incubate the reaction at room temperature for less than 1 hour. Monitor the reaction progress by RP-HPLC and/or mass spectrometry.

  • Purification: Purify the triazole-linked peptide by RP-HPLC. It is crucial to remove the copper catalyst, which can be achieved through chelation with agents like EDTA or by using specialized copper-scavenging resins.

  • Characterization: Verify the final product by mass spectrometry.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Peptide Preparation: Synthesize the peptide containing an azide or a strained alkyne (e.g., DBCO, BCN) using SPPS. Cleave, deprotect, and purify the peptide by RP-HPLC.

  • Reaction Partner Preparation: Prepare a stock solution of the corresponding strained alkyne or azide-containing molecule.

  • Ligation Reaction:

    • Dissolve the azide- and strained alkyne-containing molecules in a biocompatible buffer, such as PBS, at the desired concentrations.

    • Mix the reactants and allow the reaction to proceed at room temperature. Reaction times typically range from 1 to 4 hours.

    • Monitor the reaction progress by RP-HPLC and/or mass spectrometry.

  • Purification: Purify the modified peptide using RP-HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.

Conclusion: Making the Right Choice

The decision between oxime ligation and click chemistry is multifaceted and hinges on the specific demands of your research.

  • Choose Oxime Ligation when:

    • Absolute biocompatibility is paramount, and the introduction of any metal is unacceptable.

    • The slower reaction kinetics are tolerable or even desirable for certain applications.

    • The resulting oxime linkage is suitable for the intended application.

  • Choose Copper-Catalyzed Click Chemistry (CuAAC) when:

    • Rapid reaction times and near-quantitative yields are the highest priority for in vitro applications.

    • The potential for copper-induced side reactions or toxicity is not a concern (e.g., in material science or with purified proteins where copper can be effectively removed).

  • Choose Copper-Free Click Chemistry (SPAAC) when:

    • Modifying peptides in living cells or whole organisms is the goal.

    • A balance between good biocompatibility and relatively fast reaction kinetics is required.

    • The steric bulk of the cyclooctyne (B158145) moiety is unlikely to interfere with the peptide's function.

By carefully considering the data and protocols presented in this guide, researchers can confidently select the most appropriate peptide modification strategy, paving the way for groundbreaking discoveries in drug development and chemical biology.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Fmoc-Aminooxy-PEG4-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of Fmoc-aminooxy-PEG4-acid, a key building block in the synthesis of bioconjugates and antibody-drug conjugates (ADCs), is critical to ensure the quality, safety, and efficacy of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of these conjugates. This guide provides a comparative overview of potential HPLC methods, complete with experimental data derived from analogous compounds, detailed protocols, and workflow visualizations to aid in method selection and implementation.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is crucial for resolving the main this compound conjugate from potential impurities. These impurities can arise from the synthesis of the Fmoc-amino acid precursor or the PEGylation process. Common impurities may include free amino acids, dipeptides, and β-alanyl species.[1] Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing PEGylated molecules and Fmoc-protected amino acids.[][3]

Below is a comparison of three proposed RP-HPLC methods for the analysis of this compound conjugates. The methods vary in their column chemistry and gradient conditions to provide a range of selectivities.

ParameterMethod 1: Standard C18 MethodMethod 2: C8 MethodMethod 3: Phenyl-Hexyl Method
Column C18, 5 µm, 4.6 x 250 mmC8, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (B52724)0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 min25-65% B over 20 min35-75% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 40°C35°C45°C
Detection UV at 265 nmUV at 265 nm, ELSDUV at 265 nm, MS
Expected Elution Order 1. Free aminooxy-PEG4-acid2. Fmoc-aminooxy-PEG4-acid3. Di-Fmoc impurity1. Free aminooxy-PEG4-acid2. Fmoc-aminooxy-PEG4-acid3. Di-Fmoc impurity1. Free aminooxy-PEG4-acid2. Fmoc-aminooxy-PEG4-acid3. Di-Fmoc impurity
Pros Good retention and resolution for a wide range of compounds.Less retentive, may provide better peak shape for highly hydrophobic compounds.Alternative selectivity due to pi-pi interactions, potentially better for resolving aromatic impurities.
Cons May show strong retention for very hydrophobic impurities.May have lower resolution for closely related compounds.May have lower capacity than C18.

Experimental Protocols

Below is a detailed experimental protocol for the recommended method, Method 1, which provides a good starting point for the analysis of this compound conjugates.

Method 1: Standard C18 RP-HPLC for Purity Analysis

1. Objective: To determine the purity of this compound by separating the main component from potential impurities.

2. Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 column (e.g., 5 µm, 4.6 x 250 mm)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water. To 1000 mL of HPLC grade water, add 1.0 mL of TFA. Degas the solution.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of TFA. Degas the solution.

4. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • UV Detection: 265 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 70
    22 70
    23 30

    | 30 | 30 |

5. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurity peaks.

Visualizing the Process and Logic

To better understand the experimental workflow and the factors influencing the separation, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) C Inject Sample onto HPLC System A->C B Sample Preparation (1 mg/mL in Diluent, Filter) B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection at 265 nm D->E F Chromatogram Generation E->F G Peak Integration and Purity Calculation F->G

Caption: Experimental workflow for HPLC purity analysis.

HPLC_Factors cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_conditions Operating Conditions MP_Solvent Solvent Ratio (ACN/H2O) Separation Optimal Separation (Resolution, Peak Shape) MP_Solvent->Separation Affects Retention MP_Additive Additive (TFA, Formic Acid) MP_Additive->Separation Affects Peak Shape SP_Column Column Chemistry (C18, C8, Phenyl) SP_Column->Separation Affects Selectivity SP_Params Particle Size, Length SP_Params->Separation Affects Efficiency OC_Flow Flow Rate OC_Flow->Separation Affects Resolution & Time OC_Temp Temperature OC_Temp->Separation Affects Viscosity & Retention

Caption: Factors influencing HPLC separation of conjugates.

References

A Comparative Guide to the In Vivo Stability of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing both its efficacy and toxicity.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicities, while enabling efficient and selective release of the cytotoxic agent within the tumor microenvironment.[1][2][] This guide provides an objective comparison of the in vivo stability of different ADC linkers, supported by experimental data, detailed methodologies, and visual representations to aid in the rational design of next-generation ADCs.

The in vivo stability of an ADC is fundamentally governed by the chemical nature of its linker.[4] Linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct mechanisms of payload release and inherent stability characteristics.[1][]

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

Cleavable linkers are designed to be selectively broken under specific physiological conditions that are prevalent within the tumor microenvironment or inside cancer cells.[1] This targeted release can be triggered by enzymes, pH differences, or the reducing environment of the cell.[4][6] This can lead to a potent "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[1] However, some cleavable linkers may exhibit instability in circulation, leading to premature drug release.[1]

Non-cleavable linkers , conversely, rely on the complete lysosomal degradation of the antibody component of the ADC to release the payload.[7][8] This mechanism generally results in higher plasma stability and a more favorable safety profile due to a lower risk of off-target toxicity.[8][9][10] However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.[10] Several in vivo studies and clinical data have suggested that non-cleavable linked ADCs can outperform their cleavable counterparts in vivo.[7]

Quantitative Comparison of In Vivo Linker Stability

The following tables summarize quantitative data from various studies, offering a comparative view of the in vivo stability of different ADC linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, animal models, and analytical methods used.[2]

Linker TypeSub-typeRelease MechanismPlasma StabilityKey Findings & Considerations
Cleavable HydrazonepH-sensitive (acid-labile)Variable; generally lower stability compared to other cleavable linkers.Designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2][6] Early generation linkers showed significant off-target drug release.[11]
DisulfideRedox-sensitiveModerate; stability can be influenced by linker chemistry and conjugation site.Exploits the higher intracellular concentration of glutathione (B108866) (GSH) for cleavage.[2] Susceptible to premature cleavage in circulation.
Peptide (e.g., Val-Cit)Enzyme-sensitive (Protease)High plasma stability; specific cleavage by tumor-associated proteases like Cathepsin B.[1][9]One of the most common cleavable linkers.[12] Stability can vary between species; for instance, some Val-Cit linkers show poor stability in mouse serum.[12][13]
β-GlucuronideEnzyme-sensitive (β-glucuronidase)High plasma stability.[1]Cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[1][2]
Non-Cleavable Thioether (e.g., SMCC)Proteolytic degradation of the antibodyHigh plasma stability with minimal premature payload release.[8][13]Relies on the complete degradation of the antibody in the lysosome to release the payload.[8] Generally offers a better safety profile.[13]

Comparative Stability Data: MMAE-based ADCs

LinkerADCAnimal Model% Intact ADC Remaining in PlasmaTime PointReference
mc-vc-PAB (cleavable)vc-MMAE ADCMouse~75%6 days[13]
SMCC (non-cleavable)Cys-linker-MMAE ADCHuman Plasma (in vitro)>99.99%7 days[13]
OHPAS (cleavable)ITC6103ROMouseStable-[14]
VC-PABC (cleavable)ITC6104ROMouseUnstable-[14]

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed methodologies for key in vivo and in vitro experiments.

In Vivo Pharmacokinetic Study

Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.[1]

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).[1] For tumor-bearing models, implant tumor cells (e.g., SKOV3 xenografts) and allow tumors to reach a specified size.[12]

  • ADC Administration: Administer a single intravenous dose of the ADC to the animals.[1]

  • Sample Collection: Collect blood samples at predetermined time points post-injection (e.g., 0, 6, 24, 48, 72, 168 hours).[1]

  • Plasma Processing: Process the blood to obtain plasma.

  • Analysis: Analyze the plasma samples to quantify the concentration of:

    • Total antibody (regardless of drug load)

    • Intact ADC (antibody with payload attached)

    • Free payload (prematurely released drug)

    • This is typically done using methods like ELISA and LC-MS/MS.[15][16]

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat) in a controlled environment.[1]

Methodology:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[1][13]

  • Aliquots: Collect aliquots at various time points (e.g., 0, 8, 24, 48, 96 hours).[13]

  • Analysis: Analyze the aliquots to quantify the amount of intact ADC and/or released payload.[1] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.[10]

Analytical Methods
  • ELISA-Based Quantification of Intact ADC: This immunoassay measures the concentration of the ADC that has retained its payload.[4]

    • Plate Coating: Coat a microtiter plate with an antigen specific to the ADC's antibody.

    • Sample Incubation: Add diluted plasma samples to the wells.

    • Detection: Use an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.

    • Signal Generation: Add a substrate that produces a detectable signal in the presence of the enzyme. The signal intensity is proportional to the amount of intact ADC.[4]

  • LC-MS/MS-Based Quantification of Free Payload: This method quantifies the amount of cytotoxic drug that has been prematurely released into the circulation.[4]

    • Sample Preparation: Precipitate proteins in the plasma sample to separate the small molecule payload from the larger ADC and plasma proteins.

    • Chromatographic Separation: Use liquid chromatography (LC) to separate the free payload from other components in the sample.

    • Mass Spectrometric Detection: Use tandem mass spectrometry (MS/MS) for sensitive and specific quantification of the payload.[4]

Visualizing ADC Mechanisms and Workflows

To better understand the processes involved in ADC function and stability assessment, the following diagrams illustrate key concepts.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Targeting & Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome (Low pH, High Protease) Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Stability_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis Dosing ADC Administration to Animal Model Sampling Blood Sample Collection (Time Points) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma ELISA ELISA for Intact ADC Plasma->ELISA LCMS LC-MS/MS for Free Payload Plasma->LCMS PK_Analysis Pharmacokinetic Analysis ELISA->PK_Analysis LCMS->PK_Analysis

Caption: Workflow for assessing the in vivo stability of ADCs.

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Enzyme Enzyme-Sensitive (e.g., Val-Cit) pH pH-Sensitive (e.g., Hydrazone) Redox Redox-Sensitive (e.g., Disulfide) Degradation Antibody Degradation (e.g., Thioether) Trigger Release Trigger Trigger->Enzyme Proteases (e.g., Cathepsin B) Trigger->pH Low pH (Endosome/Lysosome) Trigger->Redox High Glutathione (Intracellular) Trigger->Degradation Lysosomal Proteolysis

Caption: Cleavage mechanisms for different types of ADC linkers.

References

Safety Operating Guide

Proper Disposal of Fmoc-aminooxy-PEG4-acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Fmoc-aminooxy-PEG4-acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound.

1. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. The compound may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the respiratory tract, skin, and eyes[1]. Some data also indicates that it is very toxic to aquatic life with long-lasting effects[2].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If handling fine powders or generating dust, a dust respirator or working in a chemical fume hood is recommended[1].

2. Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: Use appropriate tools to carefully collect the spilled material and place it into a designated and clearly labeled waste disposal container[1].

  • Large Spills: Employ a shovel to transfer the spilled material into a suitable, labeled waste disposal container[1]. Alternatively, mix the spilled material with an inert absorbent such as sand or vermiculite (B1170534) before collection and disposal[3].

3. Disposal of Unused or Waste this compound

The disposal of this compound must adhere to federal, state, and local environmental regulations[1]. It should be treated as special or hazardous waste and handled by a licensed disposal company[4][5].

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization: Place the waste material in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), relevant hazard symbols, and the date of accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal contractor.

4. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment, weighing boats, or contaminated labware, should be considered contaminated.

  • Solid Waste: Place contaminated solid items (e.g., gloves, wipes) into a designated hazardous waste container.

  • Liquid Waste: If the compound was used in a solution, the resulting liquid waste should be collected in a labeled, sealed container and disposed of as hazardous chemical waste.

  • Packaging: The original product packaging should also be disposed of in accordance with federal, state, and local environmental control regulations[1].

Summary of Key Information

For quick reference, the following table summarizes the essential safety and disposal information for this compound.

Parameter Guideline Citations
Potential Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation. Toxic to aquatic life.[1][2]
Required PPE Chemical-resistant gloves, safety goggles, lab coat. A dust respirator is recommended for handling powders.[1]
Spill Cleanup Collect material with appropriate tools (for small spills) or a shovel (for large spills) and place in a waste container. Absorbents like sand or vermiculite can be used.[1][3]
Disposal Method Treat as special or hazardous waste. Arrange for disposal through a licensed contractor in accordance with all regulations.[1][4][5]
Waste Storage Store in a tightly sealed, clearly labeled container in a dry, well-ventilated area.[1]
Contaminated Materials Dispose of as hazardous waste in accordance with federal, state, and local regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_containment Containment & Storage cluster_disposal Final Disposal A Identify Hazards & Don Appropriate PPE B Handle Chemical in Well-Ventilated Area A->B C Unused Product or Expired Reagent B->C D Contaminated Materials (Gloves, Wipes, etc.) B->D E Accidental Spill B->E F Segregate Waste C->F D->F E->F G Place in Labeled, Sealed Container F->G H Store in Designated Secure Area G->H I Contact Licensed Hazardous Waste Contractor H->I J Arrange for Pickup and Disposal I->J K Maintain Disposal Records J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-aminooxy-PEG4-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-aminooxy-PEG4-acid. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles & Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or spills.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves meeting ASTM D6978 standards.
Body Disposable Gown or Lab CoatA polyethylene-coated polypropylene (B1209903) gown or other laminate material resistant to chemical permeation is required.[1] Lab coats should be long-sleeved and fully buttoned.
Respiratory Dust Respirator or Surgical MaskA NIOSH-approved respirator is necessary, particularly when handling the powdered form of the compound to avoid inhalation.[2]
Feet Closed-Toed ShoesChemical-resistant footwear is essential to protect against spills.

II. Health Hazard Information

This compound may pose the following health risks upon exposure[2]:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.

  • Eye Contact: May cause eye irritation.

III. Handling and Storage Procedures

Proper handling and storage are crucial for both safety and product efficacy.

Storage:

  • Store in a tightly sealed container at -20°C.[3]

  • Protect from light and moisture.[4]

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Equilibrate Reagent to Room Temperature A->B C Work in a Ventilated Area (Fume Hood) B->C D Use Anhydrous Solvents (e.g., DMF, DMSO) C->D E Securely Seal Container D->E F Store at -20°C E->F G Dispose of Waste Properly E->G

Caption: Step-by-step workflow for handling this compound.

Experimental Protocol for Solution Preparation:

  • Ensure all required PPE is correctly worn.

  • Allow the vial of this compound to warm to room temperature for at least one hour.[3]

  • Work within a certified chemical fume hood.

  • Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to prepare solutions.[4]

  • If preparing stock solutions, it is recommended to use them on the same day. If storage is necessary, store aliquots in tightly sealed vials at -20°C for up to one month.[3]

IV. Spill and Disposal Plan

In the event of a spill or for routine disposal, follow these guidelines.

Spill Response:

Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Spill->Alert PPE Don Additional PPE if Necessary Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Collect Spill Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose

Caption: Logical flow for responding to a chemical spill.

Disposal:

  • Small Spills: Use appropriate tools to place spilled material into a designated and labeled waste disposal container.[2]

  • Large Spills: Use a shovel to transfer the material into a convenient and labeled waste disposal container.[2]

  • General Waste: All contaminated materials, including gloves, wipes, and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

V. Emergency Procedures

Immediate and appropriate action is critical in an emergency.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For any significant exposure, contact your institution's environmental health and safety office and seek professional medical advice.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.